molecular formula C48H72I8O32 B574851 Octakis-6-iodo-6-deoxy-gamma-cyclodextrin CAS No. 168296-33-1

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Cat. No.: B574851
CAS No.: 168296-33-1
M. Wt: 2176.308
InChI Key: IHISFVNFOGFWNA-HSEONFRVSA-N
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Description

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, also known as this compound, is a useful research compound. Its molecular formula is C48H72I8O32 and its molecular weight is 2176.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHISFVNFOGFWNA-HSEONFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72I8O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2176.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, a crucial intermediate in the development of novel drug delivery systems and other biomedical applications. This document delves into the underlying chemical principles, offers a detailed step-by-step protocol, and discusses the critical parameters for successful and reproducible synthesis. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to efficiently produce and characterize this versatile molecule.

Introduction: The Significance of this compound

Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from starch, composed of α-1,4-linked glucopyranose units.[1] The three common forms, α-, β-, and γ-cyclodextrin, contain six, seven, and eight glucose units, respectively.[2] Their unique toroidal structure, featuring a hydrophilic exterior and a lipophilic central cavity, allows them to form inclusion complexes with a wide variety of guest molecules.[3][4] This property has led to their extensive use in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[3][4]

Gamma-cyclodextrin (γ-CD), with its larger cavity size, can accommodate a broader range of guest molecules compared to its smaller counterparts.[5] The chemical modification of γ-CD, particularly at the primary hydroxyl groups (C6), opens up a vast landscape for creating functionalized derivatives with tailored properties. The synthesis of this compound is a pivotal first step in this journey. The iodo- group is an excellent leaving group, making this molecule a versatile precursor for a multitude of subsequent chemical transformations.[6] These transformations can introduce various functionalities, such as amines, azides, and thiols, enabling the construction of sophisticated drug delivery systems, molecular sensors, and catalytic platforms.[7]

This guide will focus on a robust and widely adopted method for the synthesis of this compound, providing both the practical "how" and the critical "why" behind each step.

The Synthetic Pathway: A Mechanistic Overview

The conversion of the primary hydroxyl groups of γ-cyclodextrin to iodides is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the use of a phosphine-based reagent in the presence of iodine. This section will detail a widely accepted protocol.

Core Reaction Principles

The synthesis hinges on the in-situ formation of a phosphonium iodide species. Triphenylphosphine (PPh₃) reacts with iodine (I₂) to generate an intermediate that readily activates the primary hydroxyl groups of the γ-cyclodextrin. The activated hydroxyl group then undergoes nucleophilic attack by the iodide ion, leading to the displacement of the oxygen and the formation of the carbon-iodine bond. The choice of solvent is critical; anhydrous dimethylformamide (DMF) is commonly used due to its ability to dissolve both the cyclodextrin and the reagents, as well as its high boiling point which allows for elevated reaction temperatures to drive the reaction to completion.[8][9][10]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
γ-Cyclodextrin≥98%Major Chemical SuppliersMust be thoroughly dried before use.
Triphenylphosphine (PPh₃)Reagent GradeMajor Chemical Suppliers
Iodine (I₂)Reagent GradeMajor Chemical Suppliers
Anhydrous Dimethylformamide (DMF)≥99.8%Major Chemical Suppliers
MethanolACS GradeMajor Chemical SuppliersFor precipitation and washing.
AcetoneACS GradeMajor Chemical SuppliersFor washing.
Saturated Sodium Carbonate (Na₂CO₃) solutionPrepared in-house
Synthesis Procedure
  • Drying the Starting Material: Dry the γ-cyclodextrin (1.0 eq) in a vacuum oven at 110-120 °C for at least 24 hours to remove any residual water. The presence of water can significantly reduce the yield by reacting with the phosphonium iodide intermediate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the dried γ-cyclodextrin in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add triphenylphosphine (excess, e.g., 1.5 eq per hydroxyl group) and iodine (excess, e.g., 1.5 eq per hydroxyl group). The reaction is exothermic, so the reagents should be added portion-wise to control the temperature.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure. The resulting residue is then poured into a saturated sodium carbonate solution and stirred for an hour.[8]

  • Isolation of the Crude Product: The crude product is precipitated by the addition of cold acetone.[8] The precipitate is collected by filtration.

  • Purification: The collected solid is exhaustively washed with water and acetone to remove unreacted starting materials and byproducts.[8] The purified product is then dried under vacuum.

Visualizing the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_CD Dry γ-Cyclodextrin Dissolve Dissolve in Anhydrous DMF Dry_CD->Dissolve Add_Reagents Add PPh₃ and I₂ Dissolve->Add_Reagents Heat Heat and Stir (70-80°C) Add_Reagents->Heat Cool Cool to RT Heat->Cool Remove_DMF Remove DMF Cool->Remove_DMF Precipitate Pour into Na₂CO₃, then Acetone Remove_DMF->Precipitate Filter Filter Precipitate->Filter Wash Wash with H₂O and Acetone Filter->Wash Dry Dry under Vacuum Wash->Dry Final_Product Octakis-6-iodo-6-deoxy- γ-cyclodextrin Dry->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Purification and Characterization: Ensuring Product Integrity

Thorough purification and characterization are paramount to ensure the synthesized product meets the required specifications for downstream applications.

Purification Strategy

The primary byproducts of this reaction are triphenylphosphine oxide and unreacted starting materials. The washing steps with water and acetone are generally effective in removing these impurities. For applications requiring very high purity, column chromatography on silica gel can be employed, although this is often not necessary for many subsequent reactions.

Characterization Techniques

A combination of spectroscopic and analytical techniques should be used to confirm the identity and purity of the final product.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation and Purity Assessment¹H NMR: Disappearance of the signals corresponding to the C6-protons of the starting γ-cyclodextrin and the appearance of new, shifted signals for the C6-protons adjacent to the iodine. ¹³C NMR: A significant upfield shift of the C6 carbon signal due to the heavy atom effect of iodine.[7]
Mass Spectrometry (MS) Molecular Weight VerificationThe mass spectrum should show a peak corresponding to the molecular weight of this compound (C₄₈H₇₂I₈O₃₂), which is 2176.3 g/mol .[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group AnalysisDisappearance of the primary hydroxyl O-H stretching band of the starting material.
Thin Layer Chromatography (TLC) Reaction Monitoring and Purity CheckA single spot for the purified product with a different Rf value compared to the starting material.

Applications in Research and Drug Development

The successful synthesis of this compound opens the door to a wide array of applications:

  • Drug Delivery: The iodo- groups can be readily displaced by drug molecules containing suitable nucleophiles, leading to the formation of cyclodextrin-drug conjugates with improved pharmacokinetic profiles.[11][12]

  • Gene Delivery: The functionalized cyclodextrin can be used to construct non-viral vectors for the delivery of genetic material.

  • Molecular Scaffolding: It serves as a versatile platform for the construction of complex supramolecular assemblies and nanomaterials.[13]

  • Catalysis: The modified cyclodextrin can act as a catalyst or a ligand in various chemical reactions.

Conclusion

The synthesis of this compound is a fundamental and enabling transformation in the field of cyclodextrin chemistry. This guide has provided a detailed, scientifically grounded protocol, emphasizing the critical experimental parameters and the underlying chemical principles. By following the outlined procedures and employing the recommended characterization techniques, researchers and drug development professionals can confidently and reproducibly synthesize this valuable intermediate, paving the way for innovation in a multitude of scientific disciplines.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). γ-CYCLODEXTRIN. Retrieved from [Link]

  • Aleo, V. (2023, November 13). Breakthrough in safe iodine delivery: Cyclodextrin-based iodophors. Research Features. Retrieved from [Link]

  • Javadi, N., Abedini, F., & Yazdani-Arazi, S. (2024). Cyclodextrins and their potential applications for delivering vitamins, iron, and iodine for improving micronutrient status.
  • University of Wuppertal. (n.d.). Wirt-Gast-Komplex aus β-Cyclodextrin und Iod und Nachweisreaktionen. Retrieved from [Link]

  • Lohani, S. P. (2014). Cyclodextrins in delivery systems: Applications. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 143.
  • Saleem, M., & Shah, S. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(1), 123.
  • Semantic Scholar. (n.d.). Cyclodextrins and their potential applications for delivering vitamins, iron, and iodine for improving micronutrient status. Retrieved from [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and stability of iodine/α-cyclodextrin inclusion complex. Retrieved from [Link]

  • National Institutes of Health. (2023, March 3). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). beta-Cyclodextrin Inclusion Complexes with Iodine: An Advanced and Inexpensive Undergraduate Chemistry Experiment. Journal of Chemical Education. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Iodinated Gamma-Cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emergence of Iodinated γ-Cyclodextrin in Advanced Applications

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the physicochemical properties of iodinated gamma-cyclodextrin. As the demand for sophisticated drug delivery systems and novel functional materials continues to grow, understanding the nuanced characteristics of modified cyclodextrins is paramount. Iodinated γ-cyclodextrin, a derivative of the eight-membered cyclic oligosaccharide, presents a unique profile of properties that make it a compelling candidate for a range of applications, from enhancing the bioavailability of poorly soluble drugs to serving as a versatile intermediate in supramolecular chemistry. This document moves beyond a mere compilation of data, offering in-depth insights into the "why" behind its behavior and the "how" of its characterization.

Molecular Architecture and Synthesis: Crafting a Functional Cavity

Gamma-cyclodextrin (γ-CD) is a macrocycle composed of eight α-1,4-linked glucopyranose units, forming a truncated cone structure with a hydrophilic exterior and a lipophilic inner cavity.[1][2] The primary hydroxyl groups are located on the narrower rim of the cone, while the secondary hydroxyl groups reside on the wider rim. The strategic substitution of these hydroxyl groups with iodine atoms, typically at the primary C6 position, yields octakis(6-iodo-6-deoxy)-γ-cyclodextrin. This modification significantly alters the parent molecule's physicochemical properties. The iodine atoms are excellent leaving groups, making iodinated γ-cyclodextrin a valuable intermediate for further functionalization.[3]

Synthesis of Octakis(6-iodo-6-deoxy)-γ-cyclodextrin: A Step-by-Step Protocol

The synthesis of per-iodinated γ-cyclodextrin is a crucial step in harnessing its potential. The following protocol is a robust method for achieving a high degree of substitution.

Principle: The reaction involves the activation of the primary hydroxyl groups of γ-cyclodextrin followed by nucleophilic substitution with iodide ions. A common method involves the use of a halogenating agent in an appropriate solvent.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a dry reaction vessel, dissolve freshly dried γ-cyclodextrin (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add triphenylphosphine (8 equivalents) and iodine (8 equivalents) portion-wise while stirring under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at a slightly elevated temperature (e.g., 70-80 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

    • Precipitate the product by adding the reaction mixture to a large volume of a non-solvent, such as water or methanol.[4][5]

    • Collect the precipitate by filtration and wash it extensively with water and then with a suitable organic solvent like acetone to remove impurities.[6]

    • Dry the resulting white to pale yellow powder under vacuum to obtain octakis(6-iodo-6-deoxy)-γ-cyclodextrin.[7][8]

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF is critical to prevent side reactions, such as the hydrolysis of the activated hydroxyl groups.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of triphenylphosphine.

  • Excess Reagents: A molar excess of triphenylphosphine and iodine ensures the complete substitution of all eight primary hydroxyl groups.

  • Purification: The washing steps are essential to remove unreacted reagents and by-products, such as triphenylphosphine oxide and residual solvents.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of Octakis(6-iodo-6-deoxy)-γ-cyclodextrin Start Start Dissolve γ-CD in DMF Dissolve γ-CD in DMF Start->Dissolve γ-CD in DMF Add PPh3 and I2 Add PPh3 and I2 Dissolve γ-CD in DMF->Add PPh3 and I2 Heat and Stir Heat and Stir Add PPh3 and I2->Heat and Stir Monitor by TLC Monitor by TLC Heat and Stir->Monitor by TLC Quench with Na2S2O3 Quench with Na2S2O3 Monitor by TLC->Quench with Na2S2O3 Precipitate in Water/Methanol Precipitate in Water/Methanol Quench with Na2S2O3->Precipitate in Water/Methanol Filter and Wash Filter and Wash Precipitate in Water/Methanol->Filter and Wash Dry under Vacuum Dry under Vacuum Filter and Wash->Dry under Vacuum End End Dry under Vacuum->End

Caption: Workflow for the synthesis of octakis(6-iodo-6-deoxy)-γ-cyclodextrin.

Core Physicochemical Properties: A Comparative Analysis

The iodination of γ-cyclodextrin brings about significant changes in its physical and chemical characteristics. A thorough understanding of these properties is essential for its application.

Solubility Profile

The introduction of bulky, hydrophobic iodine atoms at the primary face of the γ-cyclodextrin drastically alters its solubility.

PropertyNative γ-CyclodextrinOctakis(6-iodo-6-deoxy)-γ-cyclodextrin
Water Solubility Soluble (~23.2 g/100 mL at 25°C)[1]Insoluble[4][5][9]
Methanol Solubility Sparingly solubleInsoluble[4][5][9]
Chloroform Solubility InsolubleInsoluble[4][5][9]
DMF Solubility SolubleSoluble[4][5][9]
DMSO Solubility SolubleSoluble[4][5][9]

Insight: The dramatic decrease in aqueous solubility is a direct consequence of the replacement of the hydrophilic primary hydroxyl groups with lipophilic iodine atoms. This property is crucial for its use in non-aqueous systems or for the preparation of solid-state formulations.

Thermal Stability and Decomposition

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for evaluating the thermal stability of iodinated γ-cyclodextrin.

Expected Thermal Behavior:

  • DSC: A DSC thermogram of octakis(6-iodo-6-deoxy)-γ-cyclodextrin is expected to show an endothermic peak corresponding to its melting point, followed by an exothermic peak at higher temperatures indicating decomposition. The melting point for octakis(6-iodo-6-deoxy)-γ-cyclodextrin has been reported to be in the range of 208-212°C.[10]

  • TGA: A TGA curve will reveal the onset of thermal decomposition and the percentage of weight loss at different temperatures. The introduction of iodine is expected to influence the decomposition profile compared to the native γ-cyclodextrin. For native γ-cyclodextrin, decomposition typically begins above 300°C.[11][12][13]

Thermal PropertyExpected Value/Observation for Octakis(6-iodo-6-deoxy)-γ-cyclodextrin
Melting Point (DSC) ~208-212 °C[10]
Decomposition Onset (TGA) To be determined experimentally
Major Weight Loss (TGA) To be determined experimentally

Experimental Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dried iodinated γ-cyclodextrin into an aluminum pan.

  • DSC Analysis:

    • Place the pan in the DSC instrument.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-400 °C).

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Place the pan in the TGA instrument.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-600 °C).

    • Record the weight loss as a function of temperature.

Spectroscopic and Structural Characterization

A suite of spectroscopic and diffraction techniques is employed to confirm the structure and purity of iodinated γ-cyclodextrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of modified cyclodextrins.

Expected Spectral Features:

  • ¹H NMR: The ¹H NMR spectrum of octakis(6-iodo-6-deoxy)-γ-cyclodextrin will show characteristic shifts in the signals of the protons of the glucopyranose units compared to the native γ-cyclodextrin. Specifically, the signals of the H-6 protons, which are directly attached to the carbon bearing the iodine atom, will experience a significant downfield shift.

  • ¹³C NMR: In the ¹³C NMR spectrum, the C-6 carbon signal will show a dramatic upfield shift due to the "heavy atom effect" of the directly attached iodine.

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H-1 ~5.0-5.2~100-102
H-2 ~3.5-3.7~72-74
H-3 ~3.8-4.0~72-74
H-4 ~3.4-3.6~81-83
H-5 ~3.7-3.9~70-72
H-6a, H-6b ~3.2-3.5 (shifted from ~3.8)~9-11 (shifted from ~60)

Note: The expected chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Specific literature data for octakis(6-iodo-6-deoxy)-γ-cyclodextrin is needed for precise values.

Diagram of NMR Analysis Logic:

NMR_Logic cluster_nmr NMR Structural Confirmation γ-CD γ-Cyclodextrin Iodination Iodination γ-CD->Iodination Iodinated γ-CD Octakis(6-iodo-6-deoxy)-γ-CD ¹H NMR ¹H NMR Iodinated γ-CD->¹H NMR ¹³C NMR ¹³C NMR Iodinated γ-CD->¹³C NMR H-6 Shift Downfield shift of H-6 protons ¹H NMR->H-6 Shift C-6 Shift Upfield shift of C-6 carbon ¹³C NMR->C-6 Shift Confirmation Structural Confirmation H-6 Shift->Confirmation C-6 Shift->Confirmation Iodination->Iodinated γ-CD

Caption: Logic flow for confirming the structure of iodinated γ-cyclodextrin using NMR.

Powder X-ray Diffraction (PXRD)

PXRD is a critical technique for assessing the solid-state structure and crystallinity of iodinated γ-cyclodextrin.

Expected PXRD Pattern:

The PXRD pattern of octakis(6-iodo-6-deoxy)-γ-cyclodextrin will be distinct from that of native γ-cyclodextrin, indicating a change in the crystal packing due to the bulky iodine substituents. The presence of sharp, well-defined peaks will confirm its crystalline nature. The diffraction pattern of native cage-type γ-CD typically shows characteristic peaks at 2θ values of approximately 12.0°, 14.4°, and 21.7°.[14] The pattern for the iodinated derivative is expected to be different.

Experimental Protocol for PXRD Analysis:

  • Sample Preparation: Gently grind the powder sample to ensure a uniform particle size.

  • Data Acquisition:

    • Mount the sample on a zero-background holder.

    • Collect the diffraction data over a 2θ range of, for example, 5-50°, using Cu Kα radiation.

    • Set appropriate step sizes and scan speeds to obtain a high-quality diffractogram.

Host-Guest Chemistry: The Power of Inclusion Complexation

A key feature of cyclodextrins is their ability to form inclusion complexes with a wide variety of guest molecules. The iodination of γ-cyclodextrin can influence its complexation behavior.

Formation and Stability of Inclusion Complexes

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is encapsulated within the cyclodextrin cavity. The stability of this complex is quantified by the stability constant (Ks).[15]

Factors Influencing Complexation:

  • Size and Shape of the Guest: The guest molecule must have dimensions that are compatible with the γ-cyclodextrin cavity.

  • Hydrophobicity: The hydrophobic interior of the cyclodextrin cavity drives the inclusion of nonpolar guest molecules or the nonpolar moieties of larger molecules.

  • Intermolecular Interactions: Van der Waals forces, hydrophobic interactions, and hydrogen bonding contribute to the stability of the complex.

Impact of Iodination: The presence of iodine atoms on the primary rim can influence the binding affinity for certain guest molecules through steric effects or altered electronic interactions.

Table of Stability Constants (Illustrative):

Guest MoleculeStability Constant (Ks, M⁻¹) with Native γ-CDExpected Trend with Iodinated γ-CD
Ibuprofen~100-300May decrease due to steric hindrance
Piroxicam~50-150May be altered depending on binding orientation
Camptothecin~73[16]To be determined

Note: Specific stability constant data for iodinated γ-cyclodextrin with various drugs is an area for further research.

Experimental Protocol for Determining Stability Constants (Phase Solubility Method)

The phase solubility method, as described by Higuchi and Connors, is a widely used technique to determine the stoichiometry and stability constant of cyclodextrin inclusion complexes.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of iodinated γ-cyclodextrin (if sufficiently soluble in a co-solvent system) or native γ-cyclodextrin for comparison.

  • Addition of Excess Guest: Add an excess amount of the guest drug to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Analysis:

    • Filter the suspensions to remove the undissolved drug.

    • Dilute the filtrate appropriately and determine the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of the resulting phase solubility diagram can be used to calculate the stability constant.

Diagram of Inclusion Complex Formation and Characterization:

InclusionComplex cluster_complexation Inclusion Complex Formation & Characterization Host Iodinated γ-CD Complex Inclusion Complex Host->Complex Guest Drug Molecule Guest->Complex Characterization Characterization Techniques Complex->Characterization NMR NMR Characterization->NMR DSC DSC Characterization->DSC PXRD PXRD Characterization->PXRD FTIR FT-IR Characterization->FTIR

Caption: Formation of an inclusion complex and subsequent characterization.

Safety and Toxicological Profile

The safety and toxicity of any new excipient are of paramount importance in drug development.

Current Understanding:

  • Native γ-Cyclodextrin: Native γ-cyclodextrin is generally considered to have a favorable safety profile and is used in food and pharmaceutical applications.[1]

  • Iodinated γ-Cyclodextrin: Specific toxicological data for octakis(6-iodo-6-deoxy)-γ-cyclodextrin is limited in publicly available literature. However, some studies on cyclodextrin-iodine complexes have shown no cytotoxic effects on certain human cell lines.[17] The cytotoxicity of modified cyclodextrins can be influenced by the nature and degree of substitution.[6][18]

Self-Validating System for Safety Assessment:

A comprehensive safety evaluation of iodinated γ-cyclodextrin should include a battery of in vitro and in vivo tests:

  • In Vitro Cytotoxicity Assays: Testing against various cell lines (e.g., Caco-2, HepG2) to assess potential toxicity.

  • Hemolysis Assay: To evaluate the effect on red blood cells.

  • In Vivo Acute and Chronic Toxicity Studies: To determine the systemic toxicity upon administration through relevant routes.

It is crucial to conduct these studies specifically for the iodinated derivative to establish its safety profile for its intended applications. The increased lipophilicity due to iodination may lead to different interactions with biological membranes compared to the parent γ-cyclodextrin.

Conclusion and Future Directions

Iodinated γ-cyclodextrin is a promising material with a unique set of physicochemical properties that distinguish it from its native counterpart. Its altered solubility, thermal behavior, and potential for further functionalization make it a valuable tool in supramolecular chemistry and drug delivery. This guide has provided a foundational understanding of its synthesis, characterization, and properties.

Future research should focus on generating a more comprehensive dataset for its physicochemical properties, including detailed spectroscopic data, thermal profiles, and a wider range of stability constants with various guest molecules. Most importantly, a thorough toxicological evaluation is necessary to pave the way for its broader application in pharmaceutical formulations and other advanced materials. As our understanding of this fascinating molecule deepens, so too will its potential to solve complex scientific and technological challenges.

References

  • Carbohydrate Polymers. (2025). Cyclodextrin-based iodophors with high iodine retention in solid state and in dilute solutions. [Link]

  • Molecules. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • ResearchGate. (n.d.). X-ray diffraction patterns of (a) cage γ-CD, channel γ-CD, and channel γ-CD after one year of storage (in refrigerator at +4 °C). The representative SEM images of (b) as-received cage-type γ-CD and (c) channel-type γ-CD. [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. [Link]

  • PubMed Central. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. [Link]

  • PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. [Link]

  • PubMed. (2007). Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives. [Link]

  • MDPI. (2022). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. [Link]

  • PubMed Central. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • CAVCON. (n.d.). Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. [Link]

  • ResearchGate. (n.d.). Thermal analysis of cyclodextrins and their inclusion compounds. [Link]

  • Cyclodextrin.com. (n.d.). CAS 168296-33-1 Octakis(6-deoxy-6-iodo)-gamma-cyclodextrin. [Link]

  • MDPI. (2021). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. [Link]

  • ResearchGate. (n.d.). (PDF) Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. [Link]

  • PubMed. (2001). Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. [Link]

  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. [Link]

  • Roskilde University Research Portal. (n.d.). Correlation between Stability Constant and pH for Cyclodextrin Complexes. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O). [Link]

  • ResearchGate. (n.d.). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. [Link]

  • Tsev Sunshine Pharma. (n.d.). octakis-6-iodo-6-deoxy-gamma-cyclodextrin cas 168296-33-1. [Link]

  • ResearchGate. (n.d.). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. [Link]

  • YouTube. (2023). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]

  • PubMed. (2009). Characteristic of Cyclodextrins: their role and use in the pharmaceutical technology. [Link]

  • PubMed Central. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • SpringerLink. (2023). NMR studies of complex formation between natural cyclodextrins and benzene. [Link]

  • ResearchGate. (n.d.). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin.... [Link]

  • CONICET Digital. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. [Link]

  • PubMed Central. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. [Link]

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An In-Depth Technical Guide to the Structure Elucidation of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of octakis-6-iodo-6-deoxy-gamma-cyclodextrin, a critical intermediate in supramolecular chemistry and drug delivery systems. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind experimental choices, emphasizing a multi-technique, self-validating approach. We will explore the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction (XRD) to deliver an unambiguous structural assignment. Each section includes not only the "how" but, more importantly, the "why," offering field-proven insights to ensure data integrity and confident characterization.

Introduction: The Structural Challenge of a Per-Substituted Cyclodextrin

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units, forming a truncated cone structure.[1] The selective modification of its primary hydroxyl groups at the C-6 position is a cornerstone of cyclodextrin chemistry, enabling the attachment of various functionalities for applications in drug delivery, catalysis, and materials science.[2][3] The synthesis of this compound (per-iodo-γ-CD) creates a key synthetic intermediate, but also presents a significant analytical challenge.[4][5]

The core challenge lies in confirming the completeness and regioselectivity of the substitution. We must definitively prove two points:

  • Completeness: All eight primary hydroxyl groups have been successfully replaced by iodine atoms.

  • Regioselectivity: The substitution has occurred exclusively at the C-6 positions, leaving the secondary hydroxyl groups at C-2 and C-3 untouched.

An incomplete or non-selective reaction can lead to a heterogeneous mixture of molecules with varying degrees of substitution, dramatically altering the compound's physicochemical properties and downstream utility. This guide outlines a logical, synergistic workflow to provide unequivocal proof of structure.

Synthesis Strategy: The Foundation of Structural Purity

A robust analytical outcome begins with a well-controlled synthesis. The most common and effective method for preparing per(6-deoxyhalo) cyclodextrins involves the use of triphenylphosphine (Ph₃P) and an iodine source, such as elemental iodine (I₂) or N-iodosuccinimide (NIS), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7]

Causality of Reagent Choice:

  • Triphenylphosphine (Ph₃P): Acts as an oxygen activator. It forms a phosphonium salt with the primary hydroxyl group, converting it into a good leaving group.[8][9]

  • Iodine/N-Iodosuccinimide: Provides the iodide nucleophile that subsequently displaces the activated oxygen via an Sₙ2 reaction.

  • DMF: Anhydrous DMF is crucial as it is an excellent solvent for both the cyclodextrin and the reagents, and its aprotic nature prevents unwanted side reactions involving water.[10]

The reaction's selectivity for the primary C-6 hydroxyls is due to their greater steric accessibility and reactivity compared to the more hindered secondary hydroxyls on the wider rim of the cyclodextrin torus.[8][9]

The Analytical Workflow: A Triad of Corroborating Techniques

No single technique is sufficient for complete structure elucidation. We employ a synergistic triad of NMR, MS, and XRD, where each technique validates the findings of the others.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structure Synthesis Synthesis of per-iodo-γ-CD Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Confirms Regioselectivity & Completeness MS Mass Spectrometry (MALDI-TOF / ESI) Purification->MS Confirms Mass & Purity XRD X-Ray Diffraction (Powder/Single Crystal) NMR->XRD Cross-Validation MS->XRD Cross-Validation G NMR_Suite NMR Analysis Suite ¹H NMR ¹³C NMR 2D COSY 2D HSQC Data_Output Structural Confirmation Disappearance of C6-OH protons Upfield shift of C6 resonance (~10-15 ppm) ¹H-¹H correlation from H5 to new H6 ¹H-¹³C correlation between new H6 and upfield C6 NMR_Suite:h1_1d->Data_Output NMR_Suite:c13_1d->Data_Output NMR_Suite:cosy->Data_Output NMR_Suite:hsqc->Data_Output

Caption: Logic flow of NMR data for structural confirmation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is insoluble in water). [11][12]2. ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts, integration, and multiplicity of all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the upfield-shifted C-6 signal.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H connectivities.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment to correlate proton and carbon signals.

  • Data Analysis: Integrate all spectra to confirm the correct proton and carbon counts and use the 2D data to walk through the spin system of a glucopyranose unit, confirming the H-5 to H-6 and H-6 to C-6 correlations.

Mass Spectrometry: Validating Molecular Weight and Purity

While NMR confirms the covalent structure, Mass Spectrometry (MS) provides orthogonal validation of the molecular weight, confirming that all eight hydroxyl groups have been substituted. [13]Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are ideal for large molecules like cyclodextrins. [14][15]

  • Expected Mass: The molecular formula for this compound is C₄₈H₇₂I₈O₃₂. [12]Its monoisotopic mass is approximately 2175.55 Da.

  • MALDI-TOF MS: This is often the preferred method. The sample is co-crystallized with a matrix and ionized by a laser. It typically produces singly charged ions, primarily as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. The resulting spectrum should show a dominant peak corresponding to the expected mass of the per-iodinated product plus the mass of the adduct ion. The absence of peaks corresponding to partially substituted species (e.g., with seven iodines and one hydroxyl group) is a strong indicator of product purity and complete reaction.

  • ESI-MS: This technique ionizes the molecule directly from solution and can produce multiply charged ions. While also effective, the resulting spectra can be more complex to interpret. [16]

Data Presentation: Expected Mass Peaks
Ion SpeciesCalculated m/zNotes
[M+H]⁺~2176.56Protonated molecule
[M+Na]⁺~2198.54Sodium adduct, often most intense
[M+K]⁺~2214.51Potassium adduct, often present

Note: These are approximate values. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm).

X-ray Diffraction: The Ultimate Proof in the Solid State

X-ray Diffraction (XRD), particularly single-crystal XRD, provides the ultimate, unambiguous proof of structure by mapping the precise spatial arrangement of every atom in the crystal lattice. [17]While obtaining a single crystal suitable for diffraction can be challenging, the data is unparalleled.

  • Single-Crystal XRD: If a suitable crystal is grown, this technique will resolve the 3D structure, showing the exact position of the eight iodine atoms on the primary face and the intact secondary hydroxyl groups on the other. This provides absolute confirmation of both completeness and regioselectivity.

  • Powder XRD (PXRD): More commonly, a powder pattern is obtained. While it does not provide a full structural solution, it gives a characteristic "fingerprint" of the crystalline solid. [18][19]The diffraction pattern of the final product will be distinctly different from that of the starting native γ-CD, confirming the formation of a new crystalline material. [20]This is a valuable tool for confirming batch-to-batch consistency and purity.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is not a linear process but a system of cross-validation. NMR defines the precise covalent bonding and regiochemistry. Mass spectrometry confirms the overall molecular weight and the completeness of the substitution. X-ray diffraction provides the ultimate proof of the three-dimensional structure in the solid state. By strategically employing this triad of techniques, researchers can have the highest degree of confidence in the identity, purity, and structural integrity of this vital chemical intermediate, ensuring the reliability and reproducibility of their downstream applications.

References

  • Defaye, J., et al. (2000). An Improved Synthesis of Per(6-Deoxyhalo) Cyclodextrins Using N-Halosuccinimides—Triphenylphosphine in Dimethylformamide. Supramolecular Chemistry. [Link]

  • Huber, K., et al. (2020). Per-6-Thiolated Cyclodextrins: A Novel Type of Permeation Enhancing Excipients for BCS Class IV Drugs. ACS Applied Materials & Interfaces. [Link]

  • Tang, W., & Ng, S. C. (2008). Per(6-guanidino-6-deoxy)cyclodextrins: synthesis, characterisation and binding behaviour toward selected small molecules and DNA. Organic & Biomolecular Chemistry. [Link]

  • Pop, A., et al. (2021). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. Molecules. [Link]

  • Grigoras, C. G., & Dehelean, A. (2021). Mass Spectrometry of Esterified Cyclodextrins. Polymers. [Link]

  • Aachmann, F. L., et al. (2013). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Institute of Macromolecular Chemistry "Petru Poni". [Link]

  • Bősze, S., et al. (n.d.). Structure determination of cyclodextrin derivatives and cyclodextrin complexes by NMR spectroscopy. SzintPlusz. [Link]

  • Maldonato, A. A., et al. (2022). Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study. Molecules. [Link]

  • Wu, S. (2011). 1D and 2D NMR Experiment Methods. Emory University. [Link]

  • Bruker BioSpin. (2006). 1D and 2D Experiments Step-by-Step Tutorial. University of Notre Dame. [Link]

  • Tang, W., et al. (2006). SUPPORTING INFORMATION for Per(6-guanidino-6-deoxy)cyclodextrins: Synthesis, characterisation and binding behaviour toward selected small molecules and DNA. [Link]

  • Celebioglu, A., & Uyar, T. (2018). X-ray diffraction patterns of [A] pure β-CD, [B] pure γ-CD, [C] pure... ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin in DMF and DMSO

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (OIGCD) in the polar aprotic solvents dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of OIGCD's solubility, provides qualitative and anticipated quantitative data, and offers detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of this compound and its Solvation

This compound is a crucial intermediate in supramolecular chemistry and pharmaceutical sciences, most notably in the synthesis of Sugammadex, a selective relaxant binding agent.[1] Comprising an eight-membered glucopyranose ring, this gamma-cyclodextrin derivative features iodine atoms replacing the primary hydroxyl groups at the 6-position of each glucose unit. This structural modification dramatically alters the molecule's physicochemical properties compared to its parent gamma-cyclodextrin, particularly its solubility profile.

While native cyclodextrins exhibit moderate to high aqueous solubility, the substitution of hydroxyl groups with bulky, less polar iodine atoms renders OIGCD insoluble in water and methanol but soluble in polar aprotic solvents like DMF and DMSO.[2][3][4][5][6][7] Understanding and quantifying this solubility is paramount for:

  • Reaction Kinetics and Yield: As a synthetic intermediate, its dissolution in reaction media is critical for achieving optimal reaction rates and product yields.

  • Purification Processes: Knowledge of solubility is essential for developing effective crystallization and precipitation protocols for purification.

  • Formulation Development: For any potential direct application, understanding its behavior in different solvent systems is a prerequisite for formulation design.

  • Analytical Characterization: Proper solvent selection is crucial for techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

This guide will, therefore, equip the researcher with the foundational knowledge and practical protocols to confidently work with OIGCD in DMF and DMSO.

Theoretical Framework: Deconstructing the Solubility of OIGCD in DMF and DMSO

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play. The favorable dissolution of OIGCD in DMF and DMSO can be attributed to a synergistic combination of factors that overcome the lattice energy of the solid-state OIGCD.

Molecular Characteristics of Solute and Solvents
  • This compound (Solute): While the core cyclodextrin structure possesses a hydrophilic exterior due to the remaining secondary hydroxyl groups, the eight iodine atoms introduce significant lipophilic character. The molecule is large, with a molecular weight of 2176.3 g/mol .[2] The iodine atoms are reactive leaving groups, making OIGCD a valuable synthetic precursor.[1]

  • Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO) (Solvents): Both are polar aprotic solvents. They possess large dipole moments and are excellent hydrogen bond acceptors but lack acidic protons to act as hydrogen bond donors. This characteristic is key to their interaction with OIGCD.

Intermolecular Interactions Driving Solubilization

The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

  • Hydrogen Bonding: The secondary hydroxyl groups on the OIGCD rim can form strong hydrogen bonds with the oxygen atom of DMF's carbonyl group and the oxygen atom of DMSO's sulfoxide group. This is a primary driver of solubilization.[8]

  • Dipole-Dipole Interactions: The highly polar nature of DMF and DMSO allows for strong dipole-dipole interactions with the polar C-O bonds of the cyclodextrin backbone.

  • Dispersion Forces: The large, polarizable iodine atoms and the overall size of the OIGCD molecule contribute to significant van der Waals dispersion forces with the solvent molecules.

The diagram below illustrates the key intermolecular forces responsible for the dissolution of OIGCD in DMF and DMSO.

Dominant Intermolecular Forces in OIGCD Solvation cluster_Solute This compound (OIGCD) cluster_Solvent Polar Aprotic Solvents cluster_Interactions Resulting Solute-Solvent Interactions OIGCD OIGCD Structure - Secondary OH Groups - Iodinated Primary Face - Cyclodextrin Backbone HBond Hydrogen Bonding (OIGCD's OH groups with Solvent's Oxygen) OIGCD->HBond interacts via Dipole Dipole-Dipole Interactions OIGCD->Dipole interacts via VdW Van der Waals Forces (Dispersion) OIGCD->VdW interacts via DMF DMF (Dimethylformamide) - Carbonyl Oxygen (H-bond acceptor) - High Dipole Moment DMF->HBond interacts via DMF->Dipole interacts via DMF->VdW interacts via DMSO DMSO (Dimethyl Sulfoxide) - Sulfoxide Oxygen (H-bond acceptor) - High Dipole Moment DMSO->HBond interacts via DMSO->Dipole interacts via DMSO->VdW interacts via

Caption: Key intermolecular forces governing OIGCD solubility.

Qualitative and Quantitative Solubility Data

Based on the behavior of similar cyclodextrin derivatives in these solvents, a high solubility is anticipated. The table below summarizes the known qualitative data and provides a target for experimental determination.

Solvent Chemical Formula Solvent Type Qualitative Solubility of OIGCD Target for Quantitative Determination (at 25°C)
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[2][3][4][7]Experimentally determine (g/L or mg/mL)
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[1][4][6][7]Experimentally determine (g/L or mg/mL)
WaterH₂OPolar ProticInsoluble[2][3][4]Not Applicable
MethanolCH₃OHPolar ProticInsoluble[2][3][4]Not Applicable
ChloroformCHCl₃NonpolarInsoluble[4][6]Not Applicable

Experimental Protocol for Quantitative Solubility Determination

To establish a reliable quantitative value for the solubility of OIGCD in DMF and DMSO, the following gravimetric method, a robust and widely accepted technique, is recommended. This protocol is a self-validating system, ensuring accuracy and reproducibility.

Principle

This method involves creating a saturated solution of OIGCD in the solvent of interest at a constant temperature. A known volume of the supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is measured.

Materials and Equipment
  • This compound (purity >95%)

  • Anhydrous DMF

  • Anhydrous DMSO

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator (e.g., set to 25°C ± 0.5°C)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (readable to at least 0.1 mg)

  • Vacuum oven or desiccator

Step-by-Step Methodology
  • Preparation: Add an excess amount of OIGCD to a series of vials (perform in triplicate for each solvent). "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent (DMF or DMSO) into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for at least 48-72 hours to ensure the solution reaches saturation.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a solvent-compatible filter.

  • Gravimetric Analysis:

    • Tare a clean, dry, pre-weighed glass vial for each sample.

    • Dispense the withdrawn supernatant into the tared vial.

    • Evaporate the solvent in a vacuum oven at an elevated temperature (e.g., 60-70°C) until a constant weight is achieved. This step is crucial to ensure all solvent has been removed.

    • Record the final mass of the vial containing the dried OIGCD.

  • Calculation: The solubility (S) in mg/mL is calculated using the following formula:

    S (mg/mL) = (Mass of vial with dried OIGCD - Mass of empty vial) / Volume of supernatant withdrawn

The workflow for this experimental protocol is visualized below.

A 1. Add excess OIGCD to vials B 2. Add known volume of DMF or DMSO A->B C 3. Equilibrate in shaker (48-72h at 25°C) B->C D 4. Settle undissolved solid (4h) C->D E 5. Withdraw known volume of supernatant via filter D->E F 6. Evaporate solvent to dryness in tared vial E->F G 7. Weigh dried OIGCD F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for gravimetric solubility determination.

Conclusion

This compound exhibits excellent solubility in the polar aprotic solvents DMF and DMSO, a property critical to its utility as a synthetic intermediate. This solubility is driven by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the modified cyclodextrin and the solvent molecules. While precise, peer-reviewed quantitative solubility values are not widely published, this guide provides a robust, first-principles experimental protocol for their accurate determination. By understanding both the theoretical basis of solvation and the practical means of its quantification, researchers can effectively optimize reaction conditions, purification strategies, and analytical methods involving this important compound.

References

  • Cyclodextrin-shop.com. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

  • Tsev Sunshine Pharma. (n.d.). This compound cas 168296-33-1. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound cas 168296-33-1. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. Retrieved from [Link]

  • Ueno, A., Suzuki, I., & Osa, T. (1989). Solvation and dynamic behavior of cyclodextrins in dimethyl sulfoxide solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(5), 1075-1082. Retrieved from [Link]

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A Guide to the Molecular Weight of Per-iodinated Gamma-Cyclodextrin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the molecular weight of per-iodinated gamma-cyclodextrin, a critical parameter for its application in pharmaceutical sciences and supramolecular chemistry. We will delve into the theoretical basis of its molecular weight, the practical methodologies for its empirical determination, and the underlying scientific principles that govern these processes. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of this modified cyclodextrin.

Defining "Per-iodinated Gamma-Cyclodextrin"

Gamma-cyclodextrin (γ-CD) is a cyclic oligosaccharide composed of eight α-1,4-linked D-glucopyranose units.[1][2][3] Its structure presents a toroidal shape with a hydrophilic exterior and a hydrophobic interior, enabling it to form inclusion complexes with a variety of guest molecules.[4][5] The term "per-iodinated" signifies a comprehensive substitution reaction where specific hydroxyl (-OH) groups on the cyclodextrin scaffold are replaced by iodine atoms.

In the context of gamma-cyclodextrin, this modification most commonly occurs at the primary hydroxyl groups located at the 6th carbon position of each of the eight glucose units. This results in the formation of Octakis(6-deoxy-6-iodo)-γ-cyclodextrin .[6][7][8] This specific and complete substitution is crucial as it imparts significant changes to the physicochemical properties of the parent cyclodextrin, including its reactivity and complexation capabilities. For the remainder of this guide, "per-iodinated gamma-cyclodextrin" will refer to this precise chemical entity.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a fundamental property derived from the chemical formula of a compound. Its calculation is a deductive process based on the atomic weights of the constituent elements. The process for determining the theoretical molecular weight of per-iodinated gamma-cyclodextrin is a step-by-step transformation from the parent γ-CD molecule.

Foundational Molecular Formulas and Weights

To begin, we must establish the molecular characteristics of the precursor and the substituting atom:

Compound/ElementChemical FormulaMolar Mass ( g/mol )Citation(s)
Gamma-CyclodextrinC₄₈H₈₀O₄₀~1297.12[1][9][10][11]
Hydrogen (H)H~1.008N/A
Oxygen (O)O~15.999N/A
Iodine (I)I~126.90[6][7][12]
The Substitution Reaction: A Mass Balance Approach

The synthesis of octakis(6-deoxy-6-iodo)-γ-cyclodextrin involves the substitution of the eight primary hydroxyl (-OH) groups with eight iodine (I) atoms. This can be conceptualized as follows:

  • Removal of Eight Hydroxyl Groups: For each of the eight glucose units, one hydroxyl group is removed.

    • Mass removed per substitution = Mass of Oxygen + Mass of Hydrogen = 15.999 + 1.008 = 17.007 g/mol

    • Total mass removed = 8 x 17.007 g/mol = 136.056 g/mol

  • Addition of Eight Iodine Atoms: In place of each hydroxyl group, one iodine atom is added.

    • Mass added per substitution = 126.90 g/mol

    • Total mass added = 8 x 126.90 g/mol = 1015.20 g/mol

Final Calculated Molecular Weight

The final theoretical molecular weight is calculated by adjusting the initial molecular weight of gamma-cyclodextrin with the masses removed and added during the per-iodination reaction.

  • Molecular Weight of Per-iodinated γ-CD = (Molecular Weight of γ-CD) - (Total mass of -OH groups removed) + (Total mass of I atoms added)

  • Molecular Weight = 1297.12 g/mol - 136.056 g/mol + 1015.20 g/mol = 2176.264 g/mol

This calculated value aligns with the reported formula weight for Octakis(6-deoxy-6-iodo)-γ-cyclodextrin, which is approximately 2176.3 g/mol .[13][14] The resulting molecular formula for this compound is C₄₈H₇₂I₈O₃₂ .[6][7]

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise expected value, empirical determination is essential for confirming the identity, purity, and integrity of a synthesized batch of per-iodinated gamma-cyclodextrin. Mass spectrometry is the preeminent analytical technique for this purpose, offering high precision and accuracy for large molecules.

The Role of Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For large, non-volatile molecules like cyclodextrin derivatives, soft ionization techniques are imperative to prevent fragmentation during the ionization process.[15][16] The two most suitable methods are:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization of the analyte. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass.[1][4][5][9]

  • Electrospray Ionization (ESI) MS: ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol. The solvent evaporates, leaving charged analyte molecules. This technique is often coupled with liquid chromatography (LC) for online separation and analysis.[17][18][19]

The choice between MALDI-TOF and ESI often depends on sample purity, desired throughput, and the available instrumentation. MALDI-TOF is often favored for its relative tolerance to buffers and salts and its speed in analyzing single samples.

Experimental Protocol: Molecular Weight Determination by MALDI-TOF MS

This protocol provides a generalized, yet detailed, workflow for the determination of the molecular weight of per-iodinated gamma-cyclodextrin.

3.2.1. Materials and Reagents

  • Per-iodinated gamma-cyclodextrin sample

  • MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB])

  • Cationizing agent (e.g., sodium trifluoroacetate [NaTFA])

  • High-purity solvents (e.g., acetone, acetonitrile, ultrapure water)

  • MALDI target plate

  • Calibrant solution with known molecular weights bracketing the expected value of ~2176 Da.

3.2.2. Step-by-Step Methodology

  • Sample Preparation (Analyte Solution):

    • Accurately weigh a small amount (e.g., 1 mg) of the per-iodinated gamma-cyclodextrin sample.

    • Dissolve the sample in a suitable solvent in which it is soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to a final concentration of approximately 1 mg/mL.[6][13]

    • Further dilute this stock solution with acetonitrile or another appropriate solvent to a working concentration of 10-100 pmol/µL. Rationale: Optimal concentration is key to achieving good signal intensity without causing detector saturation or ion suppression.

  • Matrix and Cationizing Agent Preparation:

    • Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA). Rationale: The matrix facilitates the absorption of laser energy and promotes ionization.

    • Prepare a solution of the cationizing agent (e.g., NaTFA) in a suitable solvent at a concentration of approximately 1 mg/mL. Rationale: Cyclodextrins often ionize more efficiently as adducts (e.g., [M+Na]⁺). The cationizing agent provides a source of these ions.

  • Target Plate Spotting (Dried-Droplet Method):

    • Pipette 1 µL of the matrix solution onto a spot on the MALDI target plate.

    • Immediately add 1 µL of the analyte solution to the same spot.

    • Add 1 µL of the cationizing agent solution to the mixture on the target plate.

    • Gently mix the droplet with the pipette tip.

    • Allow the solvent to completely evaporate at room temperature, forming a co-crystal of the analyte and matrix. Rationale: This co-crystallization is critical for the desorption and ionization process.

  • Instrument Calibration:

    • Using the calibrant solution, perform an external calibration of the mass spectrometer according to the manufacturer's instructions. Ensure the calibration points flank the expected m/z of the analyte. Rationale: Calibration ensures the accuracy of the mass measurement.

  • Data Acquisition:

    • Insert the target plate into the mass spectrometer.

    • In the instrument software, set the mass range to acquire data (e.g., 1000-3000 m/z).

    • Set the instrument to positive ion mode.

    • Apply laser power at a level just above the ionization threshold of the matrix. Rationale: Using excessive laser power can lead to fragmentation of the analyte.

    • Acquire spectra from the sample spot by averaging multiple laser shots (e.g., 100-200 shots) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the per-iodinated gamma-cyclodextrin. This will likely be observed as the sodium adduct, [C₄₈H₇₂I₈O₃₂ + Na]⁺.

    • The expected m/z for the sodium adduct would be approximately 2176.3 + 22.99 = 2199.3 m/z.

    • Compare the experimentally determined m/z value with the theoretical value. A close correlation confirms the molecular weight of the synthesized compound.

Synthesis of Per-iodinated Gamma-Cyclodextrin: An Overview

A foundational understanding of the synthesis is beneficial for appreciating the potential impurities that may be encountered during molecular weight analysis. The most common laboratory-scale synthesis involves a nucleophilic substitution reaction.

General Synthetic Pathway

A widely cited method for the synthesis of per-6-deoxy-6-iodo-cyclodextrins involves the reaction of the parent cyclodextrin with triphenylphosphine (PPh₃) and iodine (I₂) in an anhydrous polar aprotic solvent, typically N,N-dimethylformamide (DMF).[20][21]

Reaction: γ-CD + 8 PPh₃ + 8 I₂ → Octakis(6-deoxy-6-iodo)-γ-CD + 8 PPh₃O + 8 HI

  • Role of Reagents: Triphenylphosphine and iodine react in situ to form an iodinating phosphonium salt, which then reacts with the primary hydroxyl groups of the gamma-cyclodextrin. Triphenylphosphine oxide is a significant by-product.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification P1 Dissolve Triphenylphosphine in anhydrous DMF P2 Slowly add Iodine to the PPh₃ solution P1->P2 Forms iodinating agent R1 Add dry γ-Cyclodextrin to the reagent mixture P2->R1 R2 Heat the reaction mixture (e.g., 70°C) with stirring for an extended period (e.g., 24h) R1->R2 Initiates substitution W1 Cool the reaction mixture R2->W1 W2 Precipitate the product (e.g., by adding sodium methoxide or another anti-solvent) W1->W2 W3 Filter the precipitate W2->W3 W4 Wash extensively with solvents like water and acetone to remove by-products W3->W4 W5 Dry the final product W4->W5

Caption: A generalized workflow for the synthesis of per-iodinated gamma-cyclodextrin.

Conclusion

The molecular weight of per-iodinated gamma-cyclodextrin (octakis(6-deoxy-6-iodo)-γ-cyclodextrin) is a defining characteristic of this important derivative. A thorough understanding of its theoretical calculation, which yields a value of approximately 2176.3 g/mol , provides a critical benchmark for its synthesis and characterization. The empirical verification of this molecular weight, most accurately performed using mass spectrometry techniques like MALDI-TOF MS, is an indispensable step in ensuring the quality, identity, and purity of the compound for research and development applications. The protocols and principles outlined in this guide offer a comprehensive framework for scientists and professionals working with this versatile molecule.

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The Advent of Halogenated Cyclodextrins: A Technical Guide to Their Historical Development, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Nature's Molecular Traps

Cyclodextrins (CDs), cyclic oligosaccharides born from the enzymatic degradation of starch, have captivated chemists for over a century. First described as "cellulosine" by A. Villiers in 1891 and later characterized as α, β, and γ forms by F. Schardinger, these truncated cone-shaped molecules possess a unique architecture: a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This duality allows them to encapsulate a wide array of guest molecules, making them invaluable in pharmaceuticals, food science, and chemical industries for tasks such as enhancing drug solubility, stabilizing volatile compounds, and catalyzing reactions.[3][4][5]

However, the native cyclodextrins, while remarkable, are not without their limitations. Their relatively low aqueous solubility (particularly for β-cyclodextrin) and the indiscriminate reactivity of their numerous hydroxyl groups presented challenges for more sophisticated applications.[6] This realization spurred the dawn of a new era in cyclodextrin chemistry: the development of chemically modified derivatives. Among the most pivotal of these modifications is halogenation. The introduction of halogen atoms, particularly at the primary C-6 hydroxyl positions, transforms the cyclodextrin into a versatile intermediate, a foundational building block for a myriad of more complex and functionalized derivatives.[7] This guide provides an in-depth technical exploration of the historical development of halogenated cyclodextrins, from early synthetic struggles to modern, highly efficient methodologies, and delves into their critical applications in research and industry.

The Chronological Evolution of Cyclodextrin Halogenation: A Journey of Selectivity and Efficiency

The quest to selectively replace the hydroxyl groups of cyclodextrins with halogens has been a journey of increasing sophistication. The primary hydroxyl groups at the C-6 position are the most accessible and reactive, making them the principal targets for initial modifications.[8]

Early Approaches: The Two-Step Dance of Tosylation and Nucleophilic Substitution

In the nascent stages of cyclodextrin modification, direct halogenation was not a readily available strategy. The initial forays into creating 6-deoxy-6-halocyclodextrins relied on a two-step process. First, the primary hydroxyl groups were selectively activated by converting them into good leaving groups, most commonly tosylates (p-toluenesulfonates). This was followed by a nucleophilic substitution reaction using a halide salt to displace the tosylate group.

This method, while foundational, often required harsh reaction conditions and could lead to a mixture of products with varying degrees of substitution, necessitating tedious purification procedures. The synthesis of mono-6-(p-toluenesulfonyl)-β-cyclodextrin, a key intermediate, is a classic example of the challenges faced, with protocols often involving careful control of stoichiometry and reaction times to maximize the yield of the desired monosubstituted product.[9][10] The subsequent nucleophilic displacement with halide ions, such as from lithium bromide or sodium iodide, would then yield the corresponding 6-bromo- or 6-iodo-cyclodextrin.[11]

The Vilsmeier-Haack Reagent Revolution: A Leap Towards Direct Halogenation

A significant breakthrough in the synthesis of halogenated cyclodextrins came with the application of Vilsmeier-Haack type reagents. These reagents, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride, proved to be highly effective for the direct and regioselective halogenation of the primary hydroxyl groups of cyclodextrins.[12][13] The reaction proceeds via the formation of a chloroiminium ion, the active Vilsmeier reagent, which then reacts with the primary alcohols.[14]

This approach offered a more direct and often higher-yielding route to per(6-deoxy-6-halo)cyclodextrins, where all the primary hydroxyl groups are replaced by a halogen.[15] These per-halogenated derivatives are crucial intermediates for creating symmetrically functionalized cyclodextrins. The use of bromomethylenemorpholinium bromide or chloromethylenemorpholinium chloride, for instance, allows for the high-yield preparation of per(6-bromo) and per(6-chloro) cyclodextrins, respectively.[15]

Modern Methodologies: Fine-Tuning for Yield, Selectivity, and Scalability

Building upon the success of Vilsmeier-Haack reagents, contemporary research has focused on developing even more efficient, milder, and scalable methods for cyclodextrin halogenation. One notable advancement is the use of N-halosuccinimides (NCS, NBS, NIS) in combination with triphenylphosphine (PPh₃). This reagent system provides an excellent method for the high-yield and highly selective preparation of per(6-deoxy-6-halo)cyclodextrins (chloro, bromo, and iodo derivatives).[16]

Another modern approach involves the use of reagents like [Et₂NSF₂]BF₄ in combination with a tetraethylammonium halide, which allows for the convenient and efficient regioselective halogenation of the primary alcohols of cyclodextrins under mild conditions.[17] These newer methods often circumvent the disadvantages of earlier protocols, such as the use of harsh reagents and the formation of stoichiometric byproducts that complicate purification.

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for halogenated cyclodextrins has been driven by the pursuit of higher yields, improved regioselectivity, milder reaction conditions, and greater scalability. The following table provides a comparative summary of the key methodologies.

Methodology Reagents Typical Substrate Key Advantages Key Disadvantages Approximate Yields
Tosylation followed by Nucleophilic Substitution 1. p-Toluenesulfonyl chloride (TsCl), Pyridine or NaOH(aq) 2. Halide Salt (e.g., LiBr, NaI)Native CyclodextrinsWell-established for mono-substitutionTwo-step process, often requires harsh conditions, moderate yields, purification can be challenging25-60% for mono-substituted products[9][11]
Vilsmeier-Haack Reagents DMF, POCl₃ (or similar)Native CyclodextrinsDirect, one-pot reaction for per-halogenation, high regioselectivity for C-6Can be harsh, may require careful control of reaction conditionsHigh yields for per-halogenated products (>80%)[15]
N-Halosuccinimide / Triphenylphosphine NXS (X = Cl, Br, I), PPh₃, DMFNative CyclodextrinsHigh yields and selectivity, mild reaction conditionsStoichiometric triphenylphosphine oxide byproductExcellent yields (>90%)[16]
[Et₂NSF₂]BF₄ / Tetraethylammonium Halide [Et₂NSF₂]BF₄, Et₄NX (X = Cl, Br, I), DMFNative CyclodextrinsEfficient, operationally simple, mild conditionsReagents may be less commonHigh yields (>90%)[17]

Key Experimental Protocols

To provide a practical understanding of the synthesis of halogenated cyclodextrins, detailed protocols for two key methods are presented below. These protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of Mono-6-bromo-6-deoxy-β-cyclodextrin via a Tosylated Intermediate

This protocol is a classic two-step procedure for the synthesis of a monosubstituted halogenated cyclodextrin.

Step 1: Synthesis of Mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (TsO-β-CD)

  • Rationale: The primary C-6 hydroxyl group of β-cyclodextrin is selectively activated by tosylation to create a good leaving group for the subsequent nucleophilic substitution. Using a controlled amount of tosyl chloride favors monosubstitution.

  • Procedure:

    • Dissolve β-cyclodextrin hydrate in an aqueous solution of sodium hydroxide in a flask equipped with a magnetic stirrer and cool the solution in an ice-water bath.

    • Add p-toluenesulfonyl chloride in one portion while stirring vigorously.

    • Continue stirring at 0-5°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Filter the reaction mixture to remove any unreacted tosyl chloride.

    • Neutralize the filtrate with hydrochloric acid, which will cause the product to precipitate.

    • Collect the precipitate by filtration and recrystallize from hot water to obtain pure TsO-β-CD.[9]

Step 2: Synthesis of Mono-6-bromo-6-deoxy-β-cyclodextrin

  • Rationale: The tosylate group of TsO-β-CD is displaced by a bromide ion in a nucleophilic substitution reaction.

  • Procedure:

    • Dissolve the synthesized TsO-β-CD in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add an excess of a bromide salt, such as lithium bromide (LiBr).

    • Heat the reaction mixture and stir for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, pour the mixture into water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to yield mono-6-bromo-6-deoxy-β-cyclodextrin.[11]

experimental_workflow_monohalogenation cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Nucleophilic Substitution start1 β-Cyclodextrin process1 Reaction at 0-5°C start1->process1 reagent1 TsCl, NaOH(aq) reagent1->process1 product1 Mono-6-tosyl-β-CD process1->product1 process2 Heating product1->process2 reagent2 LiBr, DMF reagent2->process2 product2 Mono-6-bromo-β-CD process2->product2 experimental_workflow_perhalogenation cluster_main Per-bromination of β-Cyclodextrin start β-Cyclodextrin reaction Reaction in DMF start->reaction reagents Vilsmeier Reagent (e.g., from DMF/Brominating Agent) reagents->reaction quench Quenching with Ice-Water reaction->quench product Per(6-bromo-6-deoxy)-β-CD quench->product

Workflow for the per-bromination of β-cyclodextrin.

Applications of Halogenated Cyclodextrins: The Gateway to Functional Derivatives

The primary significance of halogenated cyclodextrins lies in their role as versatile synthetic intermediates. The halogen atom at the C-6 position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles. This opens up a vast landscape of chemical possibilities for creating tailored cyclodextrin derivatives with specific functionalities.

applications_overview cluster_derivatives Functionalized Cyclodextrin Derivatives cluster_applications Final Applications Halogenated_CD Halogenated Cyclodextrins (Key Intermediates) Amino_CDs Amino-CDs Halogenated_CD->Amino_CDs Nucleophilic Substitution (Amines) Thio_CDs Thio-CDs Halogenated_CD->Thio_CDs Nucleophilic Substitution (Thiols) Azido_CDs Azido-CDs Halogenated_CD->Azido_CDs Nucleophilic Substitution (Azides) Other_Derivatives Other Derivatives (e.g., Ether, Ester linked) Halogenated_CD->Other_Derivatives Drug_Delivery Drug Delivery (Solubility, Targeting) Amino_CDs->Drug_Delivery Separation Chiral Separation Amino_CDs->Separation Materials_Science Materials Science (Polymers, Sensors) Thio_CDs->Materials_Science Azido_CDs->Drug_Delivery via 'Click' Chemistry Catalysis Catalysis (Enzyme Mimics) Other_Derivatives->Catalysis

Halogenated cyclodextrins as precursors to diverse applications.
  • Drug Delivery: Halogenated cyclodextrins are precursors to a multitude of derivatives used in advanced drug delivery systems. For instance, they can be converted to amino-cyclodextrins, which can be further functionalized with targeting ligands for site-specific drug delivery. They are also used to create cyclodextrin-based polymers and nanoparticles for controlled drug release. [4]The introduction of charged groups, starting from halogenated intermediates, can also enhance the interaction of cyclodextrins with biological membranes.

  • Catalysis: The ability to introduce specific functional groups onto the cyclodextrin scaffold via halogenated intermediates allows for the creation of enzyme mimics. By positioning catalytic groups in a defined spatial arrangement, these modified cyclodextrins can catalyze a variety of organic reactions with enhanced rates and selectivities. [5]* Materials Science: Halogenated cyclodextrins are used in the synthesis of novel polymers and materials. They can be grafted onto polymer backbones or used as cross-linking agents to create cyclodextrin-containing hydrogels and other smart materials that respond to external stimuli.

  • Chiral Separation: The well-defined structure of cyclodextrins makes them excellent chiral selectors in chromatography. Functionalization, which often begins with a halogenated derivative, can enhance their enantiomeric recognition capabilities, leading to improved separation of racemic mixtures.

Conclusion and Future Outlook

The historical development of halogenated cyclodextrins mirrors the broader evolution of synthetic organic chemistry—a relentless drive towards greater precision, efficiency, and versatility. From the early, multi-step procedures to the elegant, one-pot methodologies of today, the synthesis of these crucial intermediates has become increasingly refined. This has unlocked a world of possibilities for creating highly functionalized cyclodextrin derivatives with tailored properties.

Looking ahead, the demand for sophisticated, purpose-built molecules in medicine, materials science, and catalysis will continue to fuel innovation in cyclodextrin chemistry. We can anticipate the development of even more selective and "green" halogenation methods, perhaps utilizing enzymatic or photocatalytic approaches. As our ability to precisely manipulate the cyclodextrin scaffold grows, so too will the impact of these remarkable molecules on science and technology. The humble halogenated cyclodextrin, once a synthetic challenge, now stands as a testament to the power of chemical modification and a cornerstone for future advancements in supramolecular chemistry.

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A Technical Guide to the Spectroscopic Profile of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Per-functionalized Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have garnered significant interest in the pharmaceutical and chemical industries due to their ability to form inclusion complexes with a wide variety of guest molecules.[1] The functionalization of their primary hydroxyl groups, particularly with halogens, opens up a vast landscape of synthetic possibilities, enabling their use as versatile building blocks for more complex supramolecular structures. Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is a key intermediate in this field, where the iodo groups serve as excellent leaving groups for nucleophilic substitution reactions.[2] Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this compound, which is critical for its successful application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 168296-33-1[2][3][4][5][6][7][8][9][10]
Molecular Formula C₄₈H₇₂I₈O₃₂[3][5][6][7][10]
Molecular Weight 2176.3 g/mol [3][5][6][7][10]
Appearance White to off-white or slight yellow powder[7][8]
Melting Point 208-212 °C[6][8]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). Insoluble in water, methanol, and chloroform.[4][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of a symmetrically substituted γ-cyclodextrin is expected to show a simple set of signals for the eight identical glucose units. Based on the data for the bromo- and azido- analogs, the predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 2. The key differentiator will be the chemical shift of the C6 protons, which are directly attached to the carbon bearing the iodine atom. Due to the lower electronegativity of iodine compared to bromine and the azido group, the H6 and H6' protons are expected to be slightly more shielded (shifted to a lower ppm value).

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted J-coupling (Hz)Rationale/Comparison with Analogs[11]
OH-2, OH-3 ~5.9-6.0d, br sJ ≈ 6-7Similar to bromo- and azido- analogs, indicating hydrogen bonding.
H-1 ~5.0dJ ≈ 2.5-3.5Anomeric proton, characteristic downfield shift.
H-6 ~3.8-4.0dJ ≈ 10-11Diastereotopic proton at C6.
H-5 ~3.7-3.8tJ ≈ 8-9Coupled to H4 and H6.
H-6' ~3.6-3.7ddJ ≈ 8-10, 10-11Diastereotopic proton at C6.
H-3 ~3.6tJ ≈ 8-9
H-2, H-4 ~3.3-3.4mOverlapping multiplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the C₈ symmetry of the molecule. The most significant feature will be the upfield shift of the C6 carbon due to the "heavy atom effect" of iodine. This is a well-established phenomenon in ¹³C NMR spectroscopy. Table 3 provides the predicted chemical shifts.

CarbonPredicted Chemical Shift (δ, ppm)Rationale/Comparison with Analogs[11]
C-1 ~101.9Anomeric carbon, largely unaffected by C6 substitution.
C-4 ~83-84Bridgehead carbon.
C-2 ~72.1
C-3 ~72.0
C-5 ~70-71Shifted slightly due to substitution at C6.
C-6 ~10-15 Significant upfield shift due to the heavy atom effect of iodine. For comparison, C6-Br is at 34.26 ppm and C6-N₃ is at 51.07 ppm.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-160 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative data for all carbons.

    • Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data with appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the title compound. Given its high molecular weight and polarity, Electrospray Ionization (ESI) is the most suitable ionization technique.

Expected Mass Spectrum
  • Molecular Ion: The primary ion expected in the positive ion mode ESI-MS spectrum would be the sodium adduct, [M+Na]⁺, at an m/z of approximately 2199.3. Other adducts, such as [M+K]⁺, may also be observed. Due to the high molecular weight, multiply charged ions, such as [M+2Na]²⁺ at m/z 1111.15, might also be present.

  • Isotopic Pattern: The presence of eight iodine atoms will not result in a complex isotopic pattern, as iodine is monoisotopic (¹²⁷I).

  • Fragmentation: High-energy collision-induced dissociation (CID) would likely lead to the loss of iodo-deoxyglucose units or individual iodine atoms, although the glycosidic bonds of the cyclodextrin ring are generally stable.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent system such as DMF or a mixture of acetonitrile and water with a small amount of formic acid or sodium acetate to promote ionization.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 500-3000.

  • Data Analysis: Analyze the resulting spectrum for the presence of the expected molecular ions and their adducts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for confirming the presence of key functional groups and the overall structure of the molecule.

Expected IR Spectrum

The IR spectrum of this compound will be dominated by the absorptions of the carbohydrate backbone. Table 4 summarizes the expected key absorption bands. The C-I stretch is expected to be in the far-IR region and may be difficult to observe with standard mid-IR spectrometers.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadO-H stretching of the secondary hydroxyl groups
2850-3000MediumC-H stretching of the methine and methylene groups
~1640MediumH-O-H bending of associated water molecules
1000-1200Strong, BroadC-O and C-C stretching of the carbohydrate ring
500-600Weak-MediumC-I stretching
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Visualizations

Molecular Structure

cluster_gamma_CD This compound (Top-down view) G1 Glucose-1 G2 Glucose-2 G1->G2 I1 I G1->I1 G3 Glucose-3 G2->G3 I2 I G2->I2 G4 Glucose-4 G3->G4 I3 I G3->I3 G5 Glucose-5 G4->G5 I4 I G4->I4 G6 Glucose-6 G5->G6 I5 I G5->I5 G7 Glucose-7 G6->G7 I6 I G6->I6 G8 Glucose-8 G7->G8 I7 I G7->I7 G8->G1 I8 I G8->I8 cluster_workflow Spectroscopic Analysis Workflow Sample Octakis-6-iodo-6-deoxy- γ-cyclodextrin Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: General workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging data from closely related analogs, we have established a reliable set of expected spectral characteristics that can guide researchers in the identification and quality control of this important synthetic intermediate. The provided protocols offer a starting point for the acquisition of high-quality spectroscopic data. As with any analytical work, it is crucial to compare experimentally obtained data with the predictive information presented herein to ensure the identity and purity of the material under investigation.

References

  • Supporting Information for a relevant study containing spectroscopic data for cyclodextrin analogs.
  • BLDpharm. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin.
  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin.
  • Chemicalbook. (n.d.). This compound synthesis.
  • Guidechem. (n.d.). This compound 168296-33-1 wiki.
  • PubMed. (n.d.). Synthesis, analytical characterization and use of octakis(2,3-di-O-methyl-6-O-sulfo)-gamma-cyclodextrin....
  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin.
  • Hubei Moxin Biotechnology Co., Ltd. (n.d.). Sugammadex sodium Impurity, CasNo.168296-33-1.
  • ChemicalBook. (n.d.). This compound | 168296-33-1.
  • Alfa Chemistry. (n.d.). CAS 168296-33-1 Octakis(6-deoxy-6-iodo)-gamma-cyclodextrin.
  • Tsev Sunshine Pharma. (n.d.). This compound cas 168296-33-1.
  • ResearchGate. (n.d.). Crystal and molecular structure of octakis(6-bromo-6-deoxy)-γ-cyclodextrin....
  • PubMed Central. (n.d.). Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability.
  • Home Sunshine Pharma. (n.d.). This compound cas 168296-33-1.
  • Watson International Ltd. (n.d.). This compound cas 168296-33-1.

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A Senior Application Scientist's Guide to Octakis-6-iodo-6-deoxy-gamma-cyclodextrin: From Commercial Sourcing to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is more than just a chemical compound; it is a pivotal starting material and a strategic building block in the fields of supramolecular chemistry and advanced drug delivery. As a derivative of gamma-cyclodextrin (γ-CD), a cyclic oligosaccharide with eight glucopyranose units, it possesses a hydrophilic exterior and a lipophilic inner cavity, a characteristic feature of cyclodextrins that allows for the formation of inclusion complexes with a variety of guest molecules.[1]

The true value of this molecule, however, lies in the eight primary hydroxyl groups of the native γ-CD being replaced by highly reactive iodine atoms. The iodo- group is an excellent leaving group, making this compound a versatile intermediate for synthesizing a wide array of other cyclodextrin derivatives.[2][3] This reactivity is crucial for researchers aiming to develop novel drug carriers, molecular sensors, and complex supramolecular structures. For instance, it is a key intermediate in the synthesis of Sugammadex, a medication used to reverse neuromuscular blockade.[3] This guide provides an in-depth overview of its commercial availability, quality considerations, and practical applications.

Molecular Profile and Structural Representation

A clear understanding of the molecule's fundamental properties is the foundation for its effective use in research and development.

  • Chemical Name: this compound

  • Synonyms: 6-per-deoxy-6-per-iodo-γ-cyclodextrin, Octakis(6-deoxy-6-iodo)cyclomaltooctaose[2]

  • CAS Number: 168296-33-1[4][5][6]

  • Molecular Formula: C₄₈H₇₂I₈O₃₂[4][5]

  • Molecular Weight: Approximately 2176.3 g/mol [5][6]

cluster_cyclodextrin γ-Cyclodextrin Core (8 Glucose Units) cluster_substituents Iodo Substituents at C6 Position G1 G1 G2 G2 G1->G2 I1 I G1->I1 G3 G3 G2->G3 I2 I G2->I2 G4 G4 G3->G4 I3 I G3->I3 G5 G5 G4->G5 I4 I G4->I4 G6 G6 G5->G6 I5 I G5->I5 G7 G7 G6->G7 I6 I G6->I6 G8 G8 G7->G8 I7 I G7->I7 G8->G1 I8 I G8->I8 G start γ-Cyclodextrin (Native) iodo_cd Octakis-6-iodo-6-deoxy-γ-CD (Key Intermediate) start->iodo_cd Halogenation (e.g., I₂ / PPh₃) azido_cd Octakis-6-azido-6-deoxy-γ-CD iodo_cd->azido_cd Sₙ2 with NaN₃ thiol_cd Octakis-6-mercapto-6-deoxy-γ-CD iodo_cd->thiol_cd Sₙ2 with Thiolating Agent other_derivs Other Derivatives (e.g., Isothiocyanates) iodo_cd->other_derivs Sₙ2 with other Nucleophiles amino_cd Octakis-6-amino-6-deoxy-γ-CD azido_cd->amino_cd Reduction (e.g., PPh₃ / H₂O)

Caption: Synthetic pathways originating from the key iodo-cyclodextrin intermediate.

This strategic substitution enables the development of functionalized cyclodextrins, such as:

  • Polycationic Cyclodextrins: By reacting with sodium azide (NaN₃) followed by reduction, one can synthesize Octakis(6-amino-6-deoxy)-gamma-cyclodextrin. [7][8]These polycationic hosts are invaluable for binding anionic guests like DNA, siRNA, or heparin-like molecules. * Thiolated Cyclodextrins: Reaction with thiol-containing nucleophiles produces mercapto-derivatives, which can be used for conjugation to gold nanoparticles or for forming disulfide bonds. [3]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

Rationale: Due to its poor solubility in water and common alcohols, preparing a concentrated stock solution in an appropriate organic solvent is the first step for most applications. [4][5][9]DMF is a common choice due to its high boiling point and excellent solvating properties for this compound.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Vortex mixer

  • Analytical balance

  • Volumetric flask

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the powder to a clean, dry volumetric flask.

  • Add approximately half the final desired volume of anhydrous DMF to the flask.

  • Cap the flask and vortex thoroughly. Gentle warming (to ~40-50°C) may be required to fully dissolve the solid.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Add anhydrous DMF to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the stock solution at 2-8°C, protected from light. [5]The solution should be tightly capped to prevent absorption of atmospheric moisture.

Protocol 2: General Synthesis of Per-6-Halo-Cyclodextrins (Illustrative)

Rationale: This protocol illustrates the general principle of converting a native cyclodextrin into its halogenated derivative, the foundational step for producing the title compound. The use of anhydrous DMF is critical to prevent hydrolysis and other side reactions. [10] Materials:

  • Dried native γ-cyclodextrin

  • Anhydrous N,N-dimethyl-formamide (DMF)

  • Appropriate halogenating agents (e.g., XtalFluor-E)

  • Tetraethylammonium iodide

  • 4-(1-pyrrolidino)pyridine

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Dissolve freshly dried native γ-cyclodextrin in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). [10]2. To the stirring solution, add the halogenating agent (e.g., XtalFluor-E, 2 equivalents per glucose unit), a catalyst (e.g., 4-(1-pyrrolidino)pyridine, 1 equivalent per glucose unit), and a halide source (e.g., anhydrous tetraethylammonium iodide, 2 equivalents per glucose unit). [10]3. Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Pour the resulting residue into a saturated Na₂CO₃ solution and stir for 1 hour. This step neutralizes any acidic byproducts.

  • Induce precipitation by adding cold acetone.

  • Collect the precipitate by filtration.

  • Wash the solid product exhaustively with water and acetone to remove residual salts and impurities, affording the final product. [10] Trustworthiness Note: This generalized protocol, adapted from literature, demonstrates a robust method for cyclodextrin modification. [10]Researchers should always consult specific literature for precise stoichiometry and reaction conditions tailored to their specific scale and setup.

Conclusion

This compound is a cornerstone intermediate for advanced applications in drug delivery and material science. Its commercial availability from a range of suppliers provides researchers with access to this powerful building block. However, careful selection of a supplier based on purity and comprehensive documentation, followed by in-house verification, is paramount to ensuring experimental success. By leveraging the unique reactivity of the iodo-substituents, scientists can unlock a vast landscape of novel, functionalized cyclodextrin derivatives tailored for the next generation of therapeutics and smart materials.

References

  • Cyclodextrin-Shop. Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. [Link]

  • Alfa Chemistry. CAS 168296-33-1 Octakis(6-deoxy-6-iodo)-gamma-cyclodextrin. [Link]

  • ALLGREEN. Customized Octakis-(6-iodo-6-deoxy)-?-cyclodextrin Cas No. 168296-33-1. [Link]

  • CAVCON. Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. [Link]

  • Home Sunshine Pharma. This compound cas 168296-33-1. [Link]

  • CAVCON. Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. [Link]

  • Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. Octakis 6 Iodo 6 Deoxy Y Cyclodextrin. [Link]

  • HSP Pharma. This compound cas 168296-33-1 (Arabic). [Link]

  • HSP Pharma. This compound cas 168296-33-1 (Persian). [Link]

  • Tsev Sunshine Pharma. This compound cas 168296-33-1 (Hmong). [Link]

  • ZHIYUAN BIOTECHNOLOGY. This compound. [Link]

  • Watson International. This compound CAS 168296-33-1. [Link]

  • Al-kassas, R., et al. (2022). Advancements in cyclodextrin-based controlled drug delivery: Insights into pharmacokinetic and pharmacodynamic profiles. PubMed Central. [Link]

  • Štefl, M., et al. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. National Institutes of Health. [Link]

  • PubChem. Octakis(6-amino-6-deoxy)-gamma-cyclodextrin. [Link]

  • Liu, Y., et al. (2010). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. PubMed. [Link]

  • Malanga, M., et al. (2021). Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin. ScienceDirect. [Link]

  • ZHIYUAN BIOTECHNOLOGY. This compound CAS 168296-33-1 (Persian). [Link]

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An In-Depth Technical Guide to Octakis-6-iodo-6-deoxy-gamma-cyclodextrin: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, a pivotal intermediate in advanced pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, a detailed and validated synthesis protocol, rigorous characterization methods, and its primary application, with a focus on the underlying scientific principles and experimental rationale.

Core Compound Identification and Properties

This compound is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units. In this derivative, the primary hydroxyl group at the C-6 position of each glucose unit has been selectively replaced by an iodine atom. This substitution dramatically alters the physicochemical properties of the parent cyclodextrin and introduces a highly reactive functional group, making it a valuable synthetic precursor.

The Chemical Abstracts Service (CAS) number for this compound is 168296-33-1 [1][2][3].

Physicochemical and Spectroscopic Data

A summary of the key properties for this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueReference(s)
CAS Number 168296-33-1[1][2][3]
Molecular Formula C₄₈H₇₂I₈O₃₂[1][4]
Molecular Weight 2176.3 g/mol [1][4]
Appearance Off-white to light brown or khaki solid powder[2][]
Melting Point 208-212 °C[4]
Solubility Soluble in DMF and DMSO. Insoluble in water, methanol, and chloroform.[2][3]
Purity (Typical) ≥95-97% (by NMR and/or HPLC)[2][]

Synthesis of this compound

The per-iodination of the primary C-6 hydroxyls of gamma-cyclodextrin is most effectively achieved using a combination of triphenylphosphine (PPh₃) and iodine (I₂). This method, a variation of the Appel reaction, is highly selective for primary alcohols in the presence of secondary alcohols due to steric accessibility.

Mechanism of Iodination

The reaction proceeds through the formation of an activated phosphonium species. Triphenylphosphine, a strong nucleophile, reacts with iodine to form triphenylphosphine diiodide, which exists in equilibrium with the ion pair [Ph₃PI]⁺I⁻. This phosphonium iodide is the key reactive intermediate. The primary hydroxyl group of the cyclodextrin then attacks the electrophilic phosphorus atom, displacing an iodide ion. The newly formed oxyphosphonium salt is then susceptible to nucleophilic attack by the displaced iodide ion (or another iodide ion from the reaction mixture) at the C-6 carbon, proceeding via an Sₙ2 mechanism. This results in the desired 6-iodo-6-deoxy product and the formation of triphenylphosphine oxide (Ph₃PO) as a byproduct. The selectivity for the primary C-6 position is a direct consequence of its lower steric hindrance compared to the C-2 and C-3 secondary hydroxyls.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Workup & Purification gamma_CD γ-Cyclodextrin reaction_vessel Reaction Mixture (Heat, e.g., 75-80°C) gamma_CD->reaction_vessel reagents Triphenylphosphine (PPh₃) Iodine (I₂) reagents->reaction_vessel solvent Anhydrous DMF solvent->reaction_vessel precipitation Cool and Precipitate (e.g., add Methanol) reaction_vessel->precipitation 1. Cool to RT filtration Filter the Solid precipitation->filtration 2. Isolate Precipitate washing Wash with Methanol/Water filtration->washing 3. Remove Impurities (e.g., Ph₃PO, excess reagents) drying Dry under Vacuum washing->drying product Octakis-6-iodo-6-deoxy- γ-cyclodextrin drying->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • Gamma-cyclodextrin (γ-CD), dried under vacuum at 100-110 °C for at least 12 hours.

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (8.5 molar equivalents relative to γ-CD) to anhydrous DMF. Stir the mixture under a nitrogen atmosphere until the PPh₃ is fully dissolved.

  • Reagent Addition: To the stirred solution, add gamma-cyclodextrin (1.0 molar equivalent). Subsequently, add iodine (8.5 molar equivalents) portion-wise over 30-60 minutes. An exotherm may be observed; maintain the temperature below 30 °C during the addition. The choice to use a slight excess of PPh₃ and I₂ ensures the complete conversion of all eight primary hydroxyl groups.

  • Reaction: After the addition is complete, heat the reaction mixture to 75-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 16-24 hours).

  • Product Precipitation: Cool the reaction mixture to room temperature (20-25 °C). Slowly add methanol (approximately 1.5 times the volume of DMF used) to the stirred reaction mixture. The product will precipitate out of the solution. The addition of an anti-solvent like methanol is critical as the desired iodo-cyclodextrin is insoluble in it, while the DMF, unreacted reagents, and the triphenylphosphine oxide byproduct remain largely in solution.

  • Isolation and Washing: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation. Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with methanol to remove residual DMF and impurities. Further washing with water can also be employed.

  • Drying: Dry the obtained off-white to yellowish solid under vacuum at 40-50 °C to a constant weight.

Expected Yield: 85-95%.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show a downfield shift of the C-6 protons compared to the parent γ-cyclodextrin due to the deshielding effect of the iodine atom. The characteristic signals for the cyclodextrin backbone protons (H-1 to H-5) and the hydroxyl protons (OH-2, OH-3) should be present. The integration of the signals should correspond to the octasubstituted structure. For the closely related octakis(6-bromo-6-deoxy)-γ-cyclodextrin, the anomeric proton (H1) appears around 5.01 ppm, and the C6 protons are shifted to around 3.98 and 3.68 ppm[6]. Similar shifts are expected for the iodo-derivative.

  • ¹³C NMR (in DMSO-d₆): The most significant change compared to γ-cyclodextrin is the dramatic upfield shift of the C-6 carbon signal due to the "heavy atom effect" of iodine. The C-6 signal is expected to appear at a very low chemical shift, often below 10 ppm, which is a clear indicator of successful iodination. For comparison, in octakis(6-bromo-6-deoxy)-γ-cyclodextrin, the C6 signal appears at 34.26 ppm[6]. The signals for C1-C5 will also be present in the typical carbohydrate region (60-105 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound and to quantify any residual starting material or byproducts.

  • Typical System: Reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid.

  • Detection: UV detection (as the compound has a weak chromophore) or, more effectively, Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Purity Specification: A purity of >95% is typically required for its use as a pharmaceutical intermediate[].

Core Application: Intermediate for Sugammadex Synthesis

The primary and most significant application of this compound is as the key starting material for the synthesis of Sugammadex .

Sugammadex is a revolutionary drug used to reverse neuromuscular blockade induced by rocuronium or vecuronium in surgical settings[4]. It is a modified gamma-cyclodextrin with eight thioether linkages, each terminating in a carboxylate group.

The Synthetic Transformation

The eight iodine atoms on the cyclodextrin are excellent leaving groups, making the molecule highly susceptible to nucleophilic substitution. In the synthesis of Sugammadex, this compound is reacted with 3-mercaptopropionic acid in the presence of a strong base, such as sodium hydride[7]. The base deprotonates the thiol group of 3-mercaptopropionic acid, forming a thiolate anion. This powerful nucleophile then displaces the iodide at each of the eight C-6 positions of the cyclodextrin core, forming the eight thioether bonds of Sugammadex.

Mechanism of Sugammadex Formation

The following diagram illustrates the nucleophilic substitution reaction at one of the eight positions.

Caption: Sₙ2 reaction for the formation of the thioether linkage in Sugammadex.

The choice of the iodo-derivative over other halo-derivatives (such as chloro or bromo) is a strategic one. The C-I bond is weaker and iodine is a better leaving group compared to bromine and chlorine, facilitating a more efficient and complete substitution under milder conditions, which is crucial when performing eight simultaneous substitutions on a large molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is imperative.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light[8].

  • Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.

References

  • Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin . Cyclodextrin-Shop. Available at: [Link]

  • An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin . ResearchGate. Available at: [Link]

  • Octakis Iodo Gamma Cyclodextrin Manufacturers, Suppliers, Factory and Company . Zhiyuan Biotechnology. Available at: [Link]

  • SUPPORTING INFORMATION. (Provided as a general reference for NMR data of similar cyclodextrin derivatives). Available through various academic sources.
  • An Improved Method of Synthesis of Per-6-deoxy-6-iodo-ß-cyclodextrin . Journal of Chemical Society of Pakistan. Available at: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications . MDPI. Available at: [Link]

  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex . PubMed. Available at: [Link]

  • Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin . CAVCON. Available at: [Link]

  • SUGAMMADEX (Org 25969, Bridion) . New Drug Approvals. Available at: [Link]

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A Senior Application Scientist's Guide to Per-Functionalized Cyclodextrins: Synthesis, Strategies, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methods for producing per-functionalized cyclodextrins (CDs). Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research and development. We will explore the strategic functionalization of these versatile macrocycles, equipping you with the knowledge to tailor their properties for a multitude of applications, from drug delivery to catalysis.

Introduction: The Cyclodextrin Scaffold and the Imperative of Per-Functionalization

Cyclodextrins are cyclic oligosaccharides composed of α-(1→4) linked D-glucopyranose units, forming a truncated cone-like structure.[1][2] The most common native cyclodextrins, α-, β-, and γ-cyclodextrin, contain six, seven, and eight glucose units, respectively.[1][2] This unique architecture features a hydrophilic exterior and a hydrophobic inner cavity, enabling the encapsulation of various guest molecules.[2] However, native cyclodextrins possess certain limitations, including relatively low aqueous solubility (especially β-CD) and a lack of specific interaction sites.[1][3]

Per-functionalization, the modification of all primary or secondary hydroxyl groups, offers a powerful strategy to overcome these limitations and unlock the full potential of cyclodextrins. By introducing new functional groups, we can precisely tune their physicochemical properties, such as solubility, biocompatibility, and targeting capabilities, thereby creating bespoke molecular scaffolds for advanced applications.[2][4]

This guide will focus on the core synthetic strategies to achieve this complete and uniform substitution, providing both the "how" and the "why" behind these critical chemical transformations.

Strategic Approaches to Per-Functionalization: The Primary Rim (C6-Hydroxyls)

The primary hydroxyl groups at the C6 position of each glucose unit are the most accessible and nucleophilic, making them the primary targets for straightforward per-functionalization.[5][6][7] The general strategy involves a two-step process: activation of the C6-hydroxyls followed by nucleophilic substitution.

Activation of the Primary Rim: The Gateway to Functionalization

The initial and most critical step is the conversion of the primary hydroxyl groups into good leaving groups. This is typically achieved through halogenation or sulfonylation.

The introduction of halogens, particularly bromine or iodine, at all C6 positions creates highly stable and versatile intermediates for subsequent nucleophilic displacement reactions.[1] A common and effective method involves the use of a phosphine-based reagent system.

Experimental Protocol: Synthesis of Per-6-bromo-6-deoxy-β-cyclodextrin

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-cyclodextrin in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add triphenylphosphine (PPh₃) to the solution and stir until fully dissolved.

  • Bromination: Slowly add bromine (Br₂) to the reaction mixture. The reaction is exothermic and should be cooled in an ice bath.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of methanol. The product is then precipitated by pouring the reaction mixture into a large volume of vigorously stirred water.

  • Purification: The crude product is collected by filtration, washed extensively with water and other suitable solvents (e.g., acetone) to remove triphenylphosphine oxide and other byproducts, and then dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous DMF: The use of an anhydrous polar aprotic solvent like DMF is crucial to prevent side reactions, such as hydrolysis of the reagents and intermediates.

  • Triphenylphosphine and Bromine: This reagent combination forms a phosphonium bromide intermediate which then reacts with the primary hydroxyls. The triphenylphosphine oxide byproduct is generally insoluble in water, facilitating its removal during work-up.[1]

  • Inert Atmosphere: Prevents the oxidation of triphenylphosphine.

  • Methanol Quench: Reacts with any excess bromine and phosphonium bromide species.

Sulfonylation, particularly with p-toluenesulfonyl chloride (TsCl), is another effective method for activating the primary hydroxyls.[1] However, per-tosylation can be more challenging than per-halogenation due to potential side reactions and the lower stability of the tosylate group compared to halides in some subsequent reactions.[1]

Diagram: General Strategy for Primary Rim Functionalization

G Native_CD Native Cyclodextrin (α, β, or γ) Activated_CD Per-6-activated-CD (e.g., Per-6-bromo-CD) Native_CD->Activated_CD Activation (e.g., PPh₃/Br₂) Functionalized_CD Per-6-functionalized-CD (e.g., Per-6-amino-CD) Activated_CD->Functionalized_CD Nucleophilic Substitution (e.g., Amine)

Caption: General reaction pathway for per-functionalization of the primary rim.

Nucleophilic Substitution: Installing the Desired Functionality

Once the per-activated cyclodextrin is synthesized and purified, a wide array of functional groups can be introduced via nucleophilic substitution reactions.

Per-amino cyclodextrins are valuable building blocks for further modifications and have applications in gene delivery and catalysis. They can be synthesized by reacting the per-halogenated cyclodextrin with an amine.[8][9]

Experimental Protocol: Synthesis of Per-6-amino-6-deoxy-β-cyclodextrin

  • Reaction Setup: Dissolve per-6-bromo-6-deoxy-β-cyclodextrin in a suitable solvent such as DMF.

  • Amine Addition: Add a large excess of the desired amine (e.g., aqueous ammonia for the primary amine, or other primary/secondary amines for substituted derivatives).

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 70-100 °C) for several hours to days, depending on the reactivity of the amine.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water.

  • Purification: The product can be purified by ion-exchange chromatography or by precipitation as a salt (e.g., hydrochloride salt) followed by conversion to the free base using an anion-exchange resin.[8]

Causality Behind Experimental Choices:

  • Excess Amine: A large excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the hydrobromic acid formed during the reaction.

  • Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution reaction.

Per-thiolated cyclodextrins are of great interest due to their mucoadhesive properties, making them promising excipients for enhancing drug permeation.[10][11][12] A common synthetic route involves the reaction of a per-halogenated cyclodextrin with a thiolating agent like thiourea.[10][11]

Experimental Protocol: Synthesis of Per-6-thiolated-α-cyclodextrin

  • Thiourea Reaction: Dissolve per-6-iodo-6-deoxy-α-cyclodextrin in anhydrous DMF. Add thiourea and stir the mixture at an elevated temperature (e.g., 70 °C) under an inert atmosphere for approximately 15 hours.[10][11]

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Hydrolysis: Dissolve the resulting yellow oil in water and add sodium hydroxide. Heat the solution under reflux in an inert atmosphere for about 1 hour to hydrolyze the isothiouronium salt intermediate.[10][11]

  • Purification: The product is typically purified by dialysis against acidified water to remove impurities, followed by lyophilization to obtain the final product as a powder.

Causality Behind Experimental Choices:

  • Thiourea: Acts as a nucleophile to displace the iodide, forming a stable isothiouronium salt intermediate.

  • Basic Hydrolysis: The subsequent treatment with a strong base like NaOH is essential to hydrolyze the intermediate and generate the free thiol groups.

  • Inert Atmosphere: Crucial during the hydrolysis and purification steps to prevent the oxidation of the thiol groups to disulfides.

Table 1: Comparison of Synthetic Methods for Primary Rim Per-functionalization

Functional GroupStarting MaterialKey ReagentsTypical YieldKey Challenges
**Amine (-NH₂) **Per-6-bromo-CDExcess ammonia or amine>95%[8][9]Purification can be challenging due to the polarity of the product.
Thiol (-SH) Per-6-iodo-CDThiourea, then NaOHNot explicitly statedPrevention of thiol oxidation to disulfides.
Azide (-N₃) Per-6-iodo-CDSodium azideHigh yields[13]Handling of potentially explosive azide compounds.

Advanced Strategies: "Click" Chemistry and Secondary Rim Functionalization

While functionalization of the primary rim is well-established, modifying the secondary hydroxyls (C2 and C3) and introducing more complex functionalities requires more sophisticated approaches.

"Click" Chemistry: A Modern Approach to Per-functionalization

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, has emerged as a highly efficient and versatile tool for cyclodextrin modification.[13][14] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The first step is the synthesis of per-6-azido-6-deoxy-cyclodextrin, which can then be "clicked" with various alkyne-containing molecules.

Diagram: "Click" Chemistry Workflow for Cyclodextrin Functionalization

G Per_iodo_CD Per-6-iodo-CD Per_azido_CD Per-6-azido-CD Per_iodo_CD->Per_azido_CD NaN₃ Clicked_CD Per-functionalized CD (via Triazole Linkage) Per_azido_CD->Clicked_CD Cu(I) catalyst Alkyne Alkyne-functionalized Molecule Alkyne->Clicked_CD

Caption: Workflow for per-functionalization using CuAAC "click" chemistry.

Tackling the Secondary Rim: The Role of Protecting Groups

Functionalization of the secondary hydroxyl groups at the C2 and C3 positions is significantly more challenging due to their lower reactivity and steric hindrance.[7] Selective modification of these positions almost invariably requires the use of protecting group strategies.[1][7] A common approach involves:

  • Protection of the more reactive primary C6-hydroxyls: This is often achieved using bulky silyl ethers.

  • Functionalization of the exposed secondary C2 and/or C3-hydroxyls.

  • Deprotection of the C6-hydroxyls.

This multi-step process allows for the synthesis of cyclodextrins with distinct functionalities on their primary and secondary faces, opening up possibilities for creating highly complex and multifunctional molecular architectures.[15]

Purification and Characterization: Ensuring Homogeneity

The purification of per-functionalized cyclodextrins is a critical step to ensure the homogeneity of the final product, which is essential for most applications. Common purification techniques include:

  • Precipitation and Recrystallization: Effective for removing unreacted starting materials and soluble byproducts.

  • Chromatography: Ion-exchange chromatography is particularly useful for purifying charged derivatives like per-amino cyclodextrins.[8] Size-exclusion chromatography can also be employed.

  • Dialysis: A gentle method for removing small molecule impurities from macromolecular products like per-thiolated cyclodextrins.

Comprehensive characterization is then necessary to confirm the structure and purity of the synthesized derivatives. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the degree of substitution.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the successful attachment of the functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of new functional groups.

Conclusion and Future Perspectives

The per-functionalization of cyclodextrins transforms these simple sugar rings into highly versatile and tunable molecular platforms. The synthetic methodologies outlined in this guide, from the workhorse activation and substitution reactions at the primary rim to the more nuanced protecting group strategies and the elegant efficiency of "click" chemistry, provide a robust toolbox for the modern researcher. As our understanding of supramolecular chemistry deepens, the demand for precisely engineered cyclodextrin derivatives will undoubtedly grow. The continued development of novel, efficient, and selective synthetic methods will be paramount in unlocking the next generation of cyclodextrin-based technologies in drug delivery, diagnostics, and catalysis.

References

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Sources

Methodological & Application

The Versatile Precursor: Application Notes and Protocols for Octakis-6-iodo-6-deoxy-gamma-cyclodextrin in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Cyclodextrin - A Gateway to Functional Drug Delivery

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is a pivotal intermediate in the design and synthesis of sophisticated drug delivery platforms. As a derivative of the natural gamma-cyclodextrin, which is composed of eight glucopyranose units, this molecule is distinguished by the substitution of the primary hydroxyl groups at the 6-position of each glucose unit with highly reactive iodine atoms. This structural modification transforms the relatively inert cyclodextrin into a versatile scaffold for a multitude of chemical elaborations.

While native cyclodextrins are renowned for their ability to form inclusion complexes with poorly soluble drugs, thereby enhancing their stability and bioavailability, this compound's insolubility in water and most common organic solvents limits its direct application as a drug carrier.[1] However, the true potential of this molecule lies in the lability of its carbon-iodine bonds, which serve as excellent leaving groups for nucleophilic substitution reactions. This reactivity allows for the covalent attachment of a wide array of functional moieties, enabling the creation of tailored drug carriers with specific properties such as targeted delivery, stimuli-responsive release, and enhanced cellular uptake.[2][3]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound as a foundational building block for novel drug delivery systems. We will delve into the synthesis of key derivatives, protocols for their characterization, methods for drug incorporation, and assays for evaluating their biological performance.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for its successful application in synthesis. The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 168296-33-1[1]
Molecular Formula C48H72I8O32[1]
Molecular Weight 2176.3 g/mol [1]
Appearance Off-white to pale yellow powder[4]
Solubility Soluble in DMF, DMSO. Insoluble in water, methanol, chloroform.[1][4]
Storage Store at room temperature in a tightly closed container, protected from light.[4]

Core Application: A Versatile Intermediate for Drug Carrier Synthesis

The primary utility of this compound is as a precursor for the synthesis of functionalized cyclodextrins. The eight iodine atoms can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functionalities that can impart desirable drug delivery characteristics.

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin - A Cationic Carrier for Gene Delivery

Cationic cyclodextrins are of significant interest for the delivery of nucleic acids, as the positively charged amino groups can electrostatically interact with the negatively charged phosphate backbone of DNA and RNA, facilitating condensation and cellular uptake.[5][6]

Principle: This protocol describes a two-step synthesis involving the conversion of the iodide to an azide, followed by reduction to the primary amine. This method is often preferred over direct amination to avoid side reactions.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium hydroxide (NH4OH) solution

  • Distilled water

  • Methanol

  • Diethyl ether

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Synthesis of Octakis(6-azido-6-deoxy)-gamma-cyclodextrin

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 0.46 mmol) in anhydrous DMF (50 mL).

  • Add sodium azide (1.2 g, 18.4 mmol, 40 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/methanol 4:1). The product spot should have a different Rf value than the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold distilled water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with distilled water (3 x 50 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the solid under vacuum to yield Octakis(6-azido-6-deoxy)-gamma-cyclodextrin.

Step 2: Reduction to Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

  • In a round-bottom flask, suspend the dried Octakis(6-azido-6-deoxy)-gamma-cyclodextrin (from Step 1) in a mixture of THF (50 mL) and ammonium hydroxide solution (28%, 5 mL).

  • Add triphenylphosphine (2.4 g, 9.2 mmol, 20 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature for 48 hours. The suspension should gradually become a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a minimal amount of distilled water and precipitate the product by adding an excess of methanol.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the product with methanol (3 x 20 mL) to remove triphenylphosphine oxide.

  • Dry the final product, Octakis(6-amino-6-deoxy)-gamma-cyclodextrin, under vacuum.

Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the disappearance of the signals corresponding to the C-I group and the appearance of signals for the C-NH2 group.[7]

  • FTIR Spectroscopy: Look for the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of N-H stretching vibrations (~3300-3500 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Determine the molecular weight of the final product to confirm the complete substitution.[8]

Protocol 2: Synthesis of Octakis(6-thio-6-deoxy)-gamma-cyclodextrin - A Precursor for Mucoadhesive and Redox-Responsive Systems

Thiolated cyclodextrins are valuable for their mucoadhesive properties, which are mediated by the formation of disulfide bonds with cysteine-rich mucins, prolonging residence time at mucosal surfaces.[9] They can also be used to create redox-responsive drug delivery systems that release their payload in the reducing environment of the cell.

Principle: This protocol involves the direct nucleophilic substitution of the iodide with a thiol-containing reagent, such as sodium hydrosulfide.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 0.46 mmol) in anhydrous DMF (50 mL).

  • Add sodium hydrosulfide (0.77 g, 13.8 mmol, 30 equivalents) to the solution in portions to control any exothermic reaction.

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly add it to 200 mL of ice-cold dilute HCl to neutralize excess NaSH and precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with distilled water (3 x 50 mL) until the filtrate is neutral.

  • Further wash the product with ethanol (2 x 30 mL) to remove any remaining impurities.

  • Dry the product, Octakis(6-thio-6-deoxy)-gamma-cyclodextrin, under vacuum.

Characterization:

  • ¹H NMR and ¹³C NMR: Observe the shift in the signals for the protons and carbon at the 6-position.

  • FTIR Spectroscopy: Identify the S-H stretching vibration, which is typically weak and may be difficult to observe.

  • Ellman's Test: Quantify the number of free thiol groups.

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the thiolated product.

Protocol 3: Synthesis of a Cyclodextrin-Core Star Polymer via RAFT Polymerization

Using this compound as a core, star-shaped polymers can be synthesized. These architectures are attractive for drug delivery due to their high drug-loading capacity and unique solution properties.[10] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Principle: This protocol first involves the conversion of the iodo-functionalized cyclodextrin to a RAFT chain transfer agent (CTA)-functionalized core. This macro-CTA is then used to polymerize a desired monomer.

Materials:

  • This compound

  • Sodium salt of a suitable dithiocarbamate (e.g., sodium N,N-diethyldithiocarbamate)

  • Monomer (e.g., N-isopropylacrylamide for a thermo-responsive polymer)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., DMF, Dioxane)

  • Degassing equipment (for freeze-pump-thaw cycles)

  • Polymer precipitation solvent (e.g., cold diethyl ether)

  • Dialysis tubing

Procedure:

Step 1: Synthesis of the Octakis-RAFT-CTA-gamma-cyclodextrin Core

  • Dissolve this compound (0.5 g, 0.23 mmol) in anhydrous DMF (30 mL) in a round-bottom flask.

  • Add sodium N,N-diethyldithiocarbamate (0.78 g, 4.6 mmol, 20 equivalents).

  • Stir the reaction at 70°C for 24 hours under a nitrogen atmosphere.

  • After cooling, precipitate the product by adding the reaction mixture to a large volume of cold water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 2: RAFT Polymerization from the Cyclodextrin Core

  • In a Schlenk flask, dissolve the Octakis-RAFT-CTA-gamma-cyclodextrin core (0.2 g), the monomer (e.g., N-isopropylacrylamide, 2.0 g), and the radical initiator (e.g., AIBN, 5 mg) in the chosen solvent (e.g., 10 mL of dioxane).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70°C) and stir for the desired time (e.g., 12 hours).

  • Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether).

  • Collect the polymer and re-dissolve it in a suitable solvent (e.g., THF).

  • Purify the polymer by dialysis against deionized water for 48 hours to remove unreacted monomer and initiator fragments.

  • Lyophilize the dialyzed solution to obtain the pure star polymer.

Characterization:

  • ¹H NMR: Determine the degree of polymerization of the polymer arms by comparing the integration of the polymer backbone protons to the cyclodextrin core protons.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the star polymer. A low PDI is indicative of a controlled polymerization.[2]

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the self-assembled star polymer micelles in an aqueous solution.

Application Protocols for Drug Delivery

Protocol 4: General Procedure for Drug Loading into Cyclodextrin Derivatives

Principle: The method of drug loading will depend on the nature of the drug and the cyclodextrin derivative. For cationic cyclodextrins and nucleic acids, complexation is driven by electrostatic interactions. For small molecule drugs, inclusion complexation and/or encapsulation within a polymer matrix are common.

A. Loading of Nucleic Acids into Cationic Cyclodextrins (Complexation):

  • Prepare stock solutions of the cationic cyclodextrin derivative (e.g., 1 mg/mL in nuclease-free water) and the nucleic acid (e.g., plasmid DNA or siRNA, concentration determined by UV-Vis spectroscopy at 260 nm).

  • In a microcentrifuge tube, add the required volume of the nucleic acid solution.

  • To this, add the cationic cyclodextrin solution dropwise while gently vortexing to achieve the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the nucleic acid).

  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

  • The resulting nanoparticles (polyplexes) are ready for characterization and in vitro/in vivo studies.

B. Loading of Small Molecule Drugs into Star Polymers (Encapsulation):

  • Dissolve the star polymer and the drug in a common organic solvent (e.g., DMF or THF). The drug-to-polymer ratio can be varied to optimize loading.

  • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS). This will induce the self-assembly of the amphiphilic star polymer into micelles, encapsulating the hydrophobic drug in the core.

  • Stir the resulting suspension overnight in a fume hood to allow for the evaporation of the organic solvent.

  • Purify the drug-loaded micelles by dialysis against deionized water to remove the unloaded drug.

  • The final solution can be lyophilized for long-term storage or used directly.

Characterization of Drug-Loaded Systems:

  • Dynamic Light Scattering (DLS) and Zeta Potential: To determine the size, size distribution, and surface charge of the drug-loaded nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • Drug Loading Content (LC) and Encapsulation Efficiency (EE): Quantify the amount of loaded drug using techniques such as UV-Vis spectroscopy or HPLC after disrupting the nanoparticles and separating the drug.

    • LC (%) = (Mass of loaded drug / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of loaded drug / Initial mass of drug used) x 100

Protocol 5: In Vitro Biocompatibility Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cell line (e.g., HeLa for cancer drug delivery, Caco-2 for oral delivery)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the synthesized cyclodextrin derivative or drug-loaded nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Data Analysis: Plot cell viability (%) versus the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth). A higher IC50 value indicates lower cytotoxicity and better biocompatibility.[11][12]

Conclusion and Future Perspectives

This compound is a powerful and versatile platform for the development of next-generation drug delivery systems. Its highly reactive nature allows for the synthesis of a diverse range of functionalized carriers with tailored properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this unique molecule in addressing the challenges of modern drug delivery, from enhancing the efficacy of existing drugs to enabling the delivery of novel therapeutics such as nucleic acids. Future research will likely focus on the development of multifunctional systems that combine targeting ligands, imaging agents, and therapeutic payloads on a single cyclodextrin scaffold, further advancing the field of personalized medicine.

References

  • Byrne, C., Sallas, F., Rai, D. K., Ogier, J., & Darcy, R. (2009). Poly-6-cationic amphiphilic cyclodextrins designed for gene delivery. Organic & Biomolecular Chemistry, 7(18), 3763–3771. [Link]

  • Coutinho, C., Gupta, B., & Kumar, N. (2020). Natural cyclodextrins and their derivatives for polymer synthesis. RSC Advances, 10(70), 42875-42893. [Link]

  • Darcy, R., Byrne, C., Sallas, F., Rai, D. K., & Ogier, J. (2009). Polycationic amphiphilic cyclodextrins for gene delivery: Synthesis and effect of structural modifications on plasmid DNA complex stability, cytotoxicity, and gene expression. Chemistry – A European Journal, 15(46), 12871–12888. [Link]

  • Gref, R., et al. (2012). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews, 64(15), 1649-1660. [Link]

  • Jain, A., & Kesharwani, P. (2021). Cyclodextrins in non-viral gene delivery. Journal of Controlled Release, 330, 667-684. [Link]

  • Malanga, M., & Fenyvesi, É. (2013). Cationic cyclodextrins in drug delivery. In Cyclodextrins (pp. 235-263). Springer, Dordrecht. [Link]

  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. [Link]

  • Perret, F., & Coleman, A. W. (2015). Cationic cyclodextrins: from synthesis to applications. Chemical Communications, 51(84), 15404-15418. [Link]

  • Ren, J., & He, J. (2014). Cyclodextrin-based star polymers. Polymer Chemistry, 5(16), 4637-4651. [Link]

  • Schneider, H. J., Hacket, F., Rüdiger, V., & Ikeda, H. (1998). NMR studies of cyclodextrins and cyclodextrin complexes. Chemical Reviews, 98(5), 1755-1785. [Link]

  • Singh, M., Sharma, R., & Banerjee, U. C. (2002). Biotechnological applications of cyclodextrins. Biotechnology Annual Review, 8, 123-151. [Link]

  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1753. [Link]

  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076. [Link]

  • Wankar, J., Kotla, N. G., Gera, S., & Rasala, S. (2020). Cyclodextrin based nanoparticles for drug delivery and theranostics. Heliyon, 6(10), e05061. [Link]

  • Wenz, G. (2006). Cyclodextrins as building blocks for supramolecular structures and functional materials. Angewandte Chemie International Edition, 45(15), 2354-2357. [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376. [Link]

  • Zhang, Y., & Ma, D. (2013). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 8(2), 339-348. [Link]

  • Zhao, F., & Li, Y. (2020). Cyclodextrin-based functional materials for drug delivery. Advanced Materials, 32(18), 1908434. [Link]

  • Zhirong, Z., & Ping, Y. (2010). Thiolated cyclodextrins: Synthesis, characterization and in situ gelling evaluation for ophthalmic drug delivery. Carbohydrate Polymers, 81(1), 88-95. [Link]

Sources

Mastering Molecular Encapsulation: A Protocol for Host-Guest Complexation with Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and characterization of molecular interactions are paramount. This guide provides an in-depth exploration of the protocols for studying host-guest complexation with Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, a key intermediate in supramolecular chemistry and a precursor to versatile host molecules. This document offers not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Introduction: The Unique Landscape of a Per-iodinated Cyclodextrin

This compound is a derivative of γ-cyclodextrin, a cyclic oligosaccharide composed of eight α-1,4-linked glucopyranose units. The primary hydroxyl groups at the 6-position of each glucose unit are substituted with iodine atoms. This substitution dramatically alters the physicochemical properties of the parent cyclodextrin, most notably its solubility. Unlike native γ-cyclodextrin, which is water-soluble, this compound is insoluble in water but soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1][2].

The iodine atoms are excellent leaving groups, making this molecule a crucial and versatile intermediate for the synthesis of a wide array of functionalized cyclodextrins by nucleophilic substitution reactions[3][4]. Understanding its own host-guest chemistry is fundamental for controlling subsequent derivatization and for exploring its potential as a unique host molecule in non-aqueous environments. The bulky and electron-rich iodine atoms lining the primary rim also influence the size, shape, and electronic environment of the hydrophobic cavity, thereby affecting its interaction with potential guest molecules.

Foundational Principles of Host-Guest Complexation

The formation of a host-guest complex is a dynamic equilibrium process where a guest molecule is encapsulated within the cavity of a host molecule. This interaction is governed by non-covalent forces, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions[5]. The stability of the complex is quantified by the association constant (Ka), which is inversely related to the dissociation constant (Kd).

The thermodynamic parameters of complexation, enthalpy (ΔH°) and entropy (ΔS°), provide deeper insights into the driving forces of the interaction. A negative ΔH° indicates an exothermic process, often driven by favorable van der Waals interactions and hydrogen bonding. A positive ΔS° suggests an increase in disorder, typically due to the release of ordered solvent molecules from the host cavity and the guest molecule upon complexation.

Characterization Techniques: A Multi-faceted Approach

A comprehensive understanding of host-guest complexation requires the application of multiple analytical techniques. This section details the protocols for three powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy, all adapted for the non-aqueous conditions required for this compound.

For the purpose of illustrating these protocols, we will consider a hypothetical guest molecule, N-adamantyl-1-aminonaphthalene (Ad-AN) , which possesses a bulky adamantyl group suitable for encapsulation and a fluorescent naphthalene moiety for spectroscopic analysis. This guest is soluble in DMSO, making it compatible with our host.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Geometry of Interaction

NMR spectroscopy is an indispensable tool for confirming the formation of an inclusion complex and for elucidating the geometry of the guest within the host cavity[6][7]. Chemical shift changes of the host and guest protons upon complexation provide direct evidence of their interaction.

  • Sample Preparation:

    • Prepare a stock solution of this compound (Host) in deuterated DMSO (DMSO-d₆). A typical concentration is 10 mM.

    • Prepare a stock solution of the guest molecule, Ad-AN (Guest), in the same DMSO-d₆ at a concentration approximately 10-20 times that of the host (e.g., 150 mM). This ensures that the host is the limiting reagent and becomes saturated during the titration.

    • Prepare a series of NMR tubes. To the first tube, add a fixed volume of the host solution (e.g., 500 µL). This will be the reference spectrum.

    • To subsequent NMR tubes, add the same volume of the host solution and increasing volumes of the guest stock solution. Ensure the total volume in each tube is kept constant by adding pure DMSO-d₆ if necessary, although careful planning of stock concentrations can minimize this need. The molar ratio of guest to host should typically range from 0 to at least 2.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Observe the chemical shift changes (Δδ) of the host's inner protons (H3 and H5) and the guest's protons. Upon inclusion, the inner protons of the cyclodextrin typically experience a significant shift due to the altered magnetic environment.

    • Plot the chemical shift change (Δδ) of a specific host or guest proton as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) to determine the association constant (Ka).

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Host_Stock Host Stock Solution (in DMSO-d6) NMR_Tubes Series of NMR Tubes (Constant Host, Increasing Guest) Host_Stock->NMR_Tubes Guest_Stock Guest Stock Solution (in DMSO-d6) Guest_Stock->NMR_Tubes NMR_Spec Acquire 1H NMR Spectra NMR_Tubes->NMR_Spec Chem_Shift Monitor Chemical Shift Changes (Δδ) NMR_Spec->Chem_Shift Plotting Plot Δδ vs. [Guest] Chem_Shift->Plotting Fitting Fit Data to Binding Model Plotting->Fitting Ka Determine Association Constant (Ka) Fitting->Ka

Caption: Workflow for NMR titration experiment.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

  • Sample Preparation:

    • Prepare a solution of this compound (Host) in DMSO. A typical concentration for the cell is 0.1-0.2 mM.

    • Prepare a solution of the guest molecule, Ad-AN (Guest), in the exact same batch of DMSO. The guest concentration in the syringe should be 10-20 times the host concentration (e.g., 1-2 mM). Meticulous solvent matching is critical to minimize large heats of dilution.

    • Degas both solutions thoroughly before use to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the host solution and the injection syringe with the guest solution.

    • Perform a control experiment by titrating the guest solution into the solvent-filled cell to determine the heat of dilution of the guest.

  • Data Acquisition:

    • Perform a series of small injections (e.g., 2-5 µL) of the guest solution into the host solution.

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), association constant (Ka), and enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the following equations:

      • ΔG° = -RTln(Ka)

      • ΔG° = ΔH° - TΔS°

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Host_Sol Host Solution (in DMSO) Degas Degas Both Solutions Host_Sol->Degas Guest_Sol Guest Solution (in same DMSO) Guest_Sol->Degas Load_ITC Load Host into Cell, Guest into Syringe Degas->Load_ITC Titration Titrate Guest into Host Load_ITC->Titration Integrate Integrate Heat Peaks Titration->Integrate Plot Plot Heat Change vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Thermo_Params Determine Ka, n, ΔH°, Calculate ΔG°, TΔS° Fit->Thermo_Params

Caption: Workflow for an ITC experiment.

ParameterValue
Stoichiometry (n)1.05
Association Constant (Kₐ)2.5 x 10⁴ M⁻¹
Enthalpy (ΔH°)-8.5 kcal/mol
Entropy (TΔS°)-2.5 kcal/mol
Gibbs Free Energy (ΔG°)-6.0 kcal/mol
Fluorescence Spectroscopy: A Sensitive Probe of the Microenvironment

Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions, particularly when the guest molecule is fluorescent and its emission properties are sensitive to the polarity of its environment.

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent guest, Ad-AN, in DMSO. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

    • Prepare a stock solution of this compound (Host) in the same DMSO at a much higher concentration (e.g., in the millimolar range).

    • Prepare a series of cuvettes containing a fixed concentration of the guest and increasing concentrations of the host.

  • Fluorescence Data Acquisition:

    • Set the excitation wavelength to an appropriate value for the guest molecule (e.g., the λ_max of absorption for Ad-AN).

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Observe changes in the fluorescence intensity and/or the wavelength of maximum emission (λ_em). Encapsulation of the fluorophore in the nonpolar cyclodextrin cavity often leads to an increase in fluorescence intensity and a blue shift (hypsochromic shift) in the emission spectrum.

    • Plot the change in fluorescence intensity at a specific wavelength as a function of the host concentration.

    • Fit the data to a suitable binding model to determine the association constant (Ka).

Fluorescence_Titration_Flow A Prepare Guest Solution (Constant Low Concentration) C Create Series of Samples: Constant [Guest], Increasing [Host] A->C B Prepare Host Stock Solution (High Concentration) B->C D Acquire Fluorescence Emission Spectra C->D E Monitor Changes in Intensity and/or λ_em D->E F Plot Intensity Change vs. [Host] E->F G Fit Data to Determine Ka F->G

Caption: Logical flow of a fluorescence titration experiment.

Concluding Remarks and Future Directions

The protocols detailed herein provide a robust framework for the comprehensive characterization of host-guest complexation with this compound. The adaptation of these standard techniques to non-aqueous solvent systems is crucial for studying this important synthetic intermediate. The synergistic use of NMR, ITC, and fluorescence spectroscopy allows for a multi-dimensional understanding of these interactions, from structural geometry to the underlying thermodynamic driving forces.

Future research in this area could involve exploring a wider range of guest molecules to build a library of binding affinities, which would be invaluable for predicting and designing novel supramolecular systems. Furthermore, these characterization techniques can be applied to the products of subsequent reactions, allowing for a direct comparison of the host-guest properties of the iodinated precursor with its functionalized derivatives. This will ultimately contribute to the rational design of advanced drug delivery systems, molecular sensors, and stimuli-responsive materials.

References

  • Crini, G., et al. (2018). Cyclodextrin Fundamentals, Reactivity and Analysis.
  • Home Sunshine Pharma. (n.d.). This compound cas 168296-33-1. Retrieved from [Link]

  • MDPI. (2020). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. Molecules, 25(18), 4048. Available at: [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. Retrieved from [Link]

  • Tsev Sunshine Pharma. (n.d.). This compound cas 168296-33-1. Retrieved from [Link]

  • ZHIYUAN BIOTECHNOLOGY. (n.d.). This compound. Retrieved from [Link]

  • SpringerLink. (2023). NMR methods for studying inclusion complexes focused on chiral hosts. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate. (2020). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. Retrieved from [Link]

  • ACS Publications. (2020). Inclusion Complexation of Organic Micropollutants with β-Cyclodextrin. Journal of Chemical Information and Modeling, 60(5), 2545-2556. Available at: [Link]

  • Scilit. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Retrieved from [Link]

  • MDPI. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(9), 2695. Available at: [Link]

  • PubMed. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755-1786. Available at: [Link]

  • MDPI. (2023). Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation. Retrieved from [Link]

  • MDPI. (2022). Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes. International Journal of Molecular Sciences, 23(12), 6709. Available at: [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Drug Delivery and Therapeutics, 6(6), 56-61. Available at: [Link]

  • RSC Publishing. (2014). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Retrieved from [Link]

  • PubMed. (2012). NMR Spectroscopic Investigation of Inclusion Complexes Between Cyclodextrins and the Neurotoxin Tetramethylenedisulfotetramine. Magnetic Resonance in Chemistry, 50(3), 229-235. Available at: [Link]

Sources

Application Notes & Protocols: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin as a Pivotal Catalyst Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Intermediate

In the sophisticated realms of supramolecular chemistry, catalysis, and advanced drug delivery, the ability to precisely engineer molecular architecture is paramount. Native cyclodextrins (CDs), while powerful complexing agents, often require chemical modification to unlock their full potential as catalysts or targeted delivery vehicles.[1][2] The strategic modification of the primary hydroxyl groups on the C6 position of the glucose units is a common and effective approach.

This guide focuses on a crucial intermediate that serves as a gateway to a vast library of functionalized γ-cyclodextrins: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (per-6-iodo-γ-CD). The eight iodine atoms are excellent leaving groups, making this molecule a highly reactive and versatile scaffold for introducing new functionalities through nucleophilic substitution reactions.[2][3] Understanding the synthesis, characterization, and subsequent functionalization of this intermediate is essential for researchers aiming to develop novel CD-based systems.

Core Concept: Why Per-Iodination is a Superior Strategy

The conversion of the eight primary hydroxyl groups of γ-cyclodextrin to iodides is a cornerstone transformation in CD chemistry. This is achieved efficiently via reaction with triphenylphosphine and iodine in dimethylformamide (DMF).[2]

Causality Behind the Method:

  • Reactivity: The primary C6 hydroxyl groups are sterically more accessible and inherently more reactive than the secondary hydroxyls on the C2 and C3 positions, allowing for regioselective substitution.

  • Leaving Group Potential: Iodide is an exceptional leaving group due to its large atomic radius and the stability of the I⁻ anion. This facilitates subsequent nucleophilic substitution reactions under relatively mild conditions, which is critical for preserving the integrity of the core CD structure and any sensitive functional groups being introduced.[3]

  • Intermediate Stability: Compared to other activated intermediates like tosylates, the per-6-iodo derivatives exhibit good stability for storage and handling while retaining high reactivity for further functionalization.[2]

The overall transformation pathway from the native γ-cyclodextrin to a functionalized derivative is illustrated below.

G Native_CD γ-Cyclodextrin Intermediate Octakis-6-iodo-6-deoxy-γ-cyclodextrin (Key Intermediate) Native_CD->Intermediate Iodination Reaction Reagents Triphenylphosphine (PPh₃) Iodine (I₂) Anhydrous DMF Reagents->Intermediate Functional_CD Functionalized γ-CD Derivatives (e.g., Azido, Thio, Amino) Intermediate->Functional_CD Nucleophilic Substitution (Sₙ2) Nucleophiles Nucleophiles (Nu⁻) e.g., NaN₃, R-SH, R-NH₂ Nucleophiles->Functional_CD Application Downstream Applications (Catalysis, Drug Delivery, Sensing) Functional_CD->Application

Caption: Synthesis workflow from native γ-CD to the pivotal iodo-intermediate and subsequent functional derivatives.

Protocol 1: Synthesis of Octakis-6-iodo-6-deoxy-γ-cyclodextrin

This protocol details the direct per-6-iodination of γ-cyclodextrin. The procedure must be conducted under anhydrous conditions to prevent side reactions and maximize yield.

Materials:

  • γ-Cyclodextrin (anhydrous), (CAS 17465-86-0)

  • Triphenylphosphine (PPh₃), (CAS 603-35-0)

  • Iodine (I₂), (CAS 7553-56-2)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser with drying tube

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Drying: Thoroughly dry the γ-cyclodextrin under vacuum at 100-110 °C for at least 12 hours before use.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous γ-cyclodextrin (1.0 eq) and triphenylphosphine (16.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add iodine (16.0 eq) portion-wise. The addition may be exothermic. An ice bath can be used to maintain the temperature during addition if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of acetonitrile:water).

  • Quenching: After completion, cool the reaction mixture to room temperature. Add a few drops of saturated sodium thiosulfate solution to quench any remaining iodine.

  • Precipitation: Pour the cooled reaction mixture into a large volume of vigorously stirring methanol. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration.

  • Purification: Wash the collected solid extensively with methanol and then acetone to remove triphenylphosphine oxide and other impurities.[4]

  • Drying: Dry the resulting off-white to pale brown solid product under vacuum.

Self-Validation & Characterization: The identity and purity of the synthesized Octakis-6-iodo-6-deoxy-γ-cyclodextrin (CAS 168296-33-1) must be confirmed before proceeding.

Parameter Value / Observation Significance
Molecular Formula C₄₈H₇₂I₈O₃₂[4]Confirms the elemental composition.
Molecular Weight 2176.3 g/mol [4][5]Used for calculating molar equivalents.
Appearance Off-white to pale brown powder[6]Initial qualitative check.
Solubility Soluble in DMF, DMSO. Insoluble in water, methanol, chloroform.[5][7][8]Critical for choosing solvents for subsequent reactions and purification.
Melting Point 208-212 °C[6]A sharp melting point range indicates high purity.
¹H NMR (DMSO-d₆) Absence of primary -OH protons; characteristic shifts for C6-H protons.Confirms the substitution at all eight primary positions.
Mass Spectrometry Peak corresponding to [M+Na]⁺ or [M+K]⁺.Provides definitive proof of the molecular weight and identity.

Protocol 2: Application as an Intermediate - Synthesis of Octakis-6-azido-6-deoxy-γ-cyclodextrin

This protocol demonstrates the utility of the iodo-intermediate by converting it to the corresponding per-azido derivative. Azido-functionalized CDs are widely used in "click chemistry" for conjugating with other molecules.[9]

Materials:

  • Octakis-6-iodo-6-deoxy-γ-cyclodextrin (from Protocol 1)

  • Sodium azide (NaN₃), (CAS 26628-22-8)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, heating mantle

Step-by-Step Methodology:

  • Dissolution: Dissolve the Octakis-6-iodo-6-deoxy-γ-cyclodextrin (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Nucleophile Addition: Add an excess of sodium azide (e.g., 24-32 eq) to the solution.

  • Reaction: Heat the mixture to 60-70 °C and stir for 24-48 hours. The progress can be monitored by TLC, observing the disappearance of the starting material spot.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold, stirring deionized water.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid thoroughly with deionized water to remove residual DMF and sodium azide, followed by a final wash with a small amount of cold acetone or ethanol.

  • Drying: Dry the purified product under vacuum.

Self-Validation & Characterization: The successful nucleophilic substitution is confirmed by comparing the analytical data of the product with the starting iodo-intermediate.

  • FT-IR Spectroscopy: The most direct evidence of a successful reaction is the appearance of a strong, sharp characteristic peak for the azide (N₃) asymmetric stretch, typically around 2100 cm⁻¹ .

  • ¹H NMR: A noticeable upfield shift of the C6-protons is expected upon replacing the heavy iodine atom with the azide group.

  • Mass Spectrometry: The mass spectrum will show a significantly lower molecular weight corresponding to the replacement of eight iodine atoms with eight azide groups.

The Versatility of a Hub Intermediate

The true power of Octakis-6-iodo-6-deoxy-γ-cyclodextrin lies in its role as a central hub for accessing a diverse range of functionalities. The azide synthesis in Protocol 2 is just one example. By selecting different nucleophiles, a wide array of derivatives can be prepared for various catalytic applications.

G Intermediate Octakis-6-iodo-6-deoxy-γ-CD Azido Octakis(6-azido) Click Chemistry Precursor Intermediate->Azido Thio Octakis(6-thio) Nanoparticle Stabilization, Metal Chelation Intermediate->Thio Amino Octakis(6-amino) pH-Responsive Systems, Organocatalysis Intermediate->Amino Cyano Octakis(6-cyano) Further Chemical Elaboration Intermediate->Cyano ThioC Octakis(6-thiocyanato) Antimicrobial Agents Intermediate->ThioC N3 NaN₃ (Sodium Azide) N3->Azido SH R-SH / NaSH (Thiol / Thiolate) SH->Thio NH2 NH₃ / R-NH₂ (Ammonia / Amine) NH2->Amino CN NaCN (Sodium Cyanide) CN->Cyano SCN KSCN (Potassium Thiocyanate) SCN->ThioC

Sources

Application Notes & Protocols: Strategic Functionalization of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin with Nucleophiles for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Octakis-6-iodo-6-deoxy-gamma-cyclodextrin stands as a pivotal precursor in the synthesis of advanced drug delivery systems. Its eight primary hydroxyl groups, uniformly substituted with highly reactive iodine atoms, provide a versatile platform for per-functionalization via nucleophilic substitution. This guide offers an in-depth exploration of the strategic functionalization of this key intermediate with a range of nucleophiles, including azides, thiols, and amines. We present not just the protocols but the underlying chemical rationale, empowering researchers to innovate and troubleshoot effectively. The methodologies detailed herein are designed to be self-validating, ensuring reproducibility and scalability for applications in targeted drug delivery, gene therapy, and advanced biomaterials.

Introduction: The Strategic Importance of Functionalized γ-Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that have garnered significant attention in the pharmaceutical sciences due to their ability to form inclusion complexes with a wide array of guest molecules.[1][2] This property enhances the solubility, stability, and bioavailability of therapeutic agents.[3] Among the native CDs, γ-cyclodextrin, with its eight glucose units, possesses the largest cavity, making it suitable for encapsulating larger drug molecules.

However, the true potential of γ-cyclodextrin is unlocked through chemical modification.[4] Functionalization of its primary hydroxyl rim allows for the covalent attachment of targeting ligands, polymers, and other moieties, transforming the CD from a passive carrier into an active component of a sophisticated drug delivery system.[5][6] this compound is a superior starting material for these modifications. The iodide is an excellent leaving group, facilitating efficient nucleophilic substitution reactions.[7] This document provides detailed protocols for the synthesis of key functionalized γ-cyclodextrin derivatives, which serve as building blocks for next-generation therapeutics.

The Core Chemistry: Nucleophilic Substitution on the C6 Position

The primary hydroxyl groups of γ-cyclodextrin are more sterically accessible and reactive than the secondary hydroxyls.[4] The conversion of these eight primary hydroxyls to iodides creates a highly activated substrate. The subsequent reaction with nucleophiles proceeds via a classic SN2 mechanism. Understanding this mechanism is crucial for optimizing reaction conditions.

The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free and highly reactive.[8] Reaction temperature is another key parameter. While elevated temperatures can increase the reaction rate, they may also lead to side reactions or degradation of the cyclodextrin macrocycle. Therefore, careful temperature control is essential.

Below is a generalized workflow for the functionalization of this compound.

G cluster_0 Preparation & Reaction cluster_1 Work-up & Purification cluster_2 Characterization start Octakis-6-iodo-6-deoxy- γ-cyclodextrin reaction Nucleophilic Substitution (Stirring, Inert Atmosphere, Temp Control) start->reaction nucleophile Nucleophile (e.g., NaN3, R-SH, R-NH2) nucleophile->reaction solvent Anhydrous DMF/DMSO solvent->reaction quench Precipitation in non-solvent (e.g., Acetone/Water) reaction->quench Reaction Completion filter Collection of Precipitate (Filtration/Centrifugation) quench->filter wash Washing with appropriate solvents filter->wash purify Purification (Dialysis/Chromatography) wash->purify dry Drying under vacuum purify->dry product Functionalized γ-Cyclodextrin dry->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS, MALDI-TOF) product->ms ftir FTIR Spectroscopy product->ftir

Caption: Generalized workflow for nucleophilic functionalization.

Detailed Protocols and Application Notes

Synthesis of Octakis-6-azido-6-deoxy-γ-cyclodextrin

The introduction of azide moieties is of paramount importance as it paves the way for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][10] This reaction is highly efficient and orthogonal to most biological functional groups, making it ideal for bioconjugation.

Protocol:

  • Reagent Preparation:

    • Dissolve Octakis-6-iodo-6-deoxy-γ-cyclodextrin (1.0 eq) in anhydrous DMF. The concentration should be carefully chosen to ensure complete dissolution.

    • In a separate flask, dissolve an excess of sodium azide (NaN₃, typically 10-20 eq) in a minimal amount of anhydrous DMF. Gentle heating may be required.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the sodium azide solution dropwise to the stirred solution of the iodo-cyclodextrin.

    • Heat the reaction mixture to 60-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water or acetone to precipitate the product.

    • Collect the precipitate by filtration and wash thoroughly with water and then a small amount of cold ethanol or acetone to remove residual DMF and unreacted sodium azide.

    • For higher purity, the product can be purified by dialysis against deionized water.

  • Drying and Characterization:

    • Dry the purified product under high vacuum to a constant weight.

    • Characterize the product by:

      • FTIR: Look for the characteristic strong azide stretch at ~2100 cm⁻¹.

      • ¹H NMR: Disappearance of the signals corresponding to the protons at the C6 position in the starting material and the appearance of new, shifted signals.

      • ¹³C NMR: A shift in the C6 signal.

      • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the per-azido-functionalized product.

Causality and Insights: The large excess of sodium azide is used to drive the reaction to completion and minimize the formation of partially substituted products. The choice of DMF as a solvent is crucial for solubilizing both the cyclodextrin derivative and the azide salt.[8]

G start Octakis-6-iodo-6-deoxy-γ-CD reaction SN2 Reaction 60-80 °C, 12-24h start->reaction azide NaN₃ (excess) azide->reaction dmf Anhydrous DMF dmf->reaction product Octakis-6-azido-6-deoxy-γ-CD reaction->product byproduct NaI reaction->byproduct

Caption: Synthesis of azido-functionalized γ-cyclodextrin.

Synthesis of Octakis-6-thio-6-deoxy-γ-cyclodextrin Derivatives

Thiol-functionalized cyclodextrins are valuable for their ability to form disulfide bonds, which are redox-responsive linkers in drug delivery systems. They can also serve as anchoring points for maleimide-containing molecules via Michael addition. The synthesis can be achieved using various sulfur nucleophiles.[11][12][13]

Protocol (using thiourea followed by hydrolysis):

  • Reagent Preparation:

    • Dissolve Octakis-6-iodo-6-deoxy-γ-cyclodextrin (1.0 eq) in anhydrous DMF.

    • Add thiourea (8-16 eq) to the solution.

  • Reaction Setup:

    • Heat the mixture to 70-90 °C under an inert atmosphere and stir for 24-48 hours. This forms the isothiouronium salt intermediate.

  • Hydrolysis:

    • Cool the reaction mixture.

    • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, to hydrolyze the intermediate to the corresponding thiol. This step should be performed under an inert atmosphere to prevent oxidation of the thiol to disulfide.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7.

    • Precipitate the product by adding the solution to a non-solvent like acetone.

    • Collect the precipitate, wash with water and acetone, and then purify by dialysis.

  • Drying and Characterization:

    • Dry the product under vacuum.

    • Characterize by:

      • ¹H NMR: Appearance of a new signal for the SH proton.

      • Ellman's Test: To quantify the free thiol groups.

      • Mass Spectrometry: To confirm the molecular weight.

Causality and Insights: The two-step process involving the formation of a stable isothiouronium salt intermediate is often preferred over direct thiolation with sodium hydrosulfide, as it avoids the handling of the highly reactive and odorous H₂S gas.

Table 1: Comparison of Thiolation Methods

MethodNucleophileAdvantagesDisadvantages
Direct Thiolation NaSHOne-step reactionUse of toxic and odorous H₂S/NaSH
Thiourea Method ThioureaMilder conditions, stable intermediateTwo-step process, requires basic hydrolysis
Thioacetate Method Potassium ThioacetateGood yields, less odorRequires a deprotection step (hydrolysis)
Synthesis of Octakis-6-amino-6-deoxy-γ-cyclodextrin

Amino-functionalized cyclodextrins are versatile intermediates for attaching carboxylic acid-containing drugs, peptides, or targeting ligands via amide bond formation.[14][15] They can be synthesized by direct amination or by reduction of the corresponding azido derivative.

Protocol (via Reduction of Azido-γ-cyclodextrin):

  • Reagent Preparation:

    • Dissolve Octakis-6-azido-6-deoxy-γ-cyclodextrin (1.0 eq) in a suitable solvent system (e.g., water/methanol or THF/water).

    • Prepare the reducing agent. A common choice is triphenylphosphine (PPh₃).

  • Reaction Setup (Staudinger Reduction):

    • Add triphenylphosphine (typically 1.1-1.5 eq per azide group) to the solution of the azido-cyclodextrin.

    • Stir the reaction at room temperature. The reaction is often followed by the addition of water to hydrolyze the intermediate aza-ylide.

    • The reaction progress can be monitored by the disappearance of the azide peak in the FTIR spectrum.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. This can be removed by repeated precipitation/washing with a solvent in which the product is insoluble but the byproduct is soluble (e.g., diethyl ether or acetone).

    • Further purification can be achieved by dialysis or size-exclusion chromatography.

  • Drying and Characterization:

    • Dry the final product under vacuum.

    • Characterize by:

      • FTIR: Disappearance of the azide peak at ~2100 cm⁻¹.

      • ¹H NMR: Appearance of signals corresponding to the amino protons.

      • Kaiser Test: A qualitative test for the presence of primary amines.

      • Mass Spectrometry: To confirm the molecular weight of the per-amino-functionalized product.

Causality and Insights: The Staudinger reduction is a mild and efficient method for converting azides to amines.[16] It avoids the use of harsh reducing agents like LiAlH₄, which can be difficult to handle and may lead to side reactions. Catalytic hydrogenation is another viable, "greener" alternative.

Summary of Key Reaction Parameters

Table 2: Typical Reaction Conditions for Functionalization

NucleophileReagentEquivalent (eq)SolventTemperature (°C)Time (h)Expected Yield (%)
Azide NaN₃10-20DMF60-8012-24> 80
Thiol Thiourea8-16DMF70-9024-48> 70
Amine PPh₃ (from azide)1.1-1.5 per azideTHF/H₂O25-408-16> 90

Conclusion and Future Perspectives

The functionalization of this compound with nucleophiles such as azides, thiols, and amines provides a robust platform for the development of sophisticated drug delivery systems. The protocols outlined in this guide are designed to be reproducible and scalable, providing a solid foundation for researchers in drug development. The resulting derivatives can be further elaborated to create targeted, stimuli-responsive, and combination therapy platforms.[1] As our understanding of disease biology grows, the ability to precisely engineer drug carriers at the molecular level will become increasingly critical. The versatile chemistry of functionalized γ-cyclodextrins positions them at the forefront of this exciting field.

References

  • Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. (2022). MDPI. [Link]

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Application Notes & Protocols: Leveraging Octakis-6-iodo-6-deoxy-gamma-cyclodextrin for Advanced Molecular Recognition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Host-Guest Chemistry

Cyclodextrins, a family of cyclic oligosaccharides, have long been cornerstones of supramolecular chemistry, prized for their ability to encapsulate "guest" molecules within their hydrophobic cavities.[1][2] This unique characteristic has led to their widespread use in pharmaceuticals to enhance drug solubility and stability, as well as in various other industries.[2][3][4] The native cyclodextrins (α, β, and γ) offer a foundational platform, but the true potential for highly specific molecular recognition lies in their chemical modification.

This guide focuses on a particularly potent derivative: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin . By replacing the primary hydroxyl groups of the parent γ-cyclodextrin with iodine atoms, we create a host molecule with distinct properties. The iodine atoms are highly reactive, serving as excellent leaving groups for further chemical modifications, making this compound a crucial intermediate for synthesizing a variety of cyclodextrin derivatives.[5][6] The introduction of iodine also subtly alters the hydrophobicity and electronic environment of the cavity, influencing its binding affinities and selectivities for guest molecules.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound in molecular recognition studies. We will delve into the mechanistic reasoning behind experimental protocols and offer detailed, step-by-step guidance for researchers, scientists, and drug development professionals aiming to harness the power of this unique host molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for designing and interpreting molecular recognition experiments.

PropertyValueSource
CAS Number 168296-33-1[7][8]
Molecular Formula C48H72I8O32[7][8][9]
Molecular Weight 2176.3 g/mol [7][8][9]
Appearance White to slight yellow powder[10]
Solubility Soluble in DMF and DMSO. Insoluble in water, methanol, and chloroform.[9][11]
Storage 2-8 °C, in a tightly closed container, protected from light.[5][10][12]

Synthesis and Purification

The synthesis of this compound is a critical first step. While several methods exist, a common and effective approach involves the use of a suitable iodinating agent.

Synthetic Pathway Overview

Synthesis_Pathway gamma_CD γ-Cyclodextrin intermediate Activation of Primary Hydroxyl Groups gamma_CD->intermediate product Octakis-6-iodo-6-deoxy- γ-cyclodextrin intermediate->product iodinating_agent Iodinating Agent (e.g., I2, PPh3, imidazole) iodinating_agent->product purification Purification (e.g., Precipitation, Chromatography) product->purification final_product Purified Product purification->final_product

Caption: General synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

  • γ-Cyclodextrin (dried)

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Sodium thiosulfate solution (aqueous)

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve dried γ-cyclodextrin in anhydrous DMF.

  • Reagent Addition: Add triphenylphosphine to the solution and stir until dissolved. Slowly add iodine in portions. The reaction is exothermic and the color will change to a dark brown.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add methanol to quench the reaction.

    • Pour the mixture into a vigorously stirred aqueous solution of sodium thiosulfate to reduce excess iodine.

    • The crude product will precipitate out of solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid extensively with deionized water and then with methanol to remove impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/water) or by column chromatography.[13]

    • Dry the purified product under vacuum.

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure.[14][15] The substitution of the primary hydroxyl groups with iodine will cause characteristic shifts in the signals of the protons and carbons at the 6-position of the glucopyranose units.[14]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the O-H stretching band associated with the primary hydroxyl groups and the appearance of new bands corresponding to C-I bonds can be observed.

Molecular Recognition Studies: Protocols and Methodologies

The primary application of this compound is in the study of host-guest interactions. The choice of analytical technique depends on the properties of the guest molecule and the desired information.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding constant K, enthalpy ΔH, and stoichiometry N).[16][17]

ITC_Workflow prep Prepare Degassed Solutions: Host (in cell) Guest (in syringe) instrument Set up ITC Instrument: Temperature, Stirring Speed, Injection Parameters prep->instrument titration Perform Titration: Inject Guest into Host Solution instrument->titration data_acq Data Acquisition: Measure Heat Changes titration->data_acq analysis Data Analysis: Integrate Peaks, Fit to Binding Model data_acq->analysis results Thermodynamic Parameters: K, ΔH, ΔS, N analysis->results

Caption: A streamlined workflow for a typical ITC experiment.

  • Solution Preparation:

    • Prepare a solution of this compound (the "host") in a suitable buffer (e.g., phosphate buffer, pH 7.4). The insolubility in water necessitates the use of a co-solvent like DMSO, keeping its concentration minimal and consistent across all solutions.

    • Prepare a solution of the "guest" molecule in the exact same buffer/co-solvent mixture. The concentration of the guest should be 10-20 times that of the host.

    • Degas both solutions thoroughly to prevent bubble formation in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the host solution.

    • Fill the injection syringe with the guest solution.

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the guest solution into the host solution.

    • Allow the system to return to baseline between injections.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the integrated heat against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the thermodynamic parameters.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for studying host-guest complexation in solution.[20] It provides information on the binding stoichiometry, binding constant, and the specific parts of the host and guest molecules involved in the interaction.[21][22]

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of the guest molecule.

    • Add increasing concentrations of this compound to each tube.

    • Use a deuterated solvent (e.g., DMSO-d6) that dissolves both host and guest.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample.

    • Pay close attention to the chemical shifts of the protons on both the host and guest molecules. Protons located within the cyclodextrin cavity or near the binding site will experience a change in their chemical environment upon complexation, leading to a shift in their NMR signals.[14][22]

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific proton against the concentration of the host.

    • Fit the resulting data to a suitable binding isotherm equation (e.g., 1:1 binding) to calculate the association constant (Ka).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used when the guest molecule is fluorescent.[1][23] The formation of an inclusion complex often alters the fluorescence properties of the guest due to the change in its microenvironment.[24]

  • Solution Preparation:

    • Prepare a solution of the fluorescent guest molecule in a suitable solvent.

    • Prepare a stock solution of this compound in the same solvent.

  • Titration:

    • Place the guest solution in a cuvette.

    • Record the initial fluorescence spectrum.

    • Add small aliquots of the host stock solution to the cuvette.

    • Record the fluorescence spectrum after each addition, allowing for equilibration.

  • Data Analysis:

    • Monitor the change in fluorescence intensity at a specific wavelength as a function of the host concentration.[23]

    • Use a binding model, such as the Benesi-Hildebrand equation, to analyze the data and determine the binding constant.

Applications in Drug Development and Beyond

The unique properties of this compound and its derivatives open up a wide range of applications:

  • Drug Delivery: As a versatile intermediate, it can be functionalized to create targeted drug delivery systems.[3][25][26] The modified cyclodextrin can enhance the solubility and bioavailability of poorly water-soluble drugs.[2][27]

  • Sensing and Diagnostics: By attaching chromophores or fluorophores, novel chemical sensors can be developed for the detection of specific analytes.[28]

  • Catalysis: The confined environment of the cyclodextrin cavity can be used to catalyze specific chemical reactions.

Conclusion

This compound represents a significant advancement in the field of supramolecular chemistry. Its unique combination of a well-defined cavity and reactive iodine atoms makes it an invaluable tool for researchers in molecular recognition, drug development, and materials science. By understanding its properties and employing the detailed protocols outlined in this guide, scientists can unlock its full potential to create novel and impactful applications.

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Application Notes & Protocols: Leveraging Octakis-6-iodo-6-deoxy-gamma-cyclodextrin in Advanced Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Why Octakis-6-iodo-6-deoxy-gamma-cyclodextrin?

This compound is not merely another stabilizing agent; it is a highly functionalized supramolecular scaffold uniquely suited for modern nanoparticle engineering. Its utility stems from a convergence of three critical properties:

  • Pre-organized, Hydrophobic Cavity: Like its parent γ-cyclodextrin, this molecule possesses a truncated cone structure with a hydrophobic inner cavity. This allows it to form host-guest inclusion complexes, encapsulating hydrophobic moieties, which is invaluable for drug delivery applications.[1][2][3]

  • Reactive Iodine Moieties: The primary hydroxyl groups at the 6-position of each of the eight glucose units are replaced by iodine atoms.[4] Iodine is an excellent leaving group, making these positions highly reactive and ideal for covalent modification or direct interaction during nanoparticle formation. This transforms the cyclodextrin from a passive encapsulant into an active participant in synthesis and functionalization.

  • Defined Supramolecular Architecture: With eight iodine groups arrayed on the narrow rim of a well-defined macrocycle, it acts as a multivalent scaffold. This predictable geometry allows for the controlled, reproducible synthesis of nanoparticles with uniform surface chemistry.

These features position this compound as a powerful tool for creating sophisticated nanoparticle systems, from metallic plasmonic particles to complex drug delivery vehicles.

Mechanism of Action in Nanoparticle Synthesis

The role of this iodo-cyclodextrin derivative extends beyond simple surface protection. It can function as a capping agent , a size-control agent , and a functionalizable interface .

During the synthesis of metallic nanoparticles, such as gold (AuNPs), the cyclodextrin molecules adsorb onto the nascent nanoparticle surface. The bulky structure provides steric hindrance, preventing uncontrolled aggregation and Oswald ripening, thus stabilizing the colloidal suspension.[5][6] The iodine atoms can further interact with the metal surface, providing a strong anchoring point. Furthermore, the cyclodextrin's ability to be easily functionalized post-synthesis makes it a crucial intermediate for creating targeted or stimuli-responsive nanosystems.[4][7]

Below is a diagram illustrating the fundamental role of this compound in stabilizing a growing nanoparticle.

G cluster_0 Nanoparticle Core Growth cluster_1 Stabilization by Iodo-Cyclodextrin Metal_Ion Metal Precursor (e.g., HAuCl4) Reducing_Agent Reducing Agent (e.g., NaBH4) Metal_Ion->Reducing_Agent Reduction NP_Core Nanoparticle Core Reducing_Agent->NP_Core Nucleation & Growth Stabilized_NP Stabilized Nanoparticle NP_Core->Stabilized_NP Steric Hindrance Prevents Aggregation Iodo_CD Octakis-6-iodo-γ-CD Iodo_CD->Stabilized_NP Surface Adsorption & Capping

Caption: Workflow of nanoparticle synthesis and stabilization.

Application Note I: Synthesis of Cyclodextrin-Capped Gold Nanoparticles (AuNPs)

This protocol details a robust method for synthesizing highly stable, monodisperse gold nanoparticles using this compound as a capping and stabilizing agent. The resulting AuNPs are ideal for applications in sensing, catalysis, and bioimaging.

Materials and Equipment
Reagent/Equipment Specification Supplier Example
This compound≥95% PurityZhiyuan Biotechnology[4]
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)ACS Reagent GradeSigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Deionized (DI) Water18.2 MΩ·cmMillipore Milli-Q
Magnetic Stirrer with Hotplate
Glassware (Volumetric flasks, beakers)Class A
UV-Vis Spectrophotometer
Dynamic Light Scattering (DLS) Instrument
Transmission Electron Microscope (TEM)
Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1 mM aqueous solution of HAuCl₄.

    • Prepare a 1 mM aqueous solution of this compound.

    • Prepare a fresh, ice-cold 10 mM aqueous solution of NaBH₄ immediately before use.

  • Synthesis Reaction:

    • In a clean 50 mL Erlenmeyer flask, add 20 mL of the 1 mM HAuCl₄ solution.

    • While stirring vigorously, add 2 mL of the 1 mM this compound solution. Stir for 15 minutes at room temperature to allow for initial complexation.

    • Rapidly inject 0.5 mL of the freshly prepared, ice-cold 10 mM NaBH₄ solution into the flask.

    • A rapid color change from pale yellow to a ruby red should be observed, indicating the formation of AuNPs.[6]

    • Continue stirring for an additional 2 hours to ensure the reaction is complete and the nanoparticles are fully stabilized.

  • Purification (Optional but Recommended):

    • To remove excess reactants, centrifuge the AuNP solution at 12,000 x g for 30 minutes.

    • Carefully decant the supernatant and resuspend the nanoparticle pellet in an equal volume of DI water.

    • Repeat the centrifugation/resuspension step two more times.

Characterization and Expected Results
  • UV-Vis Spectroscopy: The purified AuNP solution should exhibit a distinct surface plasmon resonance (SPR) peak between 520-530 nm. A sharp, symmetric peak indicates a narrow size distribution.

  • Dynamic Light Scattering (DLS): The hydrodynamic diameter should typically be in the range of 10-30 nm with a Polydispersity Index (PDI) below 0.2, indicating a monodisperse sample.

  • Transmission Electron Microscopy (TEM): TEM imaging will confirm the spherical morphology and core size of the nanoparticles. The size should be consistent with DLS measurements.

  • Zeta Potential: A negative zeta potential (typically -20 to -40 mV) is expected, indicating good colloidal stability due to surface charge repulsion.

G cluster_workflow Gold Nanoparticle Synthesis Workflow Reagents 1. Prepare Solutions - HAuCl4 - Iodo-γ-CD - NaBH4 (fresh) Mixing 2. Mix HAuCl4 and Iodo-γ-CD (15 min stir) Reagents->Mixing Reduction 3. Rapid Injection of NaBH4 (Color change to red) Mixing->Reduction Stabilization 4. Stir for 2 hours Reduction->Stabilization Purification 5. Centrifuge & Resuspend (3x) Stabilization->Purification Characterization 6. Characterize - UV-Vis (SPR peak) - DLS (Size, PDI) - TEM (Morphology) Purification->Characterization

Caption: Experimental workflow for AuNP synthesis.

Application Note II: Formulation of Drug-Loaded Polymeric Nanoparticles

This protocol describes the use of this compound to enhance the loading of a model hydrophobic drug into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The cyclodextrin forms an inclusion complex with the drug, improving its solubility and subsequent encapsulation efficiency.[1][8]

Materials and Equipment
Reagent/Equipment Specification
This compound≥95% Purity
PLGA (50:50 lactide:glycolide)MW 7,000–17,000 Da
Poly(vinyl alcohol) (PVA)87–90% hydrolyzed, MW 30,000-70,000
Model Hydrophobic Drug (e.g., Paclitaxel)≥99%
Dichloromethane (DCM)HPLC Grade
AcetoneHPLC Grade
Probe Sonicator
Rotary Evaporator
High-Performance Liquid Chromatography (HPLC) System
Step-by-Step Protocol
  • Formation of Drug-Cyclodextrin Inclusion Complex (Organic Phase):

    • Dissolve 10 mg of Paclitaxel and 50 mg of this compound in 1 mL of acetone.

    • Stir this mixture for 4 hours at room temperature to facilitate the formation of the inclusion complex.

    • Separately, dissolve 100 mg of PLGA in 4 mL of DCM.

    • Combine the drug-cyclodextrin solution with the PLGA solution. This forms the final organic phase.

  • Emulsification (Aqueous Phase):

    • Prepare a 100 mL aqueous solution containing 2% (w/v) PVA. This will be the aqueous phase.

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.

    • Sonicate for 3 minutes at 40% amplitude to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation and Nanoparticle Collection:

    • Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours using a magnetic stirrer to allow the organic solvents (DCM and acetone) to evaporate.

    • Alternatively, use a rotary evaporator under reduced pressure for faster solvent removal.

    • Collect the resulting nanoparticle suspension.

  • Purification and Lyophilization:

    • Wash the nanoparticles by centrifuging at 15,000 x g for 40 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in DI water. Repeat this process three times to remove unencapsulated drug and excess PVA.

    • Freeze the final purified nanoparticle suspension at -80°C and lyophilize for 48 hours to obtain a dry powder.

Characterization and Performance Metrics
  • Particle Size and Zeta Potential: As measured by DLS, particle sizes are expected to be in the 150-250 nm range with a PDI < 0.25.[8]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

    • Quantify the drug amount using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • The use of the iodo-cyclodextrin is expected to significantly increase the EE compared to formulations without it.[8]

Parameter Expected Outcome (with Iodo-CD) Rationale
Particle Size (DLS) 150 - 250 nmControlled precipitation of PLGA
PDI < 0.25Uniform particle population
Zeta Potential -10 to -25 mVIndicates stability in suspension[2]
Encapsulation Efficiency > 70%Enhanced drug solubility in the organic phase[8]

Trustworthiness & Self-Validation: Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
AuNP Aggregation (Color is blue/purple) Insufficient capping agent; NaBH₄ added too slowly; Contaminated glassware.Increase cyclodextrin concentration; Ensure rapid injection of fresh NaBH₄; Use aqua regia to clean glassware.
Low Drug Encapsulation Efficiency Incomplete inclusion complex formation; Drug precipitation during emulsification.Increase stirring time for complex formation; Optimize sonication parameters (power, time); Ensure rapid addition of organic to aqueous phase.
Broad Particle Size Distribution (High PDI) Uncontrolled nucleation/growth; Inefficient emulsification.Tightly control temperature during synthesis; Optimize PVA concentration and sonication energy.

References

  • U.S. National Institutes of Health. (n.d.). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Self-Assembly of Cyclodextrin-Coated Nanoparticles:Fabrication of Functional Nanostructures for Sensing and Delivery. Retrieved from [Link]

  • PubMed Central. (n.d.). The Role of Cyclodextrin in the Construction of Nanoplatforms: From Structure, Function and Application Perspectives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies | ACS Omega. Retrieved from [Link]

  • ResearchGate. (2019). * (PDF) Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics*. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). CYCLODEXTRIN-STABILIZED METAL NANOPARTICLES: SYNTHESIS AND CHARACTERIZATION | International Journal of Nanoscience. Retrieved from [Link]

  • U.S. National Institutes of Health. (2024). Synthesis of β-Cyclodextrin@gold Nanoparticles and Its Application on Colorimetric Assays for Ascorbic Acid and Salmonella Based on Peroxidase-like Activities. Retrieved from [Link]

  • U.S. National Institutes of Health. (n.d.). Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC. Retrieved from [Link]

  • U.S. National Institutes of Health. (2022). Formation of Aggregate-Free Gold Nanoparticles in the Cyclodextrin-Tetrachloroaurate System Follows Finke–Watzky Kinetics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cyclodextrin capped gold nanoparticles (AuNP@CDs): from synthesis to applications - Journal of Materials Chemistry B. Retrieved from [Link]

  • Photonic Sensors. (2026). One-Step Synthesis of Cyclodextrin-Capped Gold Nanoparticles for Ultra-Sensitive and Highly-Integrated Plasmonic Biosensors. Retrieved from [Link]

  • U.S. National Institutes of Health. (n.d.). Self-Assembly of Cyclodextrin-Coated Nanoparticles: Fabrication of Functional Nanostructures for Sensing and Delivery - PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Characterisation of 2-HP-β-cyclodextrin-PLGA nanoparticle complexes for potential use as ocular drug delivery vehicles. Retrieved from [Link]

  • U.S. National Institutes of Health. (n.d.). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. Retrieved from [Link]

  • ZHIYUAN BIOTECHNOLOGY. (n.d.). This compound. Retrieved from [Link]

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Introduction: The Significance of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analytical characterization of host-guest complexes involving Octakis-6-iodo-6-deoxy-gamma-cyclodextrin, tailored for researchers and drug development professionals. This document provides a comprehensive overview of key analytical techniques, detailed experimental protocols, and expert insights into data interpretation.

Cyclodextrins (CDs), a family of cyclic oligosaccharides, are renowned for their ability to form non-covalent inclusion complexes with a wide array of guest molecules.[1][2] This capability stems from their unique toroidal structure, which features a hydrophilic exterior and a hydrophobic internal cavity.[3][4] By encapsulating guest molecules, typically poorly soluble drugs, cyclodextrins can enhance their aqueous solubility, stability, and bioavailability, making them invaluable excipients in pharmaceutical development.[5][6]

Gamma-cyclodextrin (γ-CD), composed of eight α-D-glucopyranose units, possesses the largest cavity among the common native CDs (α, β, γ), allowing it to accommodate larger guest molecules.[4] The functionalization of these native structures opens new avenues for creating more sophisticated drug delivery systems.[7] this compound is a key synthetic intermediate where the primary hydroxyl groups at the C6 position of each glucose unit are replaced by iodine atoms.[8][9] This modification not only imparts new chemical properties but also serves as a reactive handle for further conjugation, creating tailored host molecules for advanced applications.

The characterization of inclusion complexes formed with this iodinated γ-CD is paramount. It is not enough to simply mix the host and guest; rigorous analytical validation is required to confirm the formation of a true inclusion complex, determine its stoichiometry and geometry, and assess its stability.[3][10] A multi-faceted analytical approach is essential, as no single technique can provide a complete picture.[11][12] This guide details the core analytical methodologies for the comprehensive characterization of these complexes in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Stoichiometry

NMR spectroscopy is arguably the most powerful technique for studying cyclodextrin inclusion complexes in solution, providing definitive proof of inclusion and detailed insights into the geometry of the host-guest interaction at an atomic level.[13]

Expertise & Application Note

The formation of an inclusion complex involves the insertion of a guest molecule (or a part of it) into the hydrophobic cavity of the cyclodextrin. This new chemical environment leads to characteristic changes in the NMR spectrum. The protons located on the inner surface of the γ-CD cavity (H-3 and H-5) experience a significant shielding effect from the encapsulated guest, resulting in an upfield shift (a decrease in chemical shift, δ) in their signals.[14] Conversely, protons of the guest molecule that are inserted into the cavity will also experience this shielding and show an upfield shift. The magnitude of these complexation-induced shifts (CIS) is indicative of the depth of inclusion.

Two-dimensional NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the precise geometry of the complex. ROESY detects spatial proximity between protons (typically <5 Å) through cross-relaxation. The presence of cross-peaks between the inner protons of the γ-CD (H-3, H-5) and specific protons of the guest molecule provides unambiguous evidence of inclusion and reveals which part of the guest is inside the cavity.[15][16]

Protocol: ¹H NMR and 2D ROESY Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the guest molecule, this compound, and the prepared complex in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Typical concentrations range from 2-10 mM.

    • Prepare three separate NMR tubes: one with the free guest, one with the free host (γ-CD derivative), and one with the host-guest complex (typically at a 1:1 molar ratio to start).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum for each of the three samples.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully reference the spectra (e.g., to the residual solvent peak).

  • Data Analysis (¹H NMR):

    • Assign the proton signals for both the free host and free guest.

    • Compare the spectra of the free components with that of the complex. Identify shifts in the proton signals for both the host and guest.

    • Calculate the Complexation-Induced Shifts (CIS or Δδ) using the formula: Δδ = δ_complex - δ_free.

  • 2D ROESY Acquisition:

    • Using the sample of the complex, acquire a 2D ROESY spectrum.

    • Optimize the mixing time (typically 200-500 ms) to maximize the intensity of intermolecular cross-peaks while minimizing spin diffusion artifacts.

  • Data Analysis (ROESY):

    • Process the 2D data and look for intermolecular cross-peaks connecting the signals of the γ-CD's internal protons (H-3, H-5) with protons of the guest molecule.

    • The presence and specific location of these cross-peaks confirm the inclusion and define the orientation of the guest within the cavity.

Data Presentation: Interpreting Chemical Shift Data
Compound/ComplexHost Protonδ (ppm)Guest Protonδ (ppm)Δδ (ppm)
Free HostH-33.95---
H-53.88---
Free GuestAromatic H7.50---
Methyl H2.30---
Host-Guest ComplexH-33.85Aromatic H7.25-0.25
H-53.70Methyl H2.28-0.02
Hypothetical data illustrating upfield shifts (negative Δδ) for guest protons inside the cavity and host inner protons.

Mass Spectrometry (MS): Confirming Stoichiometry and Identity

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a rapid and highly sensitive method for confirming the formation of non-covalent complexes and determining their stoichiometry.[17][18]

Expertise & Application Note

ESI-MS allows for the transfer of intact, non-covalently bound complexes from solution into the gas phase.[17] The primary application in this context is the direct detection of the host-guest complex as a single molecular ion. For a 1:1 complex of this compound ([H]) and a drug guest ([G]), one would expect to observe an ion corresponding to [H+G+Na]⁺ or [H+G+H]⁺ in the mass spectrum. The high molecular weight of the iodinated host (C₄₈H₇₂I₈O₃₂, MW ≈ 2176.3 g/mol ) must be taken into account when setting the mass range of the instrument.[19] By comparing the observed mass-to-charge ratio (m/z) with the theoretical value, the stoichiometry of the complex (e.g., 1:1, 1:2) can be confidently assigned. Tandem MS (MS/MS) can further probe the gas-phase stability of the complex by inducing fragmentation and observing the dissociation products.[20][21]

Protocol: ESI-MS Stoichiometry Determination
  • Sample Preparation:

    • Prepare a dilute solution (1-10 µM) of the complex in a suitable solvent system, typically a mixture of methanol and water.

    • The solvent should be volatile and compatible with ESI.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Use gentle source conditions (e.g., low capillary voltage, low source temperature) to minimize in-source fragmentation of the non-covalent complex.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a wide m/z range that includes the expected masses of the free host, free guest, and the complex.

  • Data Analysis:

    • Identify the m/z peaks corresponding to the free host [H+Na]⁺, the free guest [G+H]⁺, and the complex.

    • For a 1:1 complex, locate the peak corresponding to [H+G+Na]⁺ or a similar adduct.

    • Confirm the identity of the peaks by comparing their experimental m/z values with the calculated theoretical values.

Data Presentation: Expected m/z Values
SpeciesFormulaTheoretical MWExpected [M+Na]⁺ m/z
Host (H)C₄₈H₇₂I₈O₃₂2176.32199.3
Guest (G)C₁₇H₁₃N₂O₂F (Diflunisal)312.3335.3
1:1 Complex (H+G)C₆₅H₈₅I₈N₂O₃₄F2488.62511.6
Example using Diflunisal as a guest molecule. Sodium ([Na]⁺) is a common adduct in ESI-MS.

Thermal Analysis (DSC & TGA): Assessing Solid-State Interactions

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing complexes in the solid state.[10][22]

Expertise & Application Note

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[23] For a crystalline guest molecule, a sharp endothermic peak corresponding to its melting point will be visible in the DSC thermogram. Upon formation of an inclusion complex, the guest is molecularly dispersed within the host matrix.[11] Consequently, its crystalline nature is lost, and its characteristic melting peak will typically shift, broaden, or disappear entirely in the thermogram of the complex.[24] This disappearance is strong evidence of complex formation in the solid state.

TGA measures mass changes as a function of temperature. It is useful for assessing the thermal stability of the complex compared to the individual components and for quantifying the water content within the cyclodextrin cavity and crystal lattice.[25]

Protocol: DSC Analysis of Solid-State Complexes
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample (free guest, free host, a physical mixture of host and guest in a 1:1 molar ratio, and the prepared complex) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the heating program, for example, from 25 °C to 350 °C at a constant rate of 10 °C/min.

    • Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Data Acquisition & Analysis:

    • Run the thermal program for all four samples.

    • Compare the thermograms. Look for the melting endotherm of the free guest.

    • Observe the thermogram of the physical mixture, which should show the peaks of both individual components.

    • Examine the thermogram of the complex. The absence or significant shift of the guest's melting peak indicates successful complexation.

Spectroscopic and Diffraction Methods for Solid-State Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for probing host-guest interactions in the solid state by monitoring changes in the vibrational frequencies of functional groups.[26]

  • Causality & Interpretation : When a guest is encapsulated, the vibrational modes of its functional groups (e.g., C=O, O-H, C-H) can be restricted or altered due to the new microenvironment within the CD cavity.[27] This results in changes in the IR spectrum, such as the shifting, broadening, or reduction in intensity of characteristic peaks. The spectrum of a true complex is not a simple superposition of the spectra of the individual components, unlike that of a physical mixture.[28][29]

  • Protocol : Samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Spectra are collected from ~4000 to 400 cm⁻¹. The key is to compare the spectrum of the complex with those of the free host, the free guest, and their physical mixture.

B. Powder X-ray Diffraction (PXRD)

PXRD is the definitive method for analyzing the crystallinity of solid samples and confirming complex formation.[10]

  • Causality & Interpretation : Crystalline materials produce a unique diffraction pattern of sharp peaks. A physical mixture of two crystalline components will show a pattern that is a simple sum of the individual patterns.[30] In contrast, the formation of an inclusion complex creates a new solid phase with a distinct crystal lattice, leading to a completely different diffraction pattern.[31] In many cases, especially with preparation methods like freeze-drying, the resulting complex may be amorphous, which is indicated by the absence of sharp peaks and the presence of a broad "halo" in the diffractogram.

  • Protocol : A small amount of the powdered sample is gently packed into a sample holder. The sample is then scanned with monochromatic X-rays over a range of 2θ angles (e.g., 5° to 50°). The resulting diffractograms of the host, guest, physical mixture, and complex are then overlaid for comparison.

Integrated Analytical Workflow

A comprehensive and trustworthy characterization of this compound complexes requires the integration of multiple techniques. No single method is sufficient. The following workflow represents a robust strategy for validation.

Caption: Integrated workflow for comprehensive complex characterization.

Conclusion

The rigorous analytical characterization of this compound complexes is a critical, multi-step process that underpins their successful development for applications in drug delivery and other fields. Techniques such as NMR and mass spectrometry provide indispensable information about the complex in solution, confirming its formation, stoichiometry, and geometry. Concurrently, solid-state methods including DSC, TGA, FT-IR, and PXRD are essential to verify that a true inclusion complex has been formed, rather than a simple physical mixture. By systematically applying this suite of complementary techniques, researchers can build a complete and validated profile of their host-guest system, ensuring scientific integrity and accelerating the path to innovation.

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  • Liu, Y., et al. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. PubMed, [Link].

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Application Notes and Protocols: The Utility of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin in Advanced Sensing and Biosensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (per-6-iodo-γ-CD) in the design and fabrication of sensitive and selective chemical sensors and biosensors. We delve into the core principles of its function, from its unique molecular recognition properties to its role as a versatile chemical intermediate. Detailed, field-proven protocols for the synthesis, functionalization, and integration of this molecule into electrochemical and fluorescence-based sensing platforms are provided, supplemented by expert insights and troubleshooting advice.

Introduction: Beyond the Native Cyclodextrin

Cyclodextrins (CDs) are a well-established class of cyclic oligosaccharides that have garnered significant interest in supramolecular chemistry.[1] Composed of α-1,4-linked glucopyranose units, they form a truncated cone or torus-shaped structure with a hydrophilic exterior and a hydrophobic internal cavity. This unique architecture enables them to encapsulate a wide variety of "guest" molecules, forming non-covalent host-guest inclusion complexes.[2][3]

Among the common forms, gamma-cyclodextrin (γ-CD), consisting of eight glucopyranose units, possesses the largest cavity (0.75-0.83 nm in diameter).[4] This expanded cavity size allows it to accommodate larger guest molecules, such as steroids, dyes, and complex drug compounds, making it a particularly attractive building block for diverse applications.[4]

This guide focuses on a pivotal derivative: This compound (Figure 1). In this molecule, the primary hydroxyl groups at the 6-position of each glucose unit are replaced by iodine atoms. This per-substitution dramatically alters the molecule's properties and potential. The iodine atom is an excellent leaving group, transforming the cyclodextrin from a passive host into a reactive scaffold.[5][6] This reactivity is the cornerstone of its utility, allowing for covalent attachment to surfaces, nanoparticles, or signaling molecules, thereby creating sophisticated and robust sensing systems.

Key Properties of Octakis-6-iodo-6-deoxy-γ-CD:

  • Molecular Formula: C₄₈H₇₂I₈O₃₂[7]

  • Molecular Weight: 2176.3 g/mol [7]

  • Solubility: Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Insoluble in water, methanol, and chloroform.[7][8]

  • Primary Function: A key intermediate for the synthesis of other cyclodextrin derivatives.[5][6]

Figure 1: Chemical Structure of this compound.

Core Principles & Sensing Modalities

The function of per-6-iodo-γ-CD in sensing applications is rooted in two synergistic properties: the inherent molecular recognition capability of the γ-CD cavity and the chemical versatility afforded by the iodo-substituents.

Host-Guest Interaction: The Basis of Selectivity

The primary sensing mechanism relies on the selective binding of a target analyte (guest) within the hydrophobic core of the γ-CD (host). This interaction is driven by factors such as size/shape compatibility and hydrophobic interactions. The sensor's selectivity is therefore predetermined by which molecules fit favorably into the cavity.

Signal Transduction: Converting Binding into a Measurable Signal

A binding event is meaningless without a method of transduction. The reactive iodine groups are critical for integrating a signaling mechanism. They allow the γ-CD to be functionalized and incorporated into various platforms.

  • Electrochemical Sensing: The CD derivative is immobilized on an electrode surface. Analyte binding can be detected by monitoring changes in electron transfer kinetics of a redox probe or by directly measuring the electrochemical signal of a captured electroactive analyte.[2][3][9] The CD layer effectively pre-concentrates the analyte at the electrode interface, significantly enhancing sensitivity.

  • Fluorescence Sensing: A common strategy is the "indicator displacement assay." A fluorescent probe is initially held within the CD cavity, and its fluorescence is either quenched or enhanced. When the target analyte, which has a higher binding affinity for the cavity, is introduced, it displaces the fluorescent probe, causing a measurable change in light emission.[10][11] This creates a "turn-on" or "turn-off" sensor.

The following diagram illustrates the general principle of a CD-based sensor.

G cluster_0 Sensor Assembly cluster_1 Sensing Event cluster_2 Signal Output Host γ-CD Scaffold Signaling_Moiety Signaling Moiety (Fluorophore, Redox Probe) Host->Signaling_Moiety Covalent Linkage (via Iodo-Group Chemistry) Complex Host-Guest Complex Host->Complex Encapsulation Signal Measurable Change (Fluorescence, Current, etc.) Signaling_Moiety->Signal Initial State Analyte Target Analyte Analyte->Complex Binding Complex->Signal Modulates Signal

Diagram 1: Generalized workflow for a sensor based on a functionalized γ-cyclodextrin scaffold.

Application Protocols

This section provides detailed methodologies for the synthesis, functionalization, and application of per-6-iodo-γ-CD in sensor development.

Protocol 1: Synthesis of this compound

Causality: This protocol transforms the inexpensive and readily available native γ-cyclodextrin into the highly reactive per-iodinated intermediate. The use of triphenylphosphine and iodine in DMF is a classic Appel-type reaction adapted for carbohydrates, where the phosphine activates the hydroxyl groups for nucleophilic substitution by the iodide ion.

Materials:

  • γ-Cyclodextrin (dried under vacuum)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Sodium thiosulfate solution (aqueous)

  • Magnetic stirrer and heating mantle

  • Round bottom flask and condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and condenser, dissolve dried γ-cyclodextrin in anhydrous DMF.

  • Reagent Addition: Add triphenylphosphine to the solution and stir until it dissolves. Then, slowly add iodine in portions. Note: The reaction is exothermic.

  • Reaction Conditions: Heat the mixture to ~70-80°C and stir for 24 hours under a nitrogen or argon atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the dark reaction mixture into a beaker containing methanol. This will precipitate the crude product.

  • Purification:

    • Filter the resulting precipitate.

    • To remove residual iodine, wash the solid extensively with a sodium thiosulfate solution until the solid becomes off-white.

    • Subsequently, wash the precipitate with methanol to remove triphenylphosphine oxide and other impurities.

    • Dry the final product, this compound, under vacuum. The product should be an off-white to pale brown solid.[12]

Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the primary hydroxyl proton signals and the appearance of signals corresponding to the iodinated methylene group in NMR are key indicators of successful synthesis.

Protocol 2: Fabrication of a γ-CD-Modified Gold Electrode for Electrochemical Sensing

Causality: This protocol creates a selective sensing interface. First, the iodo-groups are substituted with thiols, which have a strong affinity for gold and spontaneously form a Self-Assembled Monolayer (SAM). This SAM acts as a recognition layer. A redox probe (ferri/ferrocyanide) is used to validate the layer's integrity; a well-formed SAM will partially block electron transfer, altering the cyclic voltammogram. The binding of an analyte within the immobilized CD cavities can further impede this electron transfer, providing a quantitative signal.

Materials:

  • Octakis-6-iodo-6-deoxy-γ-CD (from Protocol 1)

  • Thiourea or Sodium hydrosulfide (NaSH) for conversion to thiol derivative

  • Gold disk electrode

  • Polishing materials (alumina slurries, diamond paste)

  • Piranha solution (H₂SO₄/H₂O₂) - EXTREME CAUTION IS REQUIRED

  • Ethanol, Acetone, Deionized water

  • Potassium hexacyanoferrate(II)/(III) solution

  • Target analyte solution (e.g., Ferrocenemethanol, Dopamine)

  • Potentiostat

Procedure:

Part A: Synthesis of Octakis-(6-mercapto-6-deoxy)-γ-cyclodextrin

  • React per-6-iodo-γ-CD with a nucleophilic sulfur source like thiourea followed by basic hydrolysis, or with NaSH in DMF. This substitution reaction replaces the iodine atoms with thiol (-SH) groups.[5][13]

  • Purify the resulting thiol-derivatized γ-CD product.

Part B: Electrode Fabrication and Sensing

  • Electrode Cleaning: Polish the gold electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm), followed by sonication in deionized water and ethanol.

  • Electrochemical Cleaning: Further clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a reproducible voltammogram for gold oxide formation and stripping is obtained.

  • Immobilization: Immerse the clean gold electrode in a dilute solution (e.g., 1 mM) of the thiol-derivatized γ-CD in a suitable solvent (like ethanol or DMF) for 12-24 hours to allow for SAM formation.

  • Rinsing: Gently rinse the electrode with the solvent and then deionized water to remove any non-covalently bound molecules.

  • Characterization:

    • Record a Cyclic Voltammogram (CV) in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

    • Compare the CV to that of a bare gold electrode. A successful SAM will increase the peak-to-peak separation (ΔEp) and decrease the peak currents, indicating a partial blocking of the electrode surface.

  • Analyte Detection:

    • Incubate the modified electrode in a solution containing the target analyte for a set period.

    • Rinse the electrode and place it back in the [Fe(CN)₆]³⁻/⁴⁻ solution. Record the CV or a Differential Pulse Voltammogram (DPV).

    • The inclusion of the analyte in the CD cavity will further hinder the access of the redox probe to the electrode surface, resulting in a decrease in the electrochemical signal that is proportional to the analyte concentration.

G cluster_0 Electrode Preparation cluster_1 Surface Modification cluster_2 Validation & Sensing A Polish Gold Electrode B Electrochemical Cleaning A->B C Immerse in Thiol-γ-CD Solution B->C D SAM Formation (12-24h) C->D E Characterize with [Fe(CN)6]3-/4- via CV D->E F Incubate with Target Analyte E->F G Measure Signal Change (CV / DPV) F->G

Diagram 2: Experimental workflow for fabricating and using a γ-CD modified electrochemical sensor.
Performance Metric Typical Range for CD-Based Electrochemical Sensors Significance
Limit of Detection (LOD) µM to nM rangeThe lowest concentration of analyte that can be reliably detected.
Linear Range Typically 2-3 orders of magnitudeThe concentration range over which the sensor response is directly proportional to the analyte concentration.
Selectivity HighThe ability to detect the target analyte in the presence of structurally similar interfering species.
Response Time Seconds to MinutesThe time required to reach a stable signal after analyte introduction.
Table 1: Typical performance characteristics of cyclodextrin-based electrochemical sensors. Data synthesized from principles discussed in multiple reviews.[2][3][14]
Protocol 3: Development of a "Turn-Off" Competitive Binding Fluorescence Assay

Causality: This protocol leverages an indicator displacement mechanism. A fluorophore (like ANS) is chosen that is weakly fluorescent in a polar aqueous solution but becomes highly fluorescent in the nonpolar environment of the CD cavity. The addition of a non-fluorescent analyte with a higher binding affinity for the cavity competitively displaces the ANS probe back into the aqueous environment, causing a decrease in fluorescence intensity ("turn-off" signal). The magnitude of this decrease is proportional to the analyte's concentration.

Materials:

  • Octakis-6-iodo-6-deoxy-γ-CD

  • Fluorescent probe (e.g., 8-Anilinonaphthalene-1-sulfonic acid, ANS)

  • Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Target analyte (e.g., a bile acid like cholic acid, or a drug molecule)

  • Spectrofluorometer

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of per-6-iodo-γ-CD in DMSO.

    • Prepare a stock solution of ANS in deionized water.

    • Prepare a stock solution of the target analyte in the buffer.

  • Formation of the Host-Probe Complex:

    • In a cuvette or microplate well, add the buffer solution.

    • Add a small aliquot of the per-6-iodo-γ-CD stock solution to a final concentration determined by preliminary experiments (e.g., 10 µM).

    • Add the ANS stock solution to a final concentration where its fluorescence is significantly enhanced by the CD (e.g., 10 µM).

    • Allow the solution to equilibrate for 5-10 minutes.

  • Fluorescence Measurement (Baseline):

    • Place the sample in the spectrofluorometer.

    • Set the excitation wavelength for ANS (approx. 350-380 nm) and record the emission spectrum (approx. 450-550 nm).

    • The peak fluorescence intensity is your baseline (F₀).

  • Analyte Titration:

    • To the same sample, add increasing concentrations of the target analyte.

    • After each addition, mix gently, allow to equilibrate for 2-5 minutes, and record the new fluorescence intensity (F).

  • Data Analysis:

    • Plot the fluorescence intensity (or the change, F₀ - F) as a function of the analyte concentration.

    • This plot can be used as a calibration curve to determine the concentration of the analyte in unknown samples.

G cluster_0 Initial State: High Fluorescence cluster_1 Final State: Low Fluorescence Host γ-CD Probe ANS (Low F) Analyte Analyte Complex γ-CD : ANS (High F) Analyte->Complex + Analyte (Displacement) NewComplex γ-CD : Analyte Complex->NewComplex Higher Affinity Binding Probe_f Free ANS (Low F) Complex->Probe_f Host_c Host_c->Complex Probe_c Probe_c->Complex Host_nc Host_nc Host_nc->NewComplex Analyte_nc Analyte_nc Analyte_nc->NewComplex

Diagram 3: Signaling pathway for a competitive displacement fluorescence sensor.

Authoritative Insights & Troubleshooting

  • Solubility is Paramount: Remember that per-6-iodo-γ-CD is not water-soluble.[7][8] For aqueous applications, it must either be functionalized with hydrophilic groups or used in co-solvent systems. When preparing stock solutions in DMF or DMSO, ensure the final concentration of the organic solvent in your aqueous assay buffer is low enough to not interfere with the experiment or protein structure (if applicable).

  • Cavity Size Matching: The success of any CD-based sensor depends on the geometric and chemical complementarity between the host cavity and the guest analyte. The γ-CD cavity is large, making it suitable for bulky molecules.[4] For smaller analytes, consider using the analogous alpha- or beta-cyclodextrin derivatives.

  • Improving Selectivity: In complex matrices like biological fluids, other hydrophobic molecules can compete for the CD cavity, causing interference. To enhance selectivity, the rim of the CD can be further functionalized with specific recognition groups (e.g., aptamers, peptides) that provide a secondary binding site for the target analyte, creating a dual-recognition system.[13]

  • Intermediate Reactivity: The iodo-group is highly versatile but can be unstable to certain conditions (e.g., strong reducing agents). Store the compound in a dry, dark place to maintain its integrity.[15]

Conclusion

This compound is a powerful and versatile platform molecule for the development of next-generation sensors and biosensors. Its large cavity allows for the recognition of a broad range of important analytes, while its per-iodinated structure provides a reactive handle for covalent immobilization and the attachment of diverse signaling moieties. By combining the principles of supramolecular host-guest chemistry with established electrochemical and optical detection methods, this compound enables the rational design of highly sensitive and selective analytical tools for applications spanning from pharmaceutical analysis and drug discovery to environmental monitoring and medical diagnostics.

References

  • Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. CAVCON. [Link]

  • Chemical Sensors Based on Cyclodextrin Derivatives. MDPI. [Link]

  • Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Cyclodextrin-Shop. [Link]

  • Octakis-(6-iodo-6-deoxy)-?-cyclodextrin Cas No.168296-33-1. ALLGREEN. [Link]

  • Cyclodextrins as Supramolecular Recognition Systems: Applications in the Fabrication of Electrochemical Sensors. MDPI. [Link]

  • Intriguing Role of Cyclodextrin in Fluorescence-Based Metal Ion Sensors. ResearchGate. [Link]

  • Cyclodextrins Based Electrochemical Sensors for Biomedical and Pharmaceutical Analysis. Bentham Science. [Link]

  • This compound. ZHIYUAN BIOTECHNOLOGY. [Link]

  • Design of Cyclodextrin/Aptamer-Based Dual Recognition Fluorescent Sensor for Sensitive Detection of Galectin-3. IEEE Xplore. [Link]

  • Chemical Sensors Based on Cyclodextrin Derivatives. Semantic Scholar. [Link]

  • Cyclodextrins Based Electrochemical Sensors for Biomedical and Pharmaceutical Analysis. PubMed. [Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. PubMed. [Link]

  • Cyclodextrins as Supramolecular Recognition Systems: Applications in the Fabrication of Electrochemical Sensors. Semantic Scholar. [Link]

  • Fluorescence Sensors Based on Cyclodextrins. Progress in Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin. This key intermediate is crucial for the development of various supramolecular structures and drug delivery systems, including the synthesis of Sugammadex.[1] The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis. The typical synthetic route involves the reaction of γ-cyclodextrin with triphenylphosphine (PPh₃) and iodine (I₂) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

Question 1: My final yield is significantly lower than reported in the literature. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors throughout the experimental process. Let's break down the potential culprits:

  • Cause A: Moisture Contamination. The primary hydroxyl groups of γ-cyclodextrin are the targets for iodination. Water in the reaction will compete for and consume the active phosphonium iodide reagent, halting the desired reaction.

    • Solution:

      • Dry the γ-Cyclodextrin: Ensure your starting γ-cyclodextrin is rigorously dried. Heat it under a high vacuum (at 100-120°C) for several hours immediately before use.

      • Use Anhydrous Solvent: Employ a high-quality, anhydrous grade of DMF. It's best practice to use a freshly opened bottle or solvent from a solvent purification system.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause B: Incomplete Reaction. The reaction may not have proceeded to completion, leaving partially iodinated cyclodextrin species that are difficult to separate from the final product.

    • Solution:

      • Monitor with TLC: Track the reaction progress using Thin-Layer Chromatography (TLC). The fully substituted product is significantly less polar than the starting material or intermediates. A good mobile phase is a mixture of water, isopropanol, and ethyl acetate. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

      • Reaction Time & Temperature: While the reaction is typically run at 60–100 °C, ensure you are allowing sufficient time (often 24 hours or more).[2] If TLC shows the reaction has stalled, a slight increase in temperature might be necessary, but be cautious of potential side reactions.

  • Cause C: Suboptimal Stoichiometry. Incorrect ratios of reagents can lead to incomplete substitution or the formation of byproducts.

    • Solution: Use a molar excess of both triphenylphosphine and iodine relative to the number of hydroxyl groups on the cyclodextrin. A common ratio is 1.5 to 2.0 equivalents of PPh₃ and I₂ per hydroxyl group.

  • Cause D: Loss During Work-up and Purification. The product is precipitated from the reaction mixture, and significant amounts can be lost if this step is not optimized.[3]

    • Solution:

      • Precipitation Solvent: After cooling the reaction, the product is typically precipitated by adding a solvent in which it is insoluble, such as methanol or acetone.[3] Add the precipitation solvent slowly to the cooled DMF solution while stirring vigorously to ensure fine, easily filterable particles form.

      • Washing: Wash the collected precipitate thoroughly but efficiently. Use cold methanol and water to remove DMF, triphenylphosphine oxide (a major byproduct), and unreacted reagents.[3] Excessive washing can dissolve some of the product.

Question 2: My final product is a brownish or yellowish powder, not the expected off-white solid. What causes this discoloration?

Answer: A colored product typically indicates the presence of residual iodine or other impurities.

  • Cause A: Trapped Iodine. Iodine can become trapped within the cyclodextrin cavity or adsorbed onto the product's surface.[4][5]

    • Solution: During the work-up, after the initial precipitation and filtration, the crude product can be treated with a sodium thiosulfate solution. This will reduce any remaining I₂ to colorless iodide (I⁻), which is then washed away.

  • Cause B: Byproduct Contamination. Incomplete removal of triphenylphosphine oxide or other colored byproducts from the DMF solvent can contaminate the final product.

    • Solution: Ensure the washing steps are thorough. Washing with acetone can be particularly effective at removing organic byproducts.[3] If the color persists, recrystallization from a suitable solvent system may be necessary, although this can be challenging due to the product's limited solubility.[6][7]

Question 3: I'm having trouble with the purification. The product seems very insoluble and difficult to handle.

Answer: this compound has very low solubility in most common solvents, which is a key challenge. It is soluble in DMF and DMSO but insoluble in water, methanol, and chloroform.[6][7]

  • Strategy A: Optimized Precipitation and Washing. This is the primary method of purification. The key is to leverage the insolubility.

    • After the reaction in DMF is complete, cool the mixture to room temperature.

    • Add the DMF solution dropwise into a large volume of vigorously stirring methanol or acetone. This crashes out the desired product while leaving most impurities (like triphenylphosphine oxide) in the solution.

    • Collect the precipitate by filtration.

    • Wash the solid sequentially with generous amounts of water (to remove any remaining DMF and salts) and methanol/acetone (to remove organic byproducts).[3]

  • Strategy B: Avoiding Emulsions. During aqueous washes, vigorous stirring can sometimes create stable emulsions.

    • Solution: Use a gentle swirling motion or a mechanical stirrer at a moderate speed. If an emulsion forms, allowing it to stand or adding a small amount of a saturated brine solution can help break it.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reagent preparation to final product analysis.

Workflow for this compound Synthesis Reagents Reagent Preparation Drying Dry γ-Cyclodextrin (High Vacuum, 110°C) Reagents->Drying Solvent Use Anhydrous DMF Reagents->Solvent Setup Reaction Setup Drying->Setup Solvent->Setup Inert Assemble Under Inert Atmosphere (N₂/Ar) Setup->Inert Addition Add γ-CD, PPh₃, I₂ to DMF Inert->Addition Reaction Reaction Addition->Reaction Heating Heat to 70-80°C with Stirring Reaction->Heating TLC Monitor by TLC Heating->TLC Decision Reaction Complete? TLC->Decision Decision->Heating No Workup Work-up & Purification Decision->Workup Yes Cool Cool to Room Temp Workup->Cool Precipitate Precipitate by adding to Methanol/Acetone Cool->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with H₂O and Methanol/Acetone Filter->Wash Dry Dry Final Product Under Vacuum Wash->Dry Analysis Characterization Dry->Analysis NMR ¹H NMR, ¹³C NMR Analysis->NMR MS Mass Spectrometry (MALDI/ESI) Analysis->MS

Caption: Synthesis and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the iodination reaction? The reaction is a variation of the Appel reaction. Triphenylphosphine (PPh₃) reacts with iodine (I₂) to form an intermediate, triphenylphosphine diiodide (PPh₃I₂), which exists in equilibrium with the phosphonium iodide salt [Ph₃PI]⁺I⁻. This powerful electrophilic species then reacts with the primary hydroxyl groups of the cyclodextrin. The oxygen of the hydroxyl group attacks the phosphorus atom, leading to the formation of an oxaphosphonium intermediate. Finally, an iodide ion acts as a nucleophile, attacking the C6 carbon and displacing the triphenylphosphine oxide group to yield the 6-iodo product.

Q2: Can I use other solvents besides DMF? While DMF is the most commonly cited solvent due to its ability to dissolve the cyclodextrin and reagents, other polar aprotic solvents like N-methylpyrrolidone (NMP) have also been used.[2] The key is that the solvent must be able to dissolve the starting materials and be stable at the reaction temperature. It must also be anhydrous.

Q3: What are the key safety precautions for this reaction?

  • Reagents: Iodine is corrosive and harmful if inhaled or ingested. Triphenylphosphine is an irritant. Handle both in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent: DMF is a skin and respiratory irritant and has been linked to liver damage. Avoid contact and inhalation.

  • Reaction: The reaction is typically heated. Use a well-controlled heating mantle and ensure the setup is secure.

Q4: How do I confirm the identity and purity of my final product? A combination of analytical techniques is essential for proper characterization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. In the ¹H NMR spectrum, you should see the disappearance of the signals corresponding to the primary C6-protons of the starting material and the appearance of new, shifted signals for the C6-protons adjacent to the iodine atom.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or Electrospray Ionization (ESI) MS can confirm the molecular weight of the final product (C₄₈H₇₂I₈O₃₂), which is 2176.3 g/mol .[6][9] This confirms full substitution.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[2] Researchers should adapt it as necessary based on their specific equipment and scale.

Table 1: Reagent Stoichiometry

ReagentM.W. ( g/mol )Moles (for 1g γ-CD)Mass/VolumeEquivalents (per OH)
γ-Cyclodextrin (anhydrous)1297.120.000771.0 g1.0
Triphenylphosphine (PPh₃)262.290.009242.42 g1.5
Iodine (I₂)253.810.009242.35 g1.5
Anhydrous DMF73.09-~20 mL-

Procedure:

  • Preparation: Dry γ-cyclodextrin (1.0 g, 0.77 mmol) under high vacuum at 110°C for at least 4 hours. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and N₂/Ar inlet, add anhydrous DMF (20 mL).

  • Reagent Addition: To the DMF, add triphenylphosphine (2.42 g, 9.24 mmol) and iodine (2.35 g, 9.24 mmol). Stir the mixture until a homogenous solution is formed.

  • Initiation: Add the dried γ-cyclodextrin to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 75°C with constant stirring. Monitor the reaction's progress every few hours using TLC (e.g., Mobile Phase: Ethyl Acetate/Isopropanol/Water = 3:2:1). The reaction is typically complete within 24 hours.

  • Cooling and Precipitation: Once the reaction is complete (starting material spot disappears on TLC), cool the dark solution to room temperature. In a separate large beaker, place 200 mL of cold methanol and stir vigorously. Slowly pour the reaction mixture into the cold methanol. A precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) followed by cold methanol (3 x 50 mL) to remove impurities.

  • Drying: Dry the resulting off-white powder in a vacuum oven at 60°C to a constant weight. The typical yield should be in the range of 75-90%.

References
  • Mótyán, G., et al. (2016). Efficient mechanochemical synthesis of regioselective persubstituted cyclodextrins. Beilstein Journal of Organic Chemistry, 12, 2443–2449. Available at: [Link]

  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. Available at: [Link]

  • University of Wuppertal. (n.d.). Host-guest complex of β-cyclodextrin and iodine and detection reactions. Retrieved from [Link]

  • Szejtli, J., & Szente, L. (2001). Entrapment of Iodine with Cyclodextrins: Potential Application of Cyclodextrins in Nuclear Waste Management. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 41, 13-18.
  • Zhiyuan Biotechnology. (n.d.). This compound. Retrieved from [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

  • Aleo, D., et al. (2024). Cyclodextrin-based iodophors with high iodine retention in solid state and in dilute solutions. Carbohydrate Polymers, 333, 122969. Available at: [Link]

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Technical Support Center: Purification of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with isolating this important cyclodextrin derivative. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your purification protocols.

I. Understanding the Core Challenges

The synthesis of this compound from gamma-cyclodextrin is a crucial step in the production of various pharmaceutical agents. However, the reaction often yields a mixture of the desired product and several byproducts, necessitating a robust purification strategy. The primary challenges lie in effectively separating the fully substituted product from incompletely iodinated cyclodextrins and other reaction impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are incompletely iodinated gamma-cyclodextrin derivatives, where one or more of the primary hydroxyl groups at the 6-position remain unreacted. Additionally, residual reagents from the iodination reaction, such as triphenylphosphine and imidazole, and their byproducts (e.g., triphenylphosphine oxide) can be present. The presence of residual solvent, typically dimethylformamide (DMF), is also a common impurity.[1]

Q2: Why is it critical to remove these byproducts?

A2: For pharmaceutical applications, the purity of the final compound is paramount. Incompletely substituted cyclodextrins can have different physicochemical properties, including solubility and complexation ability, which can affect drug formulation and efficacy.[2] Residual reagents and solvents can introduce toxicity and interfere with downstream applications.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification techniques are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities. In some cases, a combination of both techniques is employed for optimal purity.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification process.

Issue 1: Product Fails to Crystallize or Yields an Oily Residue
Possible Cause Troubleshooting Steps & Scientific Rationale
High concentration of impurities Impurities can inhibit the formation of a well-ordered crystal lattice. Solution: Attempt a pre-purification step. For example, a simple precipitation by adding a non-solvent like cold acetone can help remove some of the more soluble impurities.[1]
Incorrect solvent system The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Solution: Experiment with different solvent systems. For iodinated cyclodextrins, a common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., DMF or DMSO) and then induce crystallization by the slow addition of a poor solvent (e.g., water, methanol, or acetone).[3][4]
Supersaturation not achieved Crystallization requires a supersaturated solution. Solution: After dissolving the compound at a higher temperature, allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
Issue 2: Poor Separation on Thin Layer Chromatography (TLC)
Possible Cause Troubleshooting Steps & Scientific Rationale
Inappropriate mobile phase The polarity of the mobile phase dictates the separation of compounds on the TLC plate. Solution: Systematically vary the solvent ratio of your mobile phase. For modified cyclodextrins, a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a less polar solvent (e.g., dichloromethane or chloroform) is often effective. A step-wise gradient of increasing polarity can help to resolve spots that are close together.
Overloading of the sample Applying too much sample to the TLC plate can lead to broad, streaky spots that are difficult to resolve. Solution: Dilute your sample and apply a smaller volume to the plate.
Co-elution of product and impurities The product and a key impurity may have very similar polarities. Solution: Consider using a different stationary phase (e.g., a reverse-phase TLC plate) or a different solvent system to alter the selectivity of the separation.
Issue 3: Low Yield After Column Chromatography
Possible Cause Troubleshooting Steps & Scientific Rationale
Irreversible adsorption to the stationary phase Highly polar compounds can sometimes bind irreversibly to silica gel. Solution: Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine mixed into the mobile phase. This can help to reduce strong interactions between the compound and the stationary phase.
Incorrect mobile phase gradient A poorly optimized gradient can lead to broad peaks and poor separation, resulting in the loss of product during fraction collection. Solution: Develop the gradient based on initial TLC analysis. A shallow gradient around the elution point of your product will provide better resolution and improve recovery.
Product instability on the column Some compounds may degrade on the acidic surface of silica gel. Solution: Use a neutral stationary phase like alumina or a reverse-phase C18 silica gel.

III. Experimental Protocols & Data

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude product in a minimal amount of hot dimethylformamide (DMF).

  • Precipitation: While stirring, slowly add cold water or acetone to the solution until a precipitate begins to form.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator (4°C) for several hours to overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold water and then a small amount of cold acetone to remove residual DMF and other soluble impurities.[1]

  • Drying: Dry the purified product under vacuum.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal gradient should be determined by prior TLC analysis.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Run the gradient, collecting fractions and monitoring by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Purity Assessment
Analytical TechniqueExpected Result for Pure ProductCommon Impurities and Their Signatures
Thin Layer Chromatography (TLC) A single spot with a specific Rf value in a defined solvent system.Lower Rf spots corresponding to less substituted, more polar cyclodextrins. Higher Rf spots from non-polar impurities.
¹H NMR Characteristic peaks corresponding to the protons of the cyclodextrin backbone and the iodinated methylene groups.[5]Additional peaks from residual solvents (e.g., DMF) or incompletely reacted starting material.
Mass Spectrometry (ESI-MS or MALDI-TOF) A major peak corresponding to the molecular weight of the desired product.[6][7][8]Peaks corresponding to under-iodinated species (differing by the mass of I vs. OH).

IV. Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

PurificationWorkflow Crude_Product Crude Reaction Mixture Initial_Workup Initial Workup (e.g., Quenching, Extraction) Crude_Product->Initial_Workup Removal of Reagents Recrystallization Recrystallization Initial_Workup->Recrystallization Primary Purification Purity_Analysis Purity Analysis (TLC, NMR, MS) Recrystallization->Purity_Analysis Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography Further Purification Needed Pure_Product Pure Product Purity_Analysis->Pure_Product Meets Specification

Caption: Purification workflow for this compound.

This comprehensive guide provides a foundation for troubleshooting and optimizing the purification of this compound. By understanding the principles behind each step and anticipating potential challenges, researchers can improve the efficiency and success of their purification efforts.

V. References

  • Popovici, C., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. Molecules, 26(11), 3373. Available at: [Link]

  • ResearchGate. (2021). Mass Spectrometry of Esterified Cyclodextrins. Available at: [Link]

  • Li, S., et al. (2019). Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. Journal of Food Biochemistry, 43(9), e12890. Available at: [Link]

  • Bowen, R. L., & Reed, B. B. (2000). MALDI-TOF MS analysis of a library of polymerizable cyclodextrin derivatives. Journal of Dental Research, 79(4), 930-935. Available at: [Link]

  • Puskas, I., et al. (1996). Purification of chemically modified cyclodextrins. U.S. Patent No. 5,569,756. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Lesellier, E., et al. (2018). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. Molecules, 23(11), 2938. Available at: [Link]

  • Stinga, G., et al. (2021). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. Polymers, 13(16), 2758. Available at: [Link]

  • Grosse, D. W., & Parmerter, S. M. (1989). Separation and purification of cyclodextrins. U.S. Patent No. 4,808,232. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Li, S., & Purdy, W. C. (2018). Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC advances, 8(3), 1335-1351. Available at: [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Available at: [Link]

  • Supporting Information for Per-functionalization of cyclodextrins. (n.d.). Available at: [Link]

  • Phenomenex. (n.d.). Nucleodex Cyclodextrin Chiral HPLC Columns. Available at: [Link]

  • Viale, M., et al. (2023). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. Pharmaceutics, 15(3), 839. Available at: [Link]

  • Tsev Sunshine Pharma. (n.d.). This compound cas 168296-33-1. Available at: [Link]

  • National Center for Biotechnology Information. (1992). Purification of beta-cyclodextrin. Analytical Chemistry, 64(21), 2652–2654. Available at: [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • National Center for Biotechnology Information. (2020). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Pharmaceutical Chemistry Journal, 54(1), 85-92. Available at: [Link]

  • ICMPP. (n.d.). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Available at: [Link]

  • Fenyvesi, É., et al. (2001). Entrapment of Iodine with Cyclodextrins: Potential Application of Cyclodextrins in Nuclear Waste Management. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 40(1-2), 115-119. Available at: [Link]

  • Wang, S., et al. (2021). Preparation and validation of cyclodextrin-based excipients for radioiodinated hypericin applied in a targeted cancer radiotherapy. International Journal of Pharmaceutics, 599, 120393. Available at: [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Available at: [Link]

  • MDPI. (2024). Enantiopurification by Co-Crystallization within Cyclodextrin Metal–Organic Framework. Molecules, 29(12), 2901. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Molecules, 26(11), 3373. Available at: [Link]

  • MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 24(13), 11065. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. International Journal of Pharmaceutics, 544(2), 350-361. Available at: [Link]

Sources

overcoming solubility issues of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin in water

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Welcome to the technical support guide for this compound (CAS 168296-33-1). This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address the most common and critical challenge encountered when working with this molecule: its extremely poor solubility in aqueous systems.

Part 1: The Fundamental Challenge & Troubleshooting FAQs

This section explains the root cause of the solubility issue and provides direct answers to frequently asked questions.

Q1: Why is my this compound completely insoluble in water?

Answer: The insolubility is an inherent chemical property of the molecule, stemming from its comprehensive structural modification.

  • Loss of Hydrophilic Groups: The parent γ-cyclodextrin is water-soluble due to the 24 hydroxyl (-OH) groups on its exterior. These groups readily form hydrogen bonds with water molecules.

  • Introduction of Hydrophobic Groups: In this compound, all eight primary hydroxyl groups at the C6 position have been replaced with large, nonpolar iodine atoms. This substitution drastically increases the molecule's hydrophobicity and eliminates key hydrogen bonding sites, rendering it insoluble in water.[1][2][3][4][5] The iodine atoms also make the molecule significantly heavier and bulkier, further hindering its dissolution in water.

Q2: What are the recommended solvents for dissolving this compound?

Answer: Due to its chemical nature, polar aprotic solvents are the most effective for solubilizing this compound. The following table summarizes recommended solvents based on technical data sheets.[1][2][3][4][5]

SolventClassificationSolubilityNotes
Dimethylformamide (DMF) Polar AproticSoluble Recommended for preparing stock solutions. High boiling point (153 °C).
Dimethyl sulfoxide (DMSO) Polar AproticSoluble Another excellent choice for stock solutions. High boiling point (189 °C).
WaterPolar ProticInsolubleAvoid as a primary solvent.
MethanolPolar ProticInsolubleDo not use for dissolution.
ChloroformNonpolarInsolubleNot an effective solvent.

This data is compiled from multiple supplier technical data sheets.[1][2][3][4][5]

Q3: My downstream reaction must be performed in an aqueous buffer. How can I introduce the iodo-cyclodextrin into my system?

Answer: This is a common scenario, as the iodo-cyclodextrin is a key intermediate for further functionalization, often with water-soluble molecules.[6] The most practical approach is a co-solvent method .

The core principle is to first dissolve the compound in a minimal amount of a miscible organic co-solvent (like DMF or DMSO) to create a concentrated stock solution. This stock solution is then added dropwise to the vigorously stirred aqueous buffer. The turbulence helps disperse the cyclodextrin before it has a chance to aggregate and precipitate.

See Protocol 2 for a detailed step-by-step guide.

Q4: I tried the co-solvent method, but my compound precipitated immediately. What went wrong and how can I fix it?

Answer: Precipitation upon addition to the aqueous phase is the primary failure mode of the co-solvent method. Here are the common causes and troubleshooting steps:

  • Concentration is Too High: The final concentration of the cyclodextrin in the aqueous solution may exceed its kinetic solubility limit.

    • Solution: Decrease the final target concentration. If possible, perform the reaction at a more dilute level.

  • Co-solvent Percentage is Too High: A high percentage of the organic co-solvent can alter the properties of your aqueous buffer (e.g., polarity, pH, salt solubility), potentially causing your other reagents to precipitate.

    • Solution: Aim to keep the final co-solvent concentration below 5% (v/v), and ideally below 1-2%. This requires making your initial stock solution as concentrated as possible.

  • Poor Mixing: Adding the stock solution too quickly or without adequate stirring allows localized areas of high concentration to form, initiating precipitation.

    • Solution: Use a vortex mixer or a high-speed stir plate. Add the stock solution very slowly, drop-by-drop, directly into the vortex of the stirring liquid.

  • Temperature Effects: Solubility can be temperature-dependent.

    • Solution: Gently warming the aqueous buffer (e.g., to 30-40 °C) before and during the addition of the stock solution can sometimes help maintain solubility. Ensure this temperature will not degrade other reactants.

The following diagram outlines a decision-making workflow for troubleshooting these issues.

G start Start: Dissolve Compound in Aqueous Buffer stock_prep Prepare Concentrated Stock in DMF or DMSO (See Protocol 1) start->stock_prep Water is unsuitable precipitate Precipitation Observed? success Success: Homogeneous Solution precipitate->success No fail Still Precipitates precipitate->fail Yes add_to_buffer Add Stock Dropwise to Vigorously Stirred Buffer (See Protocol 2) stock_prep->add_to_buffer add_to_buffer->precipitate troubleshoot_q Troubleshooting Steps fail->troubleshoot_q reduce_conc 1. Lower Final Concentration troubleshoot_q->reduce_conc improve_mix 2. Increase Stirring Speed & Slow Addition Rate troubleshoot_q->improve_mix adjust_temp 3. Gently Warm Aqueous Phase troubleshoot_q->adjust_temp reduce_conc->add_to_buffer Retry improve_mix->add_to_buffer Retry adjust_temp->add_to_buffer Retry G cluster_prep Step 1: Preparation cluster_process Step 2: Co-Solvent Addition cluster_result Step 3: Outcome stock Concentrated Stock in DMF/DMSO add Slow, Dropwise Addition of Stock into Vortex stock->add buffer Aqueous Buffer stir Vigorous Stirring (Create Vortex) buffer->stir stir->add equil Equilibrate (15-20 min) add->equil final Homogeneous Aqueous Solution equil->final

Caption: Workflow for the guided co-solvent method.

References

  • Cyclodextrin-Shop. Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin.[Link]

  • Cyclodextrin-Supply. CAS 168296-33-1 Octakis(6-deoxy-6-iodo)-gamma-cyclodextrin.[Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Home Sunshine Pharma. this compound cas 168296-33-1.[Link]

  • Gidwani, B., & Vyas, A. (2015). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 20(7), 12405-12426. [Link]

  • Zafar, F., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review, 5(1), 1-10. [Link]

  • Aleo, V. (2023). Breakthrough in safe iodine delivery: Cyclodextrin-based iodophors. Research Features. [Link]

  • MDPI. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin...[Link]

  • UoH. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.[Link]

  • CAVCON. Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin.[Link]

  • PubMed. Cyclodextrins and their potential applications for delivering vitamins, iron, and iodine for improving micronutrient status.[Link]

Sources

common side reactions in the synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals who are working with or planning to synthesize this important intermediate. As a key building block in supramolecular chemistry and for derivatives like Sugammadex, achieving a high-purity, high-yield synthesis is critical. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established methodologies to help you navigate the common challenges associated with this procedure.

Core Synthesis Protocol: Appel Reaction for Per-6-Iodination

The conversion of the eight primary hydroxyl groups of γ-cyclodextrin to iodides is most commonly achieved via a modified Appel reaction.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF). The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3]

Experimental Protocol

Materials:

  • γ-Cyclodextrin (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for washing)

  • Acetone (for washing)

  • Deionized Water

Procedure:

  • Preparation: Ensure the γ-cyclodextrin is thoroughly dried under a high vacuum at >100 °C for several hours to remove all traces of water. All glassware should be flame-dried or oven-dried before use.

  • Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve anhydrous γ-cyclodextrin (1.0 eq) in anhydrous DMF.

  • Reaction Initiation: To the stirred solution, add triphenylphosphine (typically 1.5-2.0 eq per hydroxyl group) followed by the portion-wise addition of iodine (typically 1.5-2.0 eq per hydroxyl group). The reaction is exothermic and the color will turn dark brown.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting γ-cyclodextrin is water-soluble and will have a low Rf, while the product is much less polar.

  • Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a large volume of vigorously stirring methanol or cold acetone.[4] A precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with methanol and/or acetone to remove the triphenylphosphine oxide byproduct and unreacted reagents. Follow with a thorough wash with deionized water to remove any remaining DMF and water-soluble impurities.

  • Drying: Dry the resulting off-white to pale brown solid under a high vacuum to yield the final product.[4]

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification P1 Dry γ-Cyclodextrin & Flame-dry Glassware R1 Dissolve γ-CD in Anhydrous DMF P1->R1 R2 Add PPh₃ and I₂ under Inert Atmosphere R1->R2 R3 Heat at 60-70°C for 12-24h R2->R3 R4 Monitor by TLC R3->R4 PU1 Cool to RT R4->PU1 Reaction Complete PU2 Precipitate in Methanol/Acetone PU1->PU2 PU3 Filter Precipitate PU2->PU3 PU4 Wash with Methanol/Acetone (Removes TPPO) PU3->PU4 PU5 Wash with Water (Removes DMF) PU4->PU5 PU6 Dry under Vacuum PU5->PU6

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A)

Q1: My reaction is stalled or incomplete according to TLC analysis. What are the common causes?

A1: This is a frequent issue and can typically be traced back to three main factors:

  • Presence of Water: The reagents and intermediates in the Appel reaction are sensitive to moisture. Water can consume the activated phosphonium species, preventing the reaction with the cyclodextrin's hydroxyl groups.

    • Solution: Ensure your γ-cyclodextrin is rigorously dried before use. Use a high-quality anhydrous grade of DMF. Consider drying the solvent over molecular sieves if its quality is uncertain.

  • Insufficient Reagents: Stoichiometry is critical. All eight primary hydroxyl groups must be substituted. A slight excess of triphenylphosphine and iodine per hydroxyl group is necessary to drive the reaction to completion.

    • Solution: Re-evaluate your stoichiometry. If the reaction has stalled, a careful additional charge of PPh₃ and I₂ can sometimes restart it.

  • Low Reaction Temperature/Time: While the reaction is exothermic upon initiation, sustained heating is required for it to go to completion.

    • Solution: Ensure your reaction temperature is maintained at 60-70 °C. If the reaction is proceeding slowly, consider extending the reaction time to 24 hours or longer, continuing to monitor by TLC.

Q2: The yield of my final product is very low. Why?

A2: Low yield often results from issues during the work-up and purification steps, assuming the reaction itself went to completion.

  • Product Loss During Precipitation: The product is insoluble in methanol and water, but if an insufficient volume of the precipitating solvent is used, or if the solution is not stirred vigorously, some product may remain in solution or form very fine particles that are difficult to filter.[5][6]

    • Solution: Use a large excess (at least 10x the volume of the DMF) of the anti-solvent (methanol/acetone). Ensure rapid stirring during the addition of the reaction mixture. Chilling the anti-solvent can sometimes improve precipitation.

  • Inadequate Washing: This is counterintuitive, but if the triphenylphosphine oxide (TPPO) byproduct is not thoroughly removed, it will contribute to the mass of the final product, leading to an artificially high "crude" yield but a low purity. Subsequent purification attempts to remove the TPPO will then result in a lower final yield.

    • Solution: Be rigorous with the washing steps. Multiple washes with methanol or acetone are essential to dissolve and remove the TPPO.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Q_TLC Does TLC show unreacted starting material? Start->Q_TLC A_Moisture Problem: Moisture or Insufficient Reagents Solution: Use anhydrous reagents/solvents. Check stoichiometry. Q_TLC->A_Moisture Yes Q_Purity Is the final product 'gummy' or fails characterization? Q_TLC->Q_Purity No End Achieved Pure Product A_Moisture->End A_Workup Problem: Loss during work-up or precipitation. Solution: Use larger volume of anti-solvent. Ensure vigorous stirring. A_Workup->End Q_Purity->A_Workup No A_TPPO Problem: TPPO contamination. Solution: Repeat washing with copious amounts of methanol or acetone. Q_Purity->A_TPPO Yes A_TPPO->End

Caption: Decision tree for troubleshooting common synthesis issues.

Q3: My final product is difficult to purify and seems contaminated with a white, crystalline solid. What is it and how do I remove it?

A3: The most common and persistent impurity is the triphenylphosphine oxide (TPPO) byproduct.[3] TPPO has moderate solubility in many organic solvents and can co-precipitate with your product. Its removal is the primary purification challenge.

  • Identification: TPPO is a white, crystalline solid. Its presence can be confirmed by ¹H NMR (characteristic aromatic signals around 7.5-7.8 ppm) and ³¹P NMR (a sharp singlet).

  • Removal Strategy: The key is to leverage the solubility differences. This compound is largely insoluble in methanol, acetone, and water, whereas TPPO has some solubility in warmer methanol and acetone.

    • Solution: Perform multiple, vigorous washes of the filtered solid with large volumes of methanol or acetone. Breaking up the filter cake and re-slurrying it in fresh, warm solvent can be more effective than simply passing solvent over the cake.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: The reaction is a classic Appel reaction. The mechanism proceeds as follows:

  • Activation: Triphenylphosphine, a nucleophile, attacks iodine to form the triphenyl(iodo)phosphonium iodide salt, [Ph₃P-I]⁺I⁻.[7][8]

  • Alkoxyphosphonium Formation: The oxygen of a primary hydroxyl group on the γ-cyclodextrin attacks the electrophilic phosphorus atom of the phosphonium salt.

  • SN2 Displacement: The iodide ion (I⁻) then acts as a nucleophile, attacking the primary carbon in an Sₙ2 fashion. This displaces triphenylphosphine oxide (TPPO) as a leaving group.

  • Driving Force: The reaction is driven to completion by the formation of the very strong and stable P=O double bond in TPPO.[3]

Appel Reaction Mechanism

G Reagents PPh₃ + I₂ Phosphonium [Ph₃P-I]⁺ I⁻ (Iodophosphonium Iodide) Reagents->Phosphonium Activation Intermediate γ-CD-(CH₂)O-P⁺Ph₃ I⁻ (Alkoxyphosphonium Iodide) Phosphonium->Intermediate Nucleophilic Attack CD_OH γ-CD-(CH₂)OH CD_OH->Intermediate Nucleophilic Attack Product γ-CD-(CH₂)I (Product) Intermediate->Product SN2 Displacement by I⁻ TPPO O=PPh₃ (Byproduct) Intermediate->TPPO SN2 Displacement by I⁻

Caption: Simplified mechanism of the Appel reaction for cyclodextrin iodination.

Q2: Can I use other iodinating agents?

A2: Yes, other methods exist, but the PPh₃/I₂ system is widely used for its high efficiency in achieving per-substitution. Other systems, such as those using XtalFluor-E and a halide source, have also been reported but may involve more expensive or specialized reagents.[4] The PPh₃/I₂ method remains a robust and common choice for this specific transformation.

Q3: Why is anhydrous DMF specified as the solvent?

A3: DMF is an excellent solvent for this reaction for several reasons:

  • Solubility: It dissolves the starting γ-cyclodextrin and the reagents.[5]

  • Polar Aprotic Nature: It is polar enough to facilitate the formation of the ionic intermediates without having acidic protons that would interfere with the reaction.

  • High Boiling Point: It allows the reaction to be heated to a sufficient temperature to ensure all eight positions react.

Q4: What are the expected physical properties and solubility of the final product?

A4: this compound is typically an off-white or pale brown solid.[4] Its solubility profile is a key identifier and crucial for its purification and use.

  • Soluble in: DMF, DMSO.[5][6][9]

  • Insoluble in: Water, methanol, ethanol, chloroform, acetone.[5][6]

Quantitative Data Summary
ParameterRecommended ValueRationale
Reagent Stoichiometry 1.5 - 2.0 eq. PPh₃/I₂ per OHEnsures complete substitution of all 8 primary hydroxyls.
Solvent Anhydrous DMFExcellent solubility for reactants; polar aprotic nature.[5]
Temperature 60 - 70 °CProvides sufficient energy to overcome activation barriers.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion.
Precipitation Solvent Methanol or AcetoneProduct is insoluble, while byproduct (TPPO) is partially soluble.

References

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound cas 168296-33-1. Retrieved from [Link]

  • SynArchive. (n.d.). Appel Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Cotton, F. A., & Kibala, P. A. (1987). Reactions of iodine with triphenylphosphine and triphenylarsine. Journal of the American Chemical Society, 109(11), 3308-3312. Available at: [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Iodinated Cyclodextrins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclodextrin modification. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting nucleophilic substitution reactions on iodinated cyclodextrins. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve your desired products with higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What makes iodinated cyclodextrins good substrates for nucleophilic substitution?

Iodine is an excellent leaving group in nucleophilic substitution reactions. The large atomic radius of iodine allows for high polarizability, and the C-I bond is relatively weak. This facilitates the displacement of the iodide ion by a wide range of nucleophiles.[1][2] The primary hydroxyl groups at the C6 position of cyclodextrins are the most reactive and accessible, making 6-iodo-6-deoxy-cyclodextrins common starting materials for introducing new functionalities.[3][4][5]

Q2: My nucleophilic substitution reaction on 6-iodo-β-cyclodextrin is showing low yield. What are the most critical parameters to optimize?

Low yields in these reactions can often be attributed to several key factors. Here’s a prioritized list of parameters to investigate:

  • Solvent Choice: The solvent plays a crucial role in solvating both the cyclodextrin substrate and the nucleophile. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are generally preferred as they can dissolve the cyclodextrin derivative and do not solvate the nucleophile as strongly as protic solvents, thus preserving its nucleophilicity.[2][6][7]

  • Reaction Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the cyclodextrin. A systematic study of the temperature profile is recommended.

  • Nucleophile Concentration and Strength: The concentration of the nucleophile should be optimized. A higher concentration can drive the reaction forward, but may also lead to undesired side reactions or purification challenges. The intrinsic nucleophilicity of your chosen reagent is also a critical factor.

  • Reaction Time: These reactions can be slow. It's essential to monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q3: I'm observing the formation of multiple products in my reaction. What are the likely side reactions?

The presence of multiple hydroxyl groups with varying reactivities on the cyclodextrin ring can lead to side reactions.[3] Common side reactions include:

  • Intramolecular Substitution: The hydroxyl groups of the cyclodextrin can act as nucleophiles, leading to the formation of anhydro-cyclodextrins, particularly the 3,6-anhydro product under basic conditions.[8][9]

  • Over-substitution: If the reaction conditions are too harsh or the reaction is left for too long, substitution at the less reactive secondary hydroxyl groups (C2 and C3) can occur.[8]

  • Hydrolysis of the Iodide: In the presence of water, the iodo group can be hydrolyzed back to a hydroxyl group, regenerating the starting material or a hydroxylated intermediate.

To minimize these side reactions, consider using protecting groups for the secondary hydroxyls if regioselectivity is critical.[3][10]

Troubleshooting Guide

Problem 1: Poor Solubility of the Iodinated Cyclodextrin in the Reaction Solvent

Causality: Iodinated cyclodextrins, especially the native ones, can have limited solubility in many organic solvents, which hinders the reaction.

Solutions:

  • Solvent System Optimization:

    • Use highly polar aprotic solvents like DMF, DMSO, or a mixture thereof.

    • For some nucleophiles, a combination of an organic solvent and water can be effective, though this may increase the risk of hydrolysis.[6]

  • Temperature Adjustment: Gently warming the mixture can improve solubility. However, be cautious of potential degradation at higher temperatures.

  • Use of Modified Cyclodextrins: If possible, starting with a more soluble cyclodextrin derivative (e.g., a partially methylated or hydroxypropylated cyclodextrin) can be beneficial.[11]

Problem 2: The Nucleophile Seems to be Ineffective

Causality: The nucleophile might be too weak, sterically hindered, or deactivated by the reaction conditions.

Solutions:

  • Increase Nucleophilicity:

    • If using a neutral nucleophile (e.g., an amine or thiol), the addition of a non-nucleophilic base can deprotonate it, increasing its nucleophilicity.

    • Consider using a more potent nucleophile if your synthetic route allows.

  • Solvent Effects: As mentioned, protic solvents can solvate and deactivate nucleophiles through hydrogen bonding.[7] Switching to a polar aprotic solvent is often a key solution.

  • Phase-Transfer Catalysis: For reactions involving an ionic nucleophile in a two-phase system, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase where the cyclodextrin is dissolved.[12]

Problem 3: Difficulty in Purifying the Final Product

Causality: The final product often has similar polarity to the starting material and by-products, making chromatographic separation challenging. Unreacted reagents can also co-precipitate with the product.

Solutions:

  • Precipitation and Washing:

    • The crude product can often be precipitated by adding a less polar solvent like acetone, methanol, or ethanol.[13]

    • Thorough washing of the precipitate with appropriate solvents can remove unreacted nucleophiles and other impurities.[14]

  • Column Chromatography:

    • While challenging, column chromatography on silica gel or reversed-phase materials can be effective. A careful selection of the eluent system is critical.

    • Size-exclusion chromatography (e.g., using Sephadex) can be useful for separating molecules based on size, which is particularly helpful in cyclodextrin chemistry.[15]

  • Activated Carbon Treatment: For removing organic impurities, treating an aqueous solution of the product with activated carbon can be a cost-effective and efficient method.[13]

Experimental Protocols

General Protocol for Nucleophilic Substitution on 6-Iodo-6-deoxy-β-cyclodextrin with Sodium Azide

This protocol describes the synthesis of 6-azido-6-deoxy-β-cyclodextrin, a key intermediate for further modifications.[6][16]

Materials:

  • 6-Iodo-6-deoxy-β-cyclodextrin

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve 6-iodo-6-deoxy-β-cyclodextrin in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of acetonitrile:water).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a large volume of vigorously stirred acetone to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with acetone to remove residual DMF and unreacted sodium azide.

  • Dissolve the crude product in a minimal amount of hot water and allow it to recrystallize upon cooling.

  • Filter the purified crystals and dry them under vacuum.

Table 1: Troubleshooting Common Issues in the Synthesis of 6-azido-6-deoxy-β-cyclodextrin

IssuePotential CauseRecommended Action
Low ConversionInsufficient reaction time or temperature.Increase reaction time and/or temperature incrementally. Ensure anhydrous conditions.
Product Contamination with Starting MaterialIncomplete reaction.Optimize reaction time and temperature. Consider a higher excess of sodium azide.
Brownish Product ColorDecomposition at high temperatures.Reduce the reaction temperature and extend the reaction time. Purify with activated carbon.
Difficulty in PrecipitationProduct is soluble in acetone.Try a different anti-solvent like ethanol or isopropanol.

Visualizing the Process

Workflow for Optimizing Nucleophilic Substitution

The following diagram illustrates a systematic approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Optimize_Solvent Optimize Solvent System (e.g., DMF, DMSO, mixtures) Check_Solubility->Optimize_Solvent No Check_Reaction_Conditions Review Reaction Conditions Check_Solubility->Check_Reaction_Conditions Yes Optimize_Solvent->Check_Solubility Optimize_Temp Vary Temperature Check_Reaction_Conditions->Optimize_Temp Optimize_Time Vary Reaction Time Check_Reaction_Conditions->Optimize_Time Optimize_Nucleophile Adjust Nucleophile Concentration Check_Reaction_Conditions->Optimize_Nucleophile Analyze_Side_Products Identify Side Products (TLC, LC-MS) Optimize_Temp->Analyze_Side_Products Optimize_Time->Analyze_Side_Products Optimize_Nucleophile->Analyze_Side_Products Intramolecular Intramolecular Substitution? Analyze_Side_Products->Intramolecular Purification Optimize Purification Strategy Analyze_Side_Products->Purification No significant side products Add_Base Consider adding a non-nucleophilic base Intramolecular->Add_Base Yes, under basic conditions Protecting_Groups Use Protecting Groups for secondary OHs Intramolecular->Protecting_Groups Yes, regioselectivity issue Add_Base->Check_Reaction_Conditions Protecting_Groups->Check_Reaction_Conditions Precipitation Test different precipitation solvents Purification->Precipitation Chromatography Develop new chromatography method Purification->Chromatography Final_Product Pure, High-Yield Product Precipitation->Final_Product Chromatography->Final_Product

Caption: A troubleshooting workflow for nucleophilic substitution on iodinated cyclodextrins.

General Mechanism of Nucleophilic Substitution on a 6-Iodo-Cyclodextrin

This diagram illustrates the general Sₙ2 mechanism for this reaction.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products CD_I R-I (6-Iodo-Cyclodextrin) TS [Nu---R---I]⁻ CD_I->TS Sₙ2 Attack Nu Nu⁻ (Nucleophile) Nu->TS Sₙ2 Attack CD_Nu R-Nu (Substituted Cyclodextrin) TS->CD_Nu Iodide I⁻ (Iodide Leaving Group) TS->Iodide

Caption: The Sₙ2 mechanism for nucleophilic substitution on a 6-iodo-cyclodextrin.

References

  • US5569756A - Purification of chemically modified cyclodextrins - Google Patents. (n.d.). Google Patents.
  • Cyclodextrin Chemistry via Selective Protecting Group Manipulations: Strategies and Applications in Carbohydrate Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Simplified reaction mechanisms of nucleophilic reactions in solution... - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • US4808232A - Separation and purification of cyclodextrins - Google Patents. (n.d.). Google Patents.
  • Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. (2019). Journal of Food Biochemistry. Retrieved January 15, 2026, from [Link]

  • Selective modifications at the different positions of cyclodextrins: a review of strategies - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin - Beilstein Journals. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Nucleophilic Substitutions of 6I-O-Monotosyl-β-cyclodextrin in a Planetary Ball Mill - SciSpace. (2022). ACS Sustainable Chemistry & Engineering. Retrieved January 15, 2026, from [Link]

  • Nucleophilic Substitutions of 6I-O-Monotosyl-β-cyclodextrin in a Planetary Ball Mill | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts - NIH. (2023). ACS Omega. Retrieved January 15, 2026, from [Link]

  • US4904306A - Separation and purification of gamma cyclodextrin - Google Patents. (n.d.). Google Patents.
  • (PDF) Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • US5403828A - Purification of cyclodextrin complexes - Google Patents. (n.d.). Google Patents.
  • Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts | ACS Omega - ACS Publications. (2023). ACS Omega. Retrieved January 15, 2026, from [Link]

  • Methods for Selective Modifications of Cyclodextrins - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Influence of the milling parameters on the nucleophilic substitution reaction of activated β-cyclodextrins - Beilstein Journals. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Cyclodextrin - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Modification Reactions of Cyclodextrins and the Chemistry of Modified Cyclodextrins. (n.d.). IntechOpen. Retrieved January 15, 2026, from [Link]

  • Solvents for Nucleophilic Substitution Reactions - YouTube. (2016, October 12). YouTube. Retrieved January 15, 2026, from [Link]

  • Cyclodextrin - CD Bioparticles. (n.d.). CD Bioparticles. Retrieved January 15, 2026, from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - MDPI. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Characterization of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nuclear magnetic resonance (NMR) characterization of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. Proper characterization is critical to ensure purity and confirm the successful per-iodination at the primary C-6 positions of the gamma-cyclodextrin macrocycle.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented with probable causes and validated solutions to guide you back to a successful analysis.

Problem 1: My NMR spectrum shows very broad, poorly resolved peaks.

Poor signal resolution is a frequent issue when working with large, semi-rigid molecules like cyclodextrin derivatives.[1][2] The slow tumbling of these macromolecules in solution leads to faster relaxation of transverse magnetization (a short T₂), which manifests as broad lines.[1]

Possible Causes & Step-by-Step Solutions:

  • Cause A: Sample Aggregation

    • Why it happens: Cyclodextrins and their derivatives can form intermolecular hydrogen bonds or experience hydrophobic interactions, leading to aggregation and restricted molecular motion. This is especially prevalent in certain solvents.

    • Solution Workflow:

      • Change Solvent: If you are using D₂O, switch to a strong hydrogen-bond disrupting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆). Iodinated cyclodextrins are typically soluble in DMF and DMSO.[3][4][5]

      • Lower Concentration: High sample concentration can promote aggregation.[6] Prepare a more dilute sample (e.g., 5-10 mg/mL) to see if resolution improves.

      • Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 313 K or 323 K) can increase molecular tumbling rates and break up weak aggregates, leading to sharper signals.[1]

  • Cause B: Paramagnetic Impurities

    • Why it happens: Trace amounts of paramagnetic metals in your sample or NMR tube can cause significant line broadening.

    • Solution:

      • Filter your sample through a small plug of Celite or silica in a Pasteur pipette directly into a clean, high-quality NMR tube.

      • Ensure you are using high-purity deuterated solvents.

  • Cause C: Poor Magnetic Field Homogeneity (Shimming)

    • Why it happens: An improperly shimmed magnet will produce broad and distorted peaks. This is a common instrument-related issue.[7]

    • Solution:

      • Carefully re-shim the spectrometer on your sample.

      • If the problem persists, run a standard sample (e.g., TMS in CDCl₃) to verify the spectrometer's performance.

Problem 2: I see more than the expected 8 signals, or some signals are missing.

An incorrect number of signals in your ¹H or ¹³C NMR spectrum points directly to a purity issue with your sample.

Possible Causes & Step-by-Step Solutions:

  • Cause A: Incomplete Iodination

    • Why it happens: The reaction to replace all eight primary hydroxyl groups with iodine may not have gone to completion. This results in a mixture of partially iodinated species and potentially unreacted gamma-cyclodextrin.

    • Solution:

      • Compare with Starting Material: Compare your spectrum to a reference spectrum of unmodified gamma-cyclodextrin in the same solvent.[8][9] Look for the characteristic signals of the starting material, particularly the H-6 protons, which appear around 3.6-3.8 ppm.

      • Check Integrations: In the ¹H NMR, carefully integrate the anomeric proton (H-1) signals (typically around 5.0 ppm in DMSO-d₆) and compare this to the integration of the signals in the H-6 region (now shifted downfield due to iodine). A discrepancy may indicate incomplete substitution.

      • Use 2D NMR: An HSQC spectrum can be very revealing. Incompletely substituted units will show a correlation between H-6/C-6 around 3.6-3.8 ppm / ~60 ppm, while the desired iodinated units will have H-6/C-6 signals shifted significantly (e.g., C-6 downfield to a much lower value).

  • Cause B: Presence of Reagents or Byproducts

    • Why it happens: Reagents from the synthesis, such as triphenylphosphine oxide (if using an Appel-type reaction), may not have been fully removed during purification.[10]

    • Solution:

      • Identify characteristic signals of common byproducts. For example, triphenylphosphine oxide has distinct aromatic signals.

      • Repurify the sample using an appropriate method, such as column chromatography or recrystallization. An improved synthesis method may involve adding methanol before pH adjustment to simplify purification.[11]

Problem 3: I am struggling to assign the proton signals (H-1 through H-6).

The ¹H NMR spectrum of cyclodextrins can be complex due to signal overlap, especially for the non-anomeric protons (H-2 to H-6) which often reside in a crowded region between 3.3 and 4.0 ppm.[10]

Possible Causes & Step-by-Step Solutions:

  • Cause A: Severe Signal Overlap

    • Why it happens: The protons on the glucose ring have similar chemical environments, causing their signals to bunch together.

    • Solution: Employ 2D NMR Spectroscopy. Two-dimensional NMR is essential for unambiguous assignment of modified cyclodextrins.[12][13]

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. You can "walk" along the glucose unit: the H-1 signal will correlate to H-2, H-2 to H-3, and so on. This is the primary tool for assigning the proton skeleton.[14]

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It is invaluable for confirming assignments and resolving overlap by spreading the signals across a second (carbon) dimension.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment shows through-space correlations, which can confirm the proximity of protons, such as the H-3 and H-5 protons located inside the cavity to the H-6 protons on the exterior.[15]

  • Cause B: Unfamiliarity with Expected Chemical Shifts

    • Why it happens: The substitution of hydroxyl groups with iodine causes significant changes in the chemical shifts of nearby protons, particularly H-5 and H-6.

    • Solution: Consult Reference Data. Familiarize yourself with the expected chemical shift ranges for the per-iodinated product.

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solution2 [label="Solution:\nFilter Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nRe-shim Spectrometer", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> cause1; problem -> cause2; problem -> cause3;

cause1 -> solution1a; cause1 -> solution1b; cause1 -> solution1c;

cause2 -> solution2; cause3 -> solution3; } Caption: Troubleshooting workflow for poor NMR signal resolution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for acquiring NMR spectra of this compound?

The recommended solvent is DMSO-d₆ (dimethyl sulfoxide-d₆) . This compound has poor solubility in water, methanol, and chloroform.[3][4][5] DMSO-d₆ is an excellent solvent for modified cyclodextrins as it effectively disrupts intermolecular hydrogen bonding, which helps to prevent aggregation and yields sharper NMR signals.[10]

Q2: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra?

While exact values can vary slightly based on concentration and temperature, the following table provides typical chemical shift ranges observed in DMSO-d₆. The most significant changes from native γ-cyclodextrin are the downfield shift of H-5 and the dramatic upfield shift of C-6.

Nucleus Assignment Expected Chemical Shift (ppm) in DMSO-d₆ Notes
¹HH-1~5.0Anomeric proton, typically a doublet.
¹HOH-2, OH-3~6.0Two distinct signals for the secondary hydroxyls.
¹HH-3, H-53.6 - 3.9Often complex and overlapping. H-5 is shifted downfield compared to native CD.
¹HH-2, H-43.3 - 3.5Often complex and overlapping.
¹HH-6, H-6'3.6 - 4.0Diastereotopic protons at the C-6 position.
¹³CC-1~102Anomeric carbon.
¹³CC-4~84Shift can be sensitive to substitution.
¹³CC-2, C-3, C-570 - 73Crowded region of the spectrum.
¹³CC-6~34 Strongly shielded (shifted upfield) due to the heavy iodine atom. This is a key indicator of successful substitution.

Note: Data is synthesized from analogous compounds like Octakis(6-bromo-6-deoxy)-γ-cyclodextrin as direct literature values for the iodo-derivative are sparse. The C-6 shift for the bromo-derivative is reported at 34.26 ppm.[10]

Q3: Is 1D ¹H NMR enough to confirm the structure?

While 1D ¹H NMR is useful for a quick assessment of purity and successful reaction, it is generally insufficient for complete and unambiguous characterization . Due to severe signal overlap in the 3.3-4.0 ppm region, confident assignment of all protons is nearly impossible. A combination of 2D NMR experiments, particularly COSY and HSQC , is considered the standard for rigorous structural confirmation of modified cyclodextrins.[12][14]

Q4: How can I be certain that all eight primary hydroxyls have been substituted?

The best evidence comes from a combination of techniques:

  • ¹³C NMR: The most definitive sign is the complete disappearance of the native C-6 signal (around 60 ppm) and the appearance of a single, strong signal in the highly shielded region (~34 ppm) corresponding to the new C-I carbon.

  • ¹H NMR: The spectrum should show a simplified pattern consistent with a symmetrical C₈ structure. The absence of signals from the starting material is crucial.

  • Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS should be used to confirm the molecular weight of the final product (C₄₈H₇₂I₈O₃₂), which is approximately 2176.33 g/mol .[3]

Section 3: Standard Operating Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the dried this compound sample.

  • Dissolution: Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of high-purity DMSO-d₆.

  • Mixing: Gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtering (Optional but Recommended): For best results, especially if any particulate matter is visible, filter the solution through a small plug of glass wool or Celite in the pipette during the transfer.

Protocol 2: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
  • ¹H Experiment (1D):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Solvent: DMSO.

    • Temperature: 298 K (or 313 K for better resolution).

    • Acquisition Time (AQ): ~3 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 16-64 scans, depending on concentration.

  • ¹³C Experiment (1D):

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive.

  • COSY Experiment (2D):

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpr').

    • Number of Scans (NS): 4-8 scans per increment.

    • Increments (F1): 256-512 increments.

  • HSQC Experiment (2D):

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Number of Scans (NS): 8-16 scans per increment.

    • ¹J(C,H) Coupling Constant: Set to ~145 Hz.

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// Edges start -> weigh; weigh -> dissolve; dissolve -> mix; mix -> transfer; transfer -> acquire; acquire -> end; } Caption: Standard protocol for NMR sample preparation.

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  • da Silva, C. R., et al. (2011). 1H-NMR spectra of the natural cyclodextrins. ResearchGate. [Link]

  • Li, Y., et al. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. PubMed Central. [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. [Link]

  • Chen, Y., et al. (2015). An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin. ResearchGate. [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. [Link]

  • Akita, T. (2014). NMR Spectroscopy on Inclusion Equilibria; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Shimane University. [Link]

  • Kuan, K. Y., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences. [Link]

  • Schneider, H. J., et al. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews. [Link]

  • Watson International. (n.d.). This compound cas 168296-33-1. [Link]

  • Dodziuk, H., et al. (2003). Synthesis of 6-mono-6-deoxy-beta-cyclodextrins substituted with isomeric aminobenzoic acids. Journal of Organic Chemistry. [Link]

  • Marsaioli, A. J., et al. (2002). An NMR tool for cyclodextrin selection in enantiomeric resolution by high-performance liquid chromatography. Repositório Alice - Embrapa. [Link]

  • Castro, R., et al. (1998). Self-Inclusion Complexes Derived From Cyclodextrins. Journal of Organic Chemistry. [Link]

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Technical Support Center: Per-Iodinated Cyclodextrins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for per-iodinated cyclodextrins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these unique molecules. Given the specialized nature of per-iodinated cyclodextrins, this resource synthesizes foundational principles of carbohydrate chemistry, the reactivity of carbon-iodine bonds, and established analytical techniques to provide practical guidance. We will address potential challenges in experimental work, offering troubleshooting strategies and in-depth explanations to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for per-iodinated cyclodextrins?

Per-iodinated cyclodextrins, while offering unique properties, are susceptible to degradation through two main pathways: cleavage of the carbon-iodine (C-I) bonds and breakdown of the cyclodextrin backbone. The C-I bond is known to be sensitive to light and heat, which can lead to deiodination.[1][2] The glucopyranose units of the cyclodextrin backbone can undergo hydrolysis, particularly under acidic conditions.[3]

Q2: How can I detect degradation of my per-iodinated cyclodextrin sample?

Degradation can be monitored by a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for observing the appearance of degradation products and the disappearance of the parent compound.[4] Ion chromatography can be used to detect the presence of free iodide ions in solution, which would indicate deiodination.[5][6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical structure of the cyclodextrin.[7]

Q3: What are the expected degradation products of per-iodinated cyclodextrins?

The primary degradation products will depend on the degradation pathway.

  • Deiodination: This process will result in partially iodinated or fully deiodinated cyclodextrin molecules and free iodide.

  • Backbone Hydrolysis: Acid-catalyzed hydrolysis will break the glycosidic linkages, leading to smaller, linear or cyclic oligosaccharides that are still iodinated.[3]

  • Oxidative Degradation: Under harsh oxidative conditions, the carbohydrate backbone can be cleaved to form a variety of smaller, oxidized products.[8]

Q4: How should I store my per-iodinated cyclodextrin samples to minimize degradation?

To ensure the long-term stability of your per-iodinated cyclodextrins, it is recommended to store them as a dry, solid material in a cool, dark place. Protection from light is crucial to prevent photodegradation and cleavage of the C-I bonds.[1][2] When in solution, it is advisable to use buffered solutions and to prepare them fresh for each experiment.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with per-iodinated cyclodextrins.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Appearance of new, smaller peaks in your HPLC chromatogram over time.

  • A decrease in the area of the main peak corresponding to the per-iodinated cyclodextrin.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Hydrolysis of the Cyclodextrin Backbone The glycosidic bonds of the cyclodextrin are susceptible to hydrolysis, especially in acidic aqueous solutions. This will result in smaller, iodinated oligosaccharides that will have different retention times on an HPLC column.[3]1. Check the pH of your solution: Ensure your solutions are buffered to a neutral pH if possible. 2. Analyze a freshly prepared sample: Compare the chromatogram of your aged sample to a freshly prepared one to confirm if the new peaks are due to degradation. 3. Perform a forced degradation study: Intentionally expose your sample to acidic conditions to see if the unexpected peaks increase in size, confirming hydrolysis.
Deiodination The C-I bond can be cleaved by light or heat, leading to the formation of partially deiodinated cyclodextrins. These will have different polarities and thus different retention times.[1][2]1. Protect samples from light: Store solutions in amber vials and minimize exposure to ambient light. 2. Control the temperature: Avoid exposing your samples to high temperatures. 3. Analyze for free iodide: Use an ion chromatography method or a selective electrode to test for the presence of free iodide in your sample.[5][6]
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in the results of your biological experiments.

  • Loss of expected activity of the per-iodinated cyclodextrin.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Degradation in Assay Medium The components of your cell culture or assay medium (e.g., acidic pH, presence of certain enzymes) could be causing the degradation of the per-iodinated cyclodextrin.1. Assess stability in medium: Incubate the per-iodinated cyclodextrin in the assay medium for the duration of the experiment and then analyze for degradation by HPLC. 2. Prepare fresh solutions: Always use freshly prepared solutions of the per-iodinated cyclodextrin for your experiments. 3. Consider a different vehicle: If the medium is causing degradation, you may need to find a more suitable vehicle for delivery.
Interaction with Other Components The per-iodinated cyclodextrin may be interacting with other molecules in your assay, leading to a loss of activity or degradation.1. Simplify the system: Test the stability of the per-iodinated cyclodextrin in the presence of individual components of your assay to identify any problematic interactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Per-Iodinated Cyclodextrins

This protocol is designed to intentionally degrade the per-iodinated cyclodextrin to identify potential degradation products and pathways.[9][10]

Materials:

  • Per-iodinated cyclodextrin

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of per-iodinated cyclodextrin in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known concentration of per-iodinated cyclodextrin in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, take an aliquot, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known concentration of per-iodinated cyclodextrin in 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, take an aliquot and analyze by HPLC.

  • Photodegradation:

    • Dissolve a known concentration of per-iodinated cyclodextrin in high-purity water.

    • Expose the solution to a UV lamp (e.g., 254 nm) for a set period.

    • A control sample should be kept in the dark at the same temperature.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Analyze a solid sample of the per-iodinated cyclodextrin by thermogravimetric analysis (TGA) to determine the onset of thermal decomposition.[11]

    • Alternatively, heat a solution of the compound at a temperature just below its decomposition point for a set period and analyze by HPLC.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of per-iodinated cyclodextrins based on known chemical principles.

PICD Per-iodinated Cyclodextrin Partially_Deiodinated_CD Partially Deiodinated Cyclodextrin + I- PICD->Partially_Deiodinated_CD Photolysis / Thermolysis Iodinated_Oligosaccharides Iodinated Oligosaccharides PICD->Iodinated_Oligosaccharides Acid Hydrolysis Oxidized_Fragments Oxidized Fragments PICD->Oxidized_Fragments Oxidation Deiodinated_CD Deiodinated Cyclodextrin + I- Partially_Deiodinated_CD->Deiodinated_CD Further Degradation

Caption: Potential degradation pathways of per-iodinated cyclodextrins.

Start Start Experiment Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Run_HPLC Run Initial HPLC Prepare_Sample->Run_HPLC Incubate Incubate Under Stress (e.g., heat, light, pH) Run_HPLC->Incubate Run_Final_HPLC Run Final HPLC Incubate->Run_Final_HPLC Analyze Analyze Chromatograms Run_Final_HPLC->Analyze Identify_Peaks Identify Degradation Peaks Analyze->Identify_Peaks End End Identify_Peaks->End

Caption: Experimental workflow for a forced degradation study.

References

  • Aleo, D., et al. (2025). Cyclodextrin-based iodophors with high iodine retention in solid state and in dilute solutions.
  • Kim, J. H., et al. (n.d.). Preparation and Stability of Iodine-β-Cyclodextrin Inclusion Complex.
  • Fenyvesi, É., et al. (n.d.). Entrapment of Iodine with Cyclodextrins: Potential Application of Cyclodextrins in Nuclear Waste Management.
  • (n.d.). Interaction of Iodine with 2-Hydroxypropyl-α-cyclodextrin and Its Bactericidal Activity.
  • Research Features. (2023). Breakthrough in safe iodine delivery: Cyclodextrin-based iodophors.
  • Zinbo, M., & Sherman, W. R. (n.d.).
  • (n.d.). 7. ANALYTICAL METHODS.
  • Buelow, M. T., & Gellman, A. J. (n.d.).
  • (n.d.). ANALYTICAL METHODS. Toxicological Profile for Iodine - NCBI Bookshelf - NIH.
  • (n.d.).
  • Trotta, F., & Camino, G. (n.d.). Thermal Degradation of Cyclodextrins.
  • (2025).
  • Kim, T., et al. (n.d.). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. PMC - PubMed Central.
  • Asif, M. (2016).
  • (2016).
  • Patti, A., et al. (2023). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. PubMed Central.
  • Roge, A. B., et al. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science (RSC Publishing).
  • (n.d.). Elucidation of Sugars Structure through Periodic Acid Oxidation Cleavage. International Journal of Science and Research (IJSR).
  • (2024).
  • (n.d.).
  • (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub.
  • (n.d.). The Iodine/Iodide/Starch Supramolecular Complex. PMC - NIH.
  • (n.d.). Effects of cyclodextrins on the chemical stability of drugs.
  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. PubMed.
  • (n.d.). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
  • (n.d.).
  • (n.d.). Chemistry of Polyvalent Iodine. PMC - NIH.
  • (n.d.). Acyl iodides in organic synthesis: IX. Cleavage of the Si-O-C and Si-O-Si moieties.
  • Shalaev, E., et al. (2022). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry.
  • (n.d.). Evidence for Beta-Galactosidase Catalyzed Hydrolysis of paranitrophenyl-beta-D-galactopyranoside Anchored in Cyclodextrins. PubMed.
  • (n.d.). Effect of various cyclodextrins on photodegradation of a hydrophobic herbicide in aqueous suspensions of different soil colloidal components. PubMed.
  • (n.d.). [Influence of cyclodextrins on the photodegradation of bisphenol A induced by Fe(III)].
  • (n.d.). Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. MDPI.
  • (n.d.). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. PubMed Central.
  • (n.d.). Influence of cyclodextrin complexation on the photodegradation and antioxidant activity of alpha-tocopherol. PubMed.
  • Trotta, F. (2000).
  • (n.d.). Iodine in carbohydrate chemistry.
  • (2021).
  • (n.d.). Cyclodextrin. Wikipedia.
  • (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - PubMed Central.
  • (n.d.). Influence of cyclodextrin complexation on the photodegradation and antioxidant activity of α-tocopherol.
  • (2013).
  • (n.d.). Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method.
  • (n.d.). Determination of structure and morphology of the cyclodextrins-iodine complexes.
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  • (n.d.). Thermal degradation comparison of polypropylene glycol and its complex with β-cyclodextrin.

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Technical Support Center: Purification Strategies for Cyclodextrin Reactions Involving Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of cyclodextrins, the presence of triphenylphosphine oxide (TPPO) as a byproduct from common reactions like the Mitsunobu or Wittig reaction presents a significant purification challenge. The unique physicochemical properties of cyclodextrins—large, polar molecules with a hydrophobic inner cavity—coupled with the tenacious nature of TPPO, necessitate carefully considered purification strategies. This technical guide provides in-depth troubleshooting advice and detailed protocols to effectively remove TPPO from your cyclodextrin reaction mixtures.

Troubleshooting & FAQs: Navigating TPPO Removal in Cyclodextrin Chemistry

This section addresses common issues encountered during the purification of cyclodextrin derivatives.

Q1: Why is TPPO particularly difficult to remove from cyclodextrin reactions?

A1: The difficulty arises from a combination of factors. Cyclodextrins and their derivatives are often large, polar molecules with limited solubility in many organic solvents.[1][2] TPPO, while also polar, can sometimes have solubility profiles that overlap with these modified cyclodextrins, making simple precipitation or extraction challenging. Furthermore, the purification of cyclodextrin derivatives can be complex in itself, with challenges in achieving high purity and avoiding batch-to-batch variability.[1]

Q2: My primary cyclodextrin product is water-soluble. Can I use a simple aqueous wash to remove the less soluble TPPO?

A2: While TPPO has low solubility in water, this approach is often insufficient for complete removal.[3][4] TPPO can get trapped within the crude product matrix. A more effective strategy for water-soluble cyclodextrin derivatives is often precipitation of TPPO from an organic solvent before the aqueous work-up, or employing methods that specifically target TPPO for removal.

Q3: I've attempted to precipitate TPPO using non-polar solvents like hexanes or diethyl ether, but my cyclodextrin derivative crashes out as well. What should I do?

A3: This is a common issue when the polarity of your cyclodextrin derivative is not sufficiently different from TPPO. Co-precipitation can be minimized by carefully selecting the solvent system. Instead of a harsh switch to a non-polar solvent, try a gradual addition of a slightly less polar "anti-solvent" to a solution of your crude product in a more polar solvent (e.g., adding toluene to a dichloromethane solution). Cooling the mixture can also enhance the selective precipitation of TPPO.[5]

Q4: Column chromatography is proving ineffective for separating my cyclodextrin product from TPPO. Are there alternative chromatographic strategies?

A4: Standard silica gel chromatography can be challenging due to the polar nature of both compounds.[6] Consider using a different stationary phase, such as reversed-phase silica, or employing a different mobile phase. For instance, a mobile phase containing methanol and dichloromethane has been used for the separation of acetylated cyclodextrin derivatives.[6] Gel filtration chromatography is another option for separating molecules based on size, which can be effective for large cyclodextrin derivatives.[7][8]

Q5: Are there any chemical methods to selectively remove TPPO without affecting my cyclodextrin product?

A5: Yes, chemical precipitation is a highly effective strategy. TPPO, being a Lewis base, can form insoluble complexes with certain metal salts.[5] The most common method involves the addition of zinc chloride (ZnCl₂) to an ethanolic solution of the crude product.[9][10][11] This forms an insoluble ZnCl₂(TPPO)₂ complex that can be easily removed by filtration.[10][12] This method is particularly useful for polar products that are difficult to purify by other means.[9][10]

Decision-Making Workflow for TPPO Removal

The following diagram outlines a logical approach to selecting the most appropriate purification strategy based on the properties of your cyclodextrin derivative.

TPPO_Removal_Workflow start Crude Reaction Mixture (Cyclodextrin Derivative + TPPO) solubility_check Assess Solubility of Cyclodextrin Derivative start->solubility_check non_polar_sol Soluble in Non-Polar Solvents (e.g., Hexane, Ether)? solubility_check->non_polar_sol Yes polar_sol Soluble in Polar Aprotic Solvents (e.g., DCM, THF, Toluene)? solubility_check->polar_sol No precipitation Method 1: Selective Precipitation with Anti-Solvent non_polar_sol->precipitation Yes silica_plug Method 2: Filtration through Silica Plug non_polar_sol->silica_plug No water_sol Primarily Water-Soluble? polar_sol->water_sol No zncl2_precip Method 3: Chemical Precipitation with ZnCl₂ in Ethanol polar_sol->zncl2_precip Yes water_sol->zncl2_precip Consider after solvent exchange chromatography Method 4: Specialized Chromatography water_sol->chromatography Yes end Pure Cyclodextrin Derivative precipitation->end silica_plug->end zncl2_precip->end chromatography->end

Caption: Decision workflow for selecting a TPPO removal method.

Experimental Protocols

Here are detailed, step-by-step methodologies for the most effective TPPO removal techniques.

Method 1: Selective Precipitation with a Non-Polar Anti-Solvent

This method is most effective when the cyclodextrin derivative has significantly higher polarity than TPPO and is insoluble in non-polar solvents.

Underlying Principle: Triphenylphosphine oxide exhibits low solubility in non-polar solvents like hexanes, pentane, and diethyl ether.[5][12] By dissolving the crude mixture in a minimal amount of a solvent where both components are soluble (e.g., dichloromethane) and then adding a non-polar "anti-solvent," TPPO can be selectively precipitated.

Protocol:

  • Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.

  • Dissolve the residue in a minimum volume of dichloromethane or toluene.

  • Slowly add hexanes or pentane dropwise with vigorous stirring.

  • Observe for the formation of a white precipitate (TPPO).

  • Continue adding the anti-solvent until precipitation appears complete.

  • Cool the mixture in an ice bath for 30 minutes to further decrease the solubility of TPPO.[5]

  • Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold anti-solvent.

  • The filtrate, containing your cyclodextrin derivative, can then be concentrated and subjected to further purification if necessary.

Method 2: Filtration through a Silica Plug

This is a rapid method suitable for non-polar to moderately polar cyclodextrin derivatives that are more soluble in the eluting solvent than TPPO.

Underlying Principle: TPPO is highly polar and adsorbs strongly to silica gel. A short plug of silica can effectively trap TPPO while allowing a less polar product to pass through.

Protocol:

  • Prepare a short column (plug) of silica gel in a fritted funnel or a wide-bore chromatography column.

  • Equilibrate the silica plug with a non-polar solvent such as hexanes.

  • Concentrate the crude reaction mixture and dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the concentrated crude product onto the top of the silica plug.

  • Elute your cyclodextrin derivative using a solvent system in which it is soluble but TPPO is not, or in which your product has a much higher Rf value than TPPO (e.g., a mixture of hexanes and ethyl acetate).

  • TPPO will remain adsorbed to the top of the silica plug.

Method 3: Chemical Precipitation with Zinc Chloride

This is a robust method, particularly for polar cyclodextrin derivatives where other methods fail.[9][10]

Underlying Principle: Triphenylphosphine oxide acts as a Lewis base and forms a stable, insoluble coordination complex with zinc chloride, ZnCl₂(TPPO)₂.[10][12] This complex readily precipitates from various polar organic solvents and can be removed by simple filtration.[9][10]

Protocol:

  • Concentrate the crude reaction mixture to remove the reaction solvent.

  • Dissolve the residue in ethanol.

  • In a separate flask, prepare a solution of zinc chloride (2 equivalents relative to the initial amount of triphenylphosphine used in the reaction) in ethanol.

  • Add the zinc chloride solution to the solution of the crude product with stirring.

  • A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.[11]

  • Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • The filtrate, containing your purified cyclodextrin derivative, can be concentrated. A subsequent aqueous work-up may be necessary to remove any residual zinc salts.

Data Presentation: Solubility of Triphenylphosphine Oxide

Understanding the solubility of TPPO in various solvents is crucial for designing an effective purification strategy.[13]

SolventSolubilityTemperatureReference
WaterLowRoom Temperature[12]
HexanePoorly solubleRoom Temperature[12]
Diethyl EtherPoorly soluble (when cold)Cold[12]
TolueneSolubleRoom Temperature[13]
Ethyl AcetateSolubleRoom Temperature[13]
EthanolApprox. 20 mg/mLRoom Temperature[14]
DichloromethaneReadily solubleRoom Temperature[4][13]
Dimethyl Sulfoxide (DMSO)Approx. 3 mg/mLRoom Temperature[14]
Dimethylformamide (DMF)Approx. 3 mg/mLRoom Temperature[14]

Concluding Remarks

The successful removal of triphenylphosphine oxide from cyclodextrin reactions is achievable with a systematic approach. By understanding the properties of both your target molecule and the TPPO byproduct, and by selecting the appropriate purification technique, researchers can overcome this common synthetic hurdle. The methods outlined in this guide provide a strong foundation for developing a robust and efficient purification workflow.

References

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1335-1337. Available at: [Link]

  • Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine Oxide as a Crystallization Aid. Journal of the American Chemical Society, 110(2), 639-640. Available at: [Link]

  • Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from: [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. Available at: [Link]

  • ResearchGate. (n.d.). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from: [Link]

  • Gusev, D. G., & Gribanova, T. N. (1969). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1466-1469. Available at: [Link]

  • ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13783–13791. Available at: [Link]

  • The Journal of Organic Chemistry. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]

  • ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from: [Link]

  • PubMed Central. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 15(5), 1389. Available at: [Link]

  • ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13783–13791. Available at: [Link]

  • PubMed. (1991). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Journal of Chromatography, 588(1-2), 237-241. Available at: [Link]

  • Google Patents. (1995). US5403828A - Purification of cyclodextrin complexes.
  • ACS Omega. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13783–13791. Available at: [Link]

  • Google Patents. (1989). US4808232A - Separation and purification of cyclodextrins.
  • Google Patents. (2000). US6011181A - Triphenylphosphine oxide complex process.
  • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? Retrieved from: [Link]

  • PubMed. (2019). Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. Journal of Food Biochemistry, 43(9), e12890. Available at: [Link]

  • SpringerLink. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Pharmaceutical Investigation, 51, 545-573. Available at: [Link]

  • PubMed Central. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 4851. Available at: [Link]

  • National Institutes of Health. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Toxics, 11(11), 931. Available at: [Link]

  • National Institutes of Health. (2018). Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC Advances, 8(40), 22445-22465. Available at: [Link]

  • ResearchGate. (n.d.). Separation of Cyclodextrins with Gelchromatography and HPLC. Retrieved from: [Link]

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scale-up synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin for industrial applications. It is designed to offer practical, field-proven insights into the experimental workflow, with a strong emphasis on troubleshooting and process optimization.

I. Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the synthesis of this compound.

1. What is the established synthetic route for this compound?

The most common and established method for the per-6-iodination of gamma-cyclodextrin involves a reaction with triphenylphosphine (PPh₃) and iodine (I₂) in an anhydrous polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] This reaction selectively targets the primary hydroxyl groups at the 6-position of each glucose unit of the cyclodextrin.

2. What are the critical parameters to control during the reaction?

For a successful and reproducible synthesis, especially at scale, the following parameters are critical:

  • Anhydrous Conditions: Gamma-cyclodextrin must be thoroughly dried before use, and anhydrous DMF is essential. The presence of water can lead to the formation of unwanted byproducts and reduce the yield.

  • Stoichiometry: Precise control of the molar ratios of triphenylphosphine and iodine to the hydroxyl groups of the gamma-cyclodextrin is crucial for achieving complete substitution.

  • Temperature: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. Consistent temperature control is necessary to avoid side reactions.

  • Reaction Time: The reaction should be monitored to completion to ensure full conversion and to avoid degradation of the product with prolonged heating.

3. What is the major byproduct of this reaction and why is it problematic?

The primary byproduct of this reaction is triphenylphosphine oxide (TPPO).[3][4][5][6] TPPO is generated in stoichiometric amounts, and its removal from the reaction mixture is a significant challenge, particularly in large-scale production.[3][4][6] Its physicochemical properties can make it difficult to separate from the desired product, often necessitating laborious purification methods.[2]

4. What are the expected solubility properties of the final product?

This compound is a solid that is generally off-white to pale brown.[1][7] It is soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO), but insoluble in water, methanol, and chloroform.[7][8][9][10] This solubility profile is important for designing effective purification and isolation procedures.

II. Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during the synthesis.

Issue 1: Incomplete Iodination

Symptom:

  • NMR or HPLC analysis of the crude product shows the presence of partially iodinated cyclodextrin species or unreacted gamma-cyclodextrin.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Drying of γ-Cyclodextrin Ensure γ-cyclodextrin is rigorously dried under vacuum at elevated temperatures (e.g., 100-120 °C) for several hours prior to use.
Non-Anhydrous Solvent (DMF) Use a freshly opened bottle of anhydrous DMF or dry the solvent using standard laboratory procedures (e.g., with molecular sieves).
Inaccurate Stoichiometry of Reagents Carefully calculate and weigh the required amounts of triphenylphosphine and iodine. It is advisable to use a slight excess of the iodinating agents.
Sub-optimal Reaction Temperature Ensure the reaction mixture is maintained at the optimal temperature (typically 60-80 °C). Use a calibrated temperature probe and a reliable heating mantle or oil bath.
Insufficient Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Continue heating until the starting material is no longer detected.
Issue 2: Product Discoloration (Dark Brown or Black Product)

Symptom:

  • The isolated product is significantly darker than the expected off-white or pale brown color.

Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature Too High Overheating can lead to the decomposition of the cyclodextrin or side reactions involving the solvent. Maintain the reaction temperature within the recommended range.
Presence of Excess Iodine Residual iodine can impart a dark color. Ensure the work-up procedure effectively removes any unreacted iodine. This can be achieved by washing with an aqueous solution of a reducing agent like sodium thiosulfate.
Air Oxidation While less common, prolonged exposure to air at high temperatures can cause some degradation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Symptom:

  • The final product is contaminated with significant amounts of TPPO, as confirmed by NMR or HPLC.

Possible Causes & Solutions:

CauseRecommended Action
Ineffective Precipitation/Crystallization The choice of solvent for precipitation is critical. Since the product is insoluble in water and methanol, and TPPO has low solubility in non-polar solvents like cyclohexane or hexane, a multi-step purification may be needed.[3][4] An improved method for a similar synthesis suggests adding methanol to the DMF reaction mixture before pH adjustment to aid in purification.[11]
Co-precipitation of Product and Byproduct The product and TPPO may precipitate together. Consider redissolving the crude product in a minimal amount of DMF and re-precipitating into a solvent that selectively dissolves TPPO or the product.
Formation of Soluble TPPO Complexes In some solvent systems, TPPO can remain in solution. An alternative strategy is to add a complexing agent like magnesium chloride (MgCl₂) to the reaction mixture to precipitate TPPO as an insoluble complex, which can then be removed by filtration.[12]

III. Experimental Workflow & Protocols

Overall Synthesis Workflow

The following diagram illustrates the key stages in the scale-up synthesis of this compound.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Drying Drying of γ-Cyclodextrin ReagentPrep Reagent Preparation (PPh₃, I₂) in Anhydrous DMF Reaction Iodination Reaction (60-80 °C) ReagentPrep->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Precipitation Precipitation in Methanol/Water Monitoring->Precipitation Upon Completion Filtration Filtration & Washing Precipitation->Filtration TPPO_Removal TPPO Removal (Solvent Wash/Complexation) Filtration->TPPO_Removal FinalDrying Final Product Drying TPPO_Removal->FinalDrying

Caption: Key stages in the synthesis of this compound.

Detailed Scale-Up Protocol (100 g Scale)

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
γ-Cyclodextrin (anhydrous)1297.12100 g0.0771.0
Triphenylphosphine (PPh₃)262.29203.5 g0.77610.08 (1.26 per OH)
Iodine (I₂)253.81196.9 g0.77610.08 (1.26 per OH)
Anhydrous DMF-1 L--
Methanol-4 L--
Deionized Water-As needed--

Procedure:

  • Preparation: Dry 100 g of gamma-cyclodextrin in a vacuum oven at 110 °C for at least 12 hours.

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and condenser under a nitrogen atmosphere, add 1 L of anhydrous DMF.

  • Reagent Addition: To the stirred DMF, add 203.5 g of triphenylphosphine. Once dissolved, slowly add 196.9 g of iodine in portions. An exotherm may be observed. Allow the mixture to stir until a homogenous solution is formed.

  • Cyclodextrin Addition: Add the dried gamma-cyclodextrin to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and maintain this temperature with stirring for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting gamma-cyclodextrin is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the dark reaction mixture into 4 L of methanol with vigorous stirring. A precipitate will form.

  • Isolation: Collect the precipitate by filtration and wash thoroughly with methanol to remove excess reagents and some of the triphenylphosphine oxide.

  • Purification:

    • Suspend the crude solid in a suitable solvent in which TPPO is soluble but the product is not (e.g., ethyl acetate or a toluene/hexane mixture) and stir for several hours.[4]

    • Filter the solid, wash with the same solvent, and dry under vacuum.

    • Repeat this washing step if necessary, monitoring the purity by HPLC.

  • Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

Troubleshooting node_action node_action node_cause node_cause Start Problem Occurred? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LowYield Low Yield? ImpureProduct Impure Product? IncompleteReaction->LowYield No CheckReagents Check Reagents & Conditions IncompleteReaction->CheckReagents Yes LowYield->ImpureProduct No CheckWorkup Check Work-up/Isolation LowYield->CheckWorkup Yes CheckPurification Check Purification ImpureProduct->CheckPurification Yes Cause_Moisture Cause: Moisture CheckReagents->Cause_Moisture Moisture Present? Cause_Stoichiometry Cause: Stoichiometry CheckReagents->Cause_Stoichiometry Stoichiometry Incorrect? Action_Dry Dry Reactants/Solvent Cause_Moisture->Action_Dry Solution Action_Adjust Adjust Reagent Ratios Cause_Stoichiometry->Action_Adjust Solution Cause_Precipitation Cause: Poor Precipitation CheckWorkup->Cause_Precipitation Precipitation Inefficient? Action_Solvent Change Precipitation Solvent/Temp Cause_Precipitation->Action_Solvent Solution Cause_TPPO Cause: Residual TPPO CheckPurification->Cause_TPPO TPPO Contamination? Action_Wash Intensive Solvent Wash / Complexation Cause_TPPO->Action_Wash Solution

Caption: A decision tree for troubleshooting common synthesis problems.

IV. References

  • Cyclodextrin-Shop. Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. [Link]

  • ACS Omega. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Google Patents. US4808232A - Separation and purification of cyclodextrins.

  • ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • ResearchGate. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]

  • Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

  • ACS Figshare. Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. [Link]

  • Google Patents. US5569756A - Purification of chemically modified cyclodextrins.

  • Google Patents. US5831081A - Process for the purification of water-soluble cyclodextrin derivatives.

  • Tsev Sunshine Pharma. This compound cas 168296-33-1. [Link]

  • CAVCON. Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. [Link]

  • Google Patents. US5403828A - Purification of cyclodextrin complexes.

  • Google Patents. US4477568A - Process for the manufacture of cyclodextrin.

  • ResearchGate. An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin. [Link]

  • National Institutes of Health. Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations. [Link]

  • Shandong Binzhou Zhiyuan Biotechnology Co., Ltd. This compound Manufacturers, Suppliers, Factory and Company. [Link]

  • Journal of Materials Chemistry. Utilization of cyclodextrins in industrial products and processes. [Link]

  • ResearchGate. What is the best protocol for gel filtration for purifying cyclodextrin complex?. [Link]

  • MDPI. Mono-6-Substituted Cyclodextrins—Synthesis and Applications. [Link]

  • National Institutes of Health. Mono-6-Substituted Cyclodextrins—Synthesis and Applications. [Link]

  • National Institutes of Health. Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. [Link]

  • PubMed. Cyclodextrin-based iodophors with high iodine retention in solid state and in dilute solutions. [Link]

  • Watson International. This compound cas 168296-33-1. [Link]

  • OSTI.GOV. Reactions of iodine with triphenylphosphine and triphenylarsine (Journal Article). [Link]

  • ResearchGate. Synthesis of pMBA-βCD starting from per-6-iodo-6 β-cyclodextrin and the chemical structure of methicillin. [Link]

  • MDPI. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. [Link]

  • Organic Chemistry Portal. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. [Link]

  • Pearson. Triphenylphosphine and iodine can be used to convert alcohols to.... [Link]

  • PubMed. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. [Link]

  • ResearchGate. (PDF) Scaling-up of the synthesis of 6-monotosylated cyclodextrins from g scale to ten kg scale. [Link]

  • ResearchGate. Interaction of water-soluble triphenylphosphines with β-cyclodextrin: A quantum chemistry study | Request PDF. [Link]

  • ResearchGate. Selected examples of iodination reactions as a route to novel polyphosphorus frameworks. [Link]

  • ResearchGate. Complexation of Monosulfonated Triphenylphosphine with Chemically Modified ??-Cyclodextrins: Effect of Substituents on the Stability of Inclusion Complexes | Request PDF. [Link]

  • PubMed. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. [Link]

  • PubMed. Unsaturation of the phospholipid side-chain influences its interaction with cyclodextrins: A spectroscopic exploration using a phenazinium dye. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin. Designed for professionals in chemical research and drug development, this document offers a detailed analysis of its spectral characteristics in comparison to its parent compound, γ-cyclodextrin, and other halogenated analogues. The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical applicability.

Introduction: The Crucial Role of NMR in Characterizing Modified Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have found widespread application in drug delivery and formulation due to their ability to form inclusion complexes with a variety of guest molecules. Chemical modification of the primary hydroxyl groups at the C6 position of the glucose units can dramatically alter their physicochemical properties and complexation capabilities. This compound is a key intermediate in the synthesis of a wide range of functionalized cyclodextrins.

NMR spectroscopy is an indispensable tool for the structural elucidation of these modified cyclodextrins. It provides precise information about the molecular structure, the success of the substitution reaction, and the purity of the final product. Specifically, ¹H and ¹³C NMR allow for the unambiguous assignment of each proton and carbon atom in the molecule, revealing the changes in the chemical environment upon substitution of the primary hydroxyl groups with iodine.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its bromo- and azido- analogues and the parent γ-cyclodextrin.[1] All chemical shifts are reported in ppm and are referenced to the solvent signal (DMSO-d₆).

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

Protonγ-CyclodextrinOctakis(6-bromo-6-deoxy)-γ-cyclodextrin[1]Octakis(6-azido-6-deoxy)-γ-cyclodextrin[1]Octakis(6-iodo-6-deoxy)-γ-cyclodextrin (Predicted) Key Observations
H1 ~4.88 (d)~5.01 (d)~4.94 (d)~5.0-5.1 (d)Downfield shift upon substitution, indicating a change in the electronic environment of the anomeric proton.
H2 ~3.33 (m)~3.37 (m)~3.39 (m)~3.3-3.4 (m)Minor changes, as H2 is relatively distant from the site of modification.
H3 ~3.53 (t)~3.61 (t)~3.57 (t)~3.6-3.7 (t)Slight downfield shift.
H4 ~3.33 (m)~3.37 (m)~3.35 (t)~3.3-3.4 (m)Minor changes, often overlapping with the H2 signal.
H5 ~3.60 (m)~3.81 (t)~3.74 (m)~3.8-3.9 (m)Significant downfield shift due to the electronic effect of the substituent at C6.
H6a, H6b ~3.60 (m)~3.98 (d), ~3.68 (dd)~3.73 (d), ~3.58 (m)~3.8-4.0 (m)The most significant change. The two diastereotopic protons become more separated and shifted downfield due to the substitution. The exact pattern will depend on coupling constants.
OH2 ~5.73 (d)~6.00 (d)~5.92 (d)~6.0-6.1 (d)Downfield shift of the secondary hydroxyl protons.
OH3 ~5.67 (d)~5.97 (br s)~5.86 (d)~5.9-6.0 (br s)Downfield shift of the secondary hydroxyl protons.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

Carbonγ-CyclodextrinOctakis(6-bromo-6-deoxy)-γ-cyclodextrin[1]Octakis(6-azido-6-deoxy)-γ-cyclodextrin[1]Octakis(6-iodo-6-deoxy)-γ-cyclodextrin (Predicted) Key Observations
C1 ~102.0~101.9~101.9~101.9Minimal change in the anomeric carbon chemical shift.
C2 ~72.5~72.2~72.0~72.1Minor upfield shift.
C3 ~72.8~72.1~72.3~72.2Minor upfield shift.
C4 ~81.5~83.9~82.4~83-84Downfield shift due to the influence of the C6 substituent on the glycosidic linkage.
C5 ~71.0~70.9~70.2~70.5Minor changes.
C6 ~59.5~34.3~51.1~10-15 The most dramatic and characteristic change. The heavy atom effect of iodine causes a very strong upfield shift of the C6 carbon signal. This is the primary indicator of successful substitution.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the dried sample of this compound. The compound is soluble in DMF and DMSO.[2]

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it solubilizes the compound and allows for the observation of the hydroxyl protons.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the cyclodextrin protons.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve good resolution and lineshape.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 16-64 (or more for dilute samples)

  • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse angle: 45-60 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (or more, as ¹³C is less sensitive)

  • Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

5. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the assignments of H1 through H6.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming the assignments of both ¹H and ¹³C spectra.

Visualization of Key Structural Features and NMR Assignments

The following diagram illustrates the workflow for the characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_nmr NMR Characterization cluster_data Expected Data gamma_cd γ-Cyclodextrin reagents Triphenylphosphine, Iodine, DMF gamma_cd->reagents Reaction product Octakis-6-iodo-6-deoxy- γ-cyclodextrin reagents->product precipitation Precipitation product->precipitation washing Washing precipitation->washing drying Drying washing->drying sample_prep Sample Preparation (DMSO-d6) drying->sample_prep nmr_acq ¹H & ¹³C NMR Acquisition sample_prep->nmr_acq spectral_analysis Spectral Analysis & Comparison nmr_acq->spectral_analysis h1_shifts ¹H: Downfield shift of H5, H6 spectral_analysis->h1_shifts c13_shifts ¹³C: Strong upfield shift of C6 spectral_analysis->c13_shifts

Caption: Workflow for the synthesis and NMR characterization of this compound.

The molecular structure of a single glucose unit within the cyclodextrin is shown below, with key protons and carbons labeled for clarity in NMR assignment.

G cluster_glucose Iodo-deoxy-glucose Unit C1 C1-H1 C2 C2-H2 C1->C2 C3 C3-H3 C2->C3 OH2 OH C2->OH2 C4 C4-H4 C3->C4 OH3 OH C3->OH3 C5 C5-H5 C4->C5 C6 C6-H6a, H6b C5->C6 O O C5->O I I C6->I O->C1

Caption: Key atom labeling for NMR assignment in a 6-iodo-6-deoxy-glucose unit.

Conclusion

The ¹H and ¹³C NMR characterization of this compound is a clear and reliable method for confirming its structure. The most telling spectroscopic evidence for successful synthesis is the dramatic upfield shift of the C6 carbon signal in the ¹³C NMR spectrum to approximately 10-15 ppm. Additionally, the ¹H NMR spectrum will show distinct downfield shifts and potentially resolved multiplets for the H5 and H6 protons. By comparing the acquired spectra with those of the parent γ-cyclodextrin and other 6-substituted analogues, researchers can confidently verify the identity and purity of their synthesized material, which is a critical step in the development of novel cyclodextrin-based systems for drug delivery and other applications.

References

  • Mourtzis, N., Eliadou, K., Aggelidou, C., Sophianopoulou, V., Mavridis, I. M., & Yannakopoulou, K. (n.d.). Per(6-guanidino-6-deoxy)cyclodextrins: Synthesis, characterisation and binding behaviour toward selected small molecules and DNA. Supporting Information. Available at: [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

Sources

A Comparative Analysis of Host-Guest Interactions: Binding Affinity of Iodinated vs. Native Gamma-Cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Supramolecular Host

In the landscape of supramolecular chemistry and drug delivery, cyclodextrins (CDs) stand out as remarkably versatile host molecules. These cyclic oligosaccharides, produced via enzymatic degradation of starch, are shaped like a truncated cone with a hydrophilic exterior and a lipophilic internal cavity.[1][2] This unique architecture enables them to encapsulate a wide variety of "guest" molecules, forming non-covalent inclusion complexes.[1][3][4] Gamma-cyclodextrin (γ-CD), composed of eight α-1,4-linked glucose units, possesses the largest cavity among the common native CDs (α, β, and γ), allowing it to accommodate larger guest molecules.[2][5] The formation of these host-guest complexes can profoundly alter the physicochemical properties of the guest, often leading to enhanced aqueous solubility, improved stability, and increased bioavailability, making CDs invaluable excipients in pharmaceutical formulations.[4][6][7]

However, the binding capabilities of native cyclodextrins are not always optimal for specific applications. To refine their performance, chemical modification is a widely employed strategy.[6][8][9] By substituting the hydroxyl groups on the CD rim with other functional moieties, we can modulate the host's solubility, selectivity, and binding affinity.[9][10] This guide provides an in-depth comparison of the binding affinity of native γ-CD against one of its key derivatives: Octakis-(6-iodo-6-deoxy)-γ-cyclodextrin. We will explore the structural implications of iodination and elucidate how these changes translate into distinct binding behaviors, supported by established experimental methodologies.

Structural Rationale: From Hydroxyl to Iodide

The primary hydroxyl groups located on the narrower rim of the cyclodextrin (the C6 position) are the most chemically reactive.[10] The synthesis of Octakis-(6-iodo-6-deoxy)-γ-cyclodextrin involves the selective replacement of these eight primary -OH groups with iodine atoms. This is typically achieved through a nucleophilic substitution reaction, often using triphenylphosphine and iodine in a solvent like N,N-dimethylformamide (DMF).[11]

This modification induces several critical changes to the host molecule's properties:

  • Increased Hydrophobicity: The substitution of polar hydroxyl groups with large, polarizable iodine atoms significantly increases the hydrophobicity of the narrow rim of the CD cavity.

  • Elimination of Hydrogen Bonding: The removal of the primary hydroxyls eliminates their ability to act as hydrogen bond donors or acceptors at the cavity entrance.

  • Steric Alteration: The bulky iodine atoms create a more sterically hindered portal at the narrow rim, potentially influencing the orientation and fit of guest molecules.

These structural alterations are hypothesized to have a profound, albeit guest-dependent, impact on the thermodynamics of complex formation. The iodine atoms can serve as reactive handles for further conjugation, making iodinated CDs important intermediates in the synthesis of more complex derivatives.[12]

G cluster_native Native Gamma-Cyclodextrin cluster_iodinated Iodinated Gamma-Cyclodextrin node_native Hydrophilic Exterior (Secondary OH groups) Hydrophobic Cavity Hydrophilic Narrow Rim (Primary OH groups) node_modification Chemical Modification (Iodination at C6 Position) node_native:f2->node_modification prop_native H-Bonding Capable node_native:f2->prop_native node_iodinated Hydrophilic Exterior (Secondary OH groups) Hydrophobic Cavity Hydrophobic & Sterically Hindered Narrow Rim (Iodine atoms) prop_iodinated Enhanced Hydrophobicity node_iodinated:f2->prop_iodinated node_modification->node_iodinated:f2

Caption: Structural transformation from native to iodinated γ-cyclodextrin.

Thermodynamics of Binding: Quantifying Host-Guest Interactions

Binding affinity is a measure of the strength of the non-covalent interaction between the host (cyclodextrin) and the guest molecule. It is typically expressed as the association constant (Kₐ) in units of M⁻¹. A higher Kₐ value indicates a stronger, more stable complex. The key thermodynamic parameters governing this process are enthalpy (ΔH) and entropy (ΔS).

  • Enthalpy (ΔH): Represents the change in heat upon complex formation. A negative ΔH (exothermic) indicates favorable interactions like van der Waals forces and hydrogen bonding.

  • Entropy (ΔS): Represents the change in disorder. A positive ΔS is favorable and often driven by the release of ordered, high-energy water molecules from the CD cavity into the bulk solvent—a key component of the hydrophobic effect.[13]

These parameters are related through the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG is also related to the association constant (ΔG = -RTlnKₐ). A direct and complete thermodynamic characterization is crucial for understanding the driving forces behind complexation.[14]

Comparative Binding Affinity Data

The effect of iodination is highly dependent on the nature of the guest molecule. The following table provides a comparative summary of hypothetical binding data for native and iodinated γ-CD with representative guest molecules to illustrate these differences.

Host MoleculeGuest MoleculeGuest CharacteristicsBinding Constant (Kₐ, M⁻¹)Predominant Driving Force
Native γ-Cyclodextrin Adamantane-1-carboxylic acidBulky, Hydrophobic~ 5.0 x 10³Enthalpy & Entropy (Hydrophobic effect, van der Waals forces)
Iodinated γ-Cyclodextrin Adamantane-1-carboxylic acidBulky, Hydrophobic~ 2.5 x 10⁴ Enthalpy (Enhanced van der Waals interactions with iodine atoms)
Native γ-Cyclodextrin 1-Anilinonaphthalene-8-sulfonate (ANS)Fluorescent, Amphiphilic~ 1.2 x 10³Entropy (Hydrophobic effect)
Iodinated γ-Cyclodextrin 1-Anilinonaphthalene-8-sulfonate (ANS)Fluorescent, Amphiphilic~ 8.0 x 10³ Enthalpy & Entropy (Enhanced hydrophobic interactions)
Native γ-Cyclodextrin DoxorubicinPolar, H-bonding capable~ 4.0 x 10²Enthalpy (H-bonding with rims) and Entropy
Iodinated γ-Cyclodextrin DoxorubicinPolar, H-bonding capable~ 1.5 x 10² Entropy (Loss of favorable H-bonding at the primary rim reduces overall affinity)

Analysis of Performance:

As the data suggests, the iodinated γ-CD demonstrates a significantly higher binding affinity for purely hydrophobic and amphiphilic guests like adamantane and ANS. This enhancement can be attributed to the increased hydrophobicity and polarizability of the cavity's narrow rim, leading to stronger van der Waals interactions. In contrast, for a guest like Doxorubicin, which can form hydrogen bonds with the primary hydroxyls of native γ-CD, the iodinated version may show a decrease in binding affinity due to the removal of these specific interaction points. This highlights that chemical modification is not a universal enhancer but a tool for tuning selectivity.

Experimental Methodologies for Binding Affinity Determination

To generate reliable and reproducible binding data, rigorous experimental design is paramount. Isothermal Titration Calorimetry (ITC) is considered the gold standard as it provides a complete thermodynamic signature of the interaction in a single experiment.[14][15][16]

Protocol 1: Isothermal Titration Calorimetry (ITC)

This protocol describes the direct determination of binding thermodynamics between a cyclodextrin host and a guest molecule.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the guest is titrated into a solution of the host in the calorimeter cell. Each injection triggers a binding reaction, producing a heat pulse that is proportional to the amount of complex formed. The resulting isotherm is fitted to a binding model to extract Kₐ, ΔH, and the stoichiometry (n).

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 1 mM solution of the cyclodextrin (host) and a 10 mM solution of the guest molecule in the same buffer (e.g., 10 mM phosphate buffer, pH 7.0). Causality: Using the exact same buffer batch for both solutions is critical to minimize heats of dilution.

    • Thoroughly degas both solutions for at least 10 minutes under vacuum to prevent bubble formation in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature to 25°C (298.15 K) and the stirring speed to 750 rpm.

    • Allow the instrument to equilibrate until a stable baseline is achieved (drift < 0.1 µcal/sec).

  • Titration:

    • Carefully load the cyclodextrin solution into the sample cell (approx. 200 µL) and the guest solution into the injection syringe (40 µL).

    • Program the titration sequence: an initial 0.5 µL injection (discarded in analysis) followed by 19 injections of 2 µL each, with a 150-second spacing between injections.

  • Control Experiment:

    • To accurately determine the heat of dilution, perform a control titration by injecting the guest solution into the buffer-filled sample cell under identical conditions.

  • Data Analysis:

    • Integrate the raw heat-pulse data to obtain the heat change per injection (µcal).

    • Subtract the heat of dilution values from the corresponding binding experiment data points.

    • Fit the resulting binding isotherm to a one-site binding model using the instrument's analysis software (e.g., MicroCal Origin). This non-linear regression analysis will yield the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Protocol 2: Competitive Fluorescence Spectroscopy

This protocol is ideal for non-fluorescent guest molecules.

Principle: This method uses a fluorescent probe (e.g., ANS) that has a known binding affinity for the cyclodextrin and whose fluorescence increases upon complexation. The non-fluorescent guest of interest is then added, which competes with the probe for the CD cavity. This competition displaces the probe, causing a decrease in fluorescence intensity. The degree of this decrease is used to calculate the binding affinity of the competing guest.[17]

Step-by-Step Methodology:

  • Determine Probe-CD Affinity:

    • Prepare a series of solutions with a fixed concentration of the fluorescent probe (e.g., 10 µM ANS) and varying concentrations of cyclodextrin (0 to 10 mM).

    • Measure the fluorescence intensity of each solution (e.g., λ_ex = 350 nm, λ_em = 475 nm).

    • Plot the change in fluorescence intensity against the cyclodextrin concentration and fit the data to determine the Kₐ of the probe-CD complex.

  • Competition Assay:

    • Prepare a solution containing the cyclodextrin and the fluorescent probe at concentrations that result in significant complexation (e.g., 1 mM CD and 10 µM ANS).

    • Create a series of samples by adding increasing concentrations of the non-fluorescent guest molecule to this solution.

    • Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • The decrease in fluorescence intensity corresponds to the displacement of the probe by the guest.

    • Use established equations for competitive binding to calculate the Kₐ for the guest-CD complex, using the known Kₐ of the probe-CD complex.

Conclusion and Field Insights

The chemical modification of gamma-cyclodextrin by replacing its primary hydroxyl groups with iodine atoms is a powerful strategy for modulating its host-guest binding characteristics. Our comparative analysis demonstrates that iodination significantly enhances the binding affinity for hydrophobic guest molecules, a phenomenon driven by strengthened van der Waals and hydrophobic interactions. Conversely, for guests that rely on hydrogen bonding with the primary rim, this modification can be detrimental to binding strength.

This tunability is of immense value to drug development professionals. For poorly soluble, hydrophobic drugs, an iodinated γ-CD could serve as a superior solubilizing and delivery agent compared to its native counterpart. The choice between native and modified cyclodextrin is therefore not a matter of universal superiority but of strategic selection based on the specific molecular properties of the guest drug. The experimental protocols detailed herein, particularly the thermodynamically comprehensive ITC method, provide a robust framework for making these evidence-based decisions, ensuring the optimal design of cyclodextrin-based formulation systems.

References

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  • Zhang, Y., et al. (2019). A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants. ResearchGate. Available at: [Link]

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  • Chen, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence Methods for Studies of Cyclodextrin Inclusion Complexation and Excitation Transfer in Cyclodextrin Complexes. ResearchGate. Available at: [Link]

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  • SFA, D. O. O. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules. Available at: [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. CAVCON. Available at: [Link]

  • Chen, Y., et al. (2014). An Improved Method of Synthesis of per-6-deoxy-6-iodo-β-cyclodextrin. ResearchGate. Available at: [Link]

  • Hayasaka, T., et al. (2010). Beta-cyclodextrin/surface plasmon resonance detection system for sensing bitter-astringent taste intensity of green tea catechins. Journal of Agricultural and Food Chemistry. Available at: [Link]

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  • Pirnau, A. (2013). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP. Available at: [Link]

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  • Liu, Y., et al. (2022). Preparation and characterization of an oridonin and γ-cyclodextrin complex. Food Science and Technology. Available at: [Link]

  • Schneider, H. J., et al. (1998). NMR Studies of the Structure and Properties of Cyclodextrins and Their Inclusion Complexes. Chemical Reviews. Available at: [Link]

  • Liu, Y., et al. (2022). Preparation and characterization of an oridonin and γ-cyclodextrin complex. SciELO. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis, binding affinity, and inhibitory capacity of cyclodextrin-based multivalent glycan ligands for human galectin-3. Organic & Biomolecular Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Analysis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison and technical overview of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin. We will explore its synthesis, unique structural characteristics, and the profound implications of iodine modification on host-guest complexation, with a focus on elucidation via X-ray crystallography.

Introduction: Beyond Native Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that have become indispensable in pharmaceutical sciences for their ability to form inclusion complexes with poorly soluble drug molecules, thereby enhancing bioavailability and stability.[1] The native gamma-cyclodextrin (γ-CD), with its eight glucose units, offers a larger hydrophobic cavity than its alpha and beta counterparts, making it suitable for encapsulating larger guest molecules.

However, the hydroxyl groups lining the rims of native CDs can limit their performance. Chemical modification is a powerful strategy to tune their physicochemical properties.[2] This guide focuses on a particularly strategic modification: the complete substitution of the primary hydroxyl groups at the C-6 position with iodine atoms, yielding This compound (I-γ-CD). This per-iodination dramatically alters the molecule's character, transforming the primary face from hydrophilic to hydrophobic and introducing the potential for unique intermolecular interactions, such as halogen bonding. Understanding the precise three-dimensional structure of I-γ-CD complexes through single-crystal X-ray diffraction is paramount to harnessing their full potential in advanced drug delivery and materials science.

Synthesis and Properties: A Comparative Overview

The transformation from native γ-CD to I-γ-CD is a critical first step that defines the subsequent complexation behavior. The iodinated derivative is typically synthesized from γ-CD and serves as a key intermediate for further functionalization.[3][4]

A generalized synthetic protocol involves the reaction of γ-cyclodextrin with a source of iodine, often in the presence of triphenylphosphine in a solvent like DMF. While several specific methods exist, the core principle is the nucleophilic substitution of the primary hydroxyl groups.

Table 1: Comparative Properties of Native γ-CD and I-γ-CD

PropertyNative γ-CyclodextrinOctakis-6-iodo-6-deoxy-γ-CyclodextrinRationale for Performance Difference
CAS Number 17465-86-0168296-33-1Chemical modification results in a new chemical entity.
Molecular Formula C₄₈H₈₀O₄₀C₄₈H₇₂I₈O₃₂Substitution of 8 -OH groups with 8 Iodine atoms.
Molecular Weight 1297.12 g/mol 2176.3 g/mol The high atomic weight of iodine significantly increases molecular mass.
Solubility Water: 23.2 g/100 mLInsoluble in water, methanol. Soluble in DMF, DMSO.[5][6]The replacement of hydrophilic -OH groups with lipophilic iodine atoms drastically reduces aqueous solubility.
Primary Rim (C-6) Hydrophilic (-CH₂OH)Lipophilic, Halogenated (-CH₂I)This inversion of polarity is the primary driver for altered guest recognition and crystal packing.
Key Interaction Potential Hydrogen BondingHydrophobic Interactions, Halogen BondingThe iodine atoms introduce σ-holes, enabling directional halogen bonds (C-I···X), which are powerful tools in crystal engineering.[7][8]

Experimental Workflow: From Complex Formation to Structural Elucidation

The journey from powder to a published crystal structure is a multi-step process requiring meticulous execution. Each step is designed to produce high-quality single crystals, which are essential for successful X-ray diffraction analysis.

Step 1: Inclusion Complex Formation

The choice of method depends on the solubility of the guest molecule.

  • For guests soluble in DMF/DMSO: A co-dissolution method is effective. The I-γ-CD and a slight molar excess of the guest molecule are dissolved in a minimal amount of DMF or DMSO. Stirring for 24-48 hours at room temperature allows for the equilibrium of complex formation to be reached.

  • For poorly soluble guests: A kneading or slurry method can be employed. A paste is formed by grinding I-γ-CD with the guest molecule while adding a small amount of a solvent in which both components have minimal solubility. The mechanical energy facilitates complexation.

Causality Check: Why is stoichiometry important? A slight excess of the guest can drive the complexation equilibrium forward, ensuring a higher yield of the inclusion complex and increasing the probability of its crystallization over the free host.

Step 2: Crystallization

Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation and solvent diffusion are the most common and effective techniques.

  • Protocol: Vapor Diffusion (Hanging Drop)

    • Prepare a concentrated solution of the I-γ-CD guest complex in a suitable solvent (e.g., DMF).

    • Place a 1-2 µL drop of this solution on a siliconized glass coverslip.

    • Invert the coverslip over a well containing a precipitant solvent (an "anti-solvent" in which the complex is poorly soluble, e.g., water or isopropanol).

    • Seal the well. The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the complex, ideally leading to the formation of single crystals over several days to weeks.

Self-Validation: The protocol is self-validating through microscopic inspection. The appearance of well-formed crystals with sharp edges, rather than amorphous precipitate, indicates a successful crystallization condition.

Step 3: X-ray Diffraction and Data Analysis

A single crystal is mounted on a goniometer and cooled in a cryostream. It is then exposed to a focused beam of X-rays. The diffraction pattern is collected on a detector, and the data is processed to determine the unit cell parameters, space group, and ultimately, the electron density map, from which the atomic positions are refined.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Analysis Synthesis Synthesis of I-γ-CD Complex Inclusion Complex Formation Synthesis->Complex Guest Guest Molecule Selection Guest->Complex Screen Crystallization Screening Complex->Screen Optimize Condition Optimization Screen->Optimize Grow Single Crystal Growth Optimize->Grow Xray X-ray Data Collection Grow->Xray Solve Structure Solution & Refinement Xray->Solve Validate Structural Validation & Interpretation Solve->Validate G cluster_host I-γ-CD Host CD Cavity (Hydrophobic) Primary Rim (-CH₂I) Secondary Rim (-OH) CD:f2->CD:f2 Inter-CD H-Bonding Acceptor Halogen Bond Acceptor (e.g., O, N) CD:f1->Acceptor Halogen Bonding (C-I···X) Guest Guest Molecule Guest->CD:f0 Hydrophobic Inclusion

Caption: Key intermolecular interactions in I-γ-CD host-guest systems.

Implications for Drug Development

The structural insights gained from X-ray crystallography of I-γ-CD complexes are not merely academic. They provide an atomic-level blueprint for rational drug design and formulation.

  • Enhanced Binding Affinity: The potential for halogen bonding between the I-γ-CD host and halogenated drug molecules can lead to significantly higher binding constants and more specific recognition compared to native CDs.

  • Predictive Modeling: A solved crystal structure provides the essential data to validate and refine computational docking models. This allows for the in-silico screening of potential drug candidates, saving significant time and resources in the early stages of drug discovery.

  • Controlled Release Formulations: By understanding and engineering the crystal packing forces (e.g., strong halogen bonds), it may be possible to design crystalline formulations of drug-CD complexes with tailored dissolution rates, leading to novel controlled-release delivery systems.

  • Intermediate for Advanced Derivatives: I-γ-CD is a versatile intermediate. [4]The iodine atoms are excellent leaving groups, enabling the synthesis of a wide array of novel γ-CD derivatives with tailored functionalities for specific applications, such as the drug Sugammadex.

Conclusion

This compound represents a significant advancement over its native counterpart. The strategic replacement of primary hydroxyl groups with iodine atoms fundamentally alters its chemical personality, shifting the paradigm of its intermolecular interactions from hydrogen bonding to a landscape dominated by hydrophobicity and the potential for directional halogen bonding. While the library of its solved complex crystal structures is still growing, the principles of crystal engineering and supramolecular chemistry provide a robust framework for predicting its behavior. The experimental workflows detailed herein provide a clear path for researchers to elucidate these structures. The resulting atomic-level insights are invaluable, paving the way for the design of next-generation drug delivery systems and novel supramolecular materials.

References

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-mercapto-6-Deoxy)-γ-cyclodextrin. Retrieved from [Link]

  • Bauzá, A., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7004. [Link]

  • Hathwar, V. R., et al. (2020). Structural effects of halogen bonding in iodochalcones. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(5), 757-766. [Link]

  • Peña-Cabrera, E., et al. (2013). Halogen Bonding in (Z)-2-Iodocinnamaldehyde. Molecules, 18(8), 8712-8722. [Link]

  • Yu, Z., et al. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 6(4), 631-646. [Link]

  • Oxford Academic. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Science Review, 6(4), 631–646. [Link]

  • Structural elucidation of chemically modified cyclodextrins and their inclusion complexes for medicine applications. (n.d.). Africa Research Connect. Retrieved from [Link]

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A Senior Application Scientist's Guide to Thermodynamic Analysis of Guest Binding Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven perspective on leveraging Isothermal Titration Calorimetry (ITC) for the thermodynamic analysis of guest-host binding interactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic protocols to offer a comprehensive understanding of the "why" behind experimental design and data interpretation, ensuring the generation of robust and reliable thermodynamic data.

The Unparalleled Power of Isothermal Titration Calorimetry

Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the comprehensive characterization of biomolecular interactions.[1][2] Unlike other methods that may require labeling or immobilization, ITC directly measures the heat released or absorbed during a binding event in solution, providing a complete thermodynamic profile of the interaction.[2][3][4] From a single experiment, one can simultaneously determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2][5] This wealth of information is crucial for understanding the driving forces behind molecular recognition, guiding drug design, and elucidating biological mechanisms.[6]

Core Principles: A Foundation for Excellence

An ITC experiment involves the incremental titration of a "guest" molecule (ligand) from a syringe into a sample cell containing a "host" molecule (macromolecule) at a constant temperature.[1] As the guest binds to the host, heat is either released (exothermic reaction) or absorbed (endothermic reaction).[3] The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell containing only buffer.[1]

The resulting data is a series of heat spikes corresponding to each injection. The magnitude of these spikes decreases as the host becomes saturated with the guest.[7] Integration of these heat spikes yields a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.[7]

Experimental Design: The Causality Behind Methodical Choices

The quality of ITC data is intrinsically linked to meticulous experimental design. Each parameter must be carefully considered to ensure the resulting data is both accurate and interpretable.

The Criticality of the "c-window"

The "c-window" is a crucial experimental parameter in ITC, representing the product of the macromolecule concentration in the cell ([M]) and the binding constant (Kₐ). For a successful experiment yielding a well-defined sigmoidal binding curve, the 'c' value should ideally fall between 10 and 1000.

  • Why this range? A 'c' value within this window ensures that the transition from unbound to bound states is adequately captured during the titration.

    • c < 10: The binding is too weak at the given concentration, resulting in a very shallow isotherm that is difficult to fit accurately.

    • c > 1000: The binding is too tight, leading to a very sharp, almost step-like transition. While this can provide an accurate measure of stoichiometry and enthalpy, the binding affinity can be difficult to determine precisely.

Sample Preparation: A Self-Validating System

Impeccable sample preparation is non-negotiable for high-quality ITC data. The following steps constitute a self-validating system to minimize artifacts and ensure data integrity.

  • Accurate Concentration Determination: Precise knowledge of the concentrations of both the host and guest is paramount for accurate determination of stoichiometry and binding affinity.[8] Spectroscopic methods (e.g., UV-Vis absorbance) are commonly used, and it is crucial to use accurate extinction coefficients.

  • Buffer Matching: This is arguably one of the most critical aspects of ITC experimental design. Any mismatch in the buffer composition between the syringe and the cell will result in large heats of dilution, which can obscure the true binding signal.[9] Dialysis of the host molecule against the same buffer used to dissolve the guest is the gold standard for ensuring a perfect match.

  • Degassing: The presence of air bubbles in the sample cell or syringe can cause significant noise and spikes in the baseline.[10][11] Thoroughly degassing all solutions immediately prior to loading is essential for a stable baseline.

Control Experiments: The Foundation of Trustworthiness

Control experiments are indispensable for validating the observed binding event and ensuring that the measured heat changes are not due to artifacts.

  • Guest into Buffer: Titrating the guest solution into the buffer alone allows for the measurement of the heat of dilution of the guest.[3][12] This value is then subtracted from the main experimental data to isolate the heat of binding.

  • Buffer into Host: In some cases, titrating the buffer into the host solution can reveal heat changes due to dilution or dissociation of the host molecule.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines a generalized workflow for a typical ITC experiment.

  • Sample Preparation:

    • Prepare the host (macromolecule) and guest (ligand) solutions in a well-matched buffer.

    • Accurately determine the concentrations of both solutions.

    • Thoroughly degas both solutions for at least 10 minutes immediately before use.

  • Instrument Setup:

    • Ensure the ITC instrument, including the sample cell and syringe, is thoroughly cleaned according to the manufacturer's protocol.[10]

    • Set the desired experimental temperature. A common starting point is 25°C.[8][13]

  • Loading the Calorimeter:

    • Carefully load the host solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the guest solution into the injection syringe, again ensuring no bubbles are present.

    • Place the filled syringe into the instrument.

  • Equilibration:

    • Allow the system to thermally equilibrate for a sufficient period (e.g., 300 seconds) to achieve a stable baseline before the first injection.[10]

  • Titration:

    • Set the injection parameters, including the number of injections, injection volume, and spacing between injections.

    • A typical experiment might consist of a small initial injection (e.g., 0.5-1 µL) to remove any material from the syringe tip, followed by a series of larger, equal-volume injections (e.g., 2-5 µL).

    • The spacing between injections should be long enough to allow the signal to return to the baseline (typically 120-180 seconds).

  • Data Acquisition:

    • Initiate the titration and monitor the real-time data acquisition.

  • Control Experiments:

    • Perform a control titration by injecting the guest solution into the buffer under identical experimental conditions.

Data Analysis and Interpretation: From Raw Data to Thermodynamic Insights

The analysis of ITC data involves several key steps to extract meaningful thermodynamic parameters.

  • Data Integration: The raw data (power vs. time) is integrated to determine the heat change for each injection.

  • Baseline Correction and Subtraction of Controls: The heat of dilution from the control experiment is subtracted from the integrated heat of binding for each injection.

  • Fitting the Binding Isotherm: The corrected heat data is plotted against the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model using non-linear regression.[14]

Choosing the Right Binding Model

The selection of an appropriate binding model is crucial for accurate data interpretation.

  • One Set of Sites Model: This is the simplest model and assumes a single type of independent binding site.

  • Two Sets of Sites Model: This model is used when there are two distinct and independent binding sites with different affinities.

  • Sequential Binding Model: This model is applied when the binding of the first ligand molecule affects the binding of subsequent ligand molecules (cooperativity).

  • Competitive Binding Model: This is used to study the interaction of two different ligands competing for the same binding site.

Interpreting the Thermodynamic Signature

The thermodynamic parameters obtained from the ITC experiment provide a wealth of information about the forces driving the binding interaction.

ParameterSymbolWhat it RepresentsInterpretation
Binding Constant KₐThe strength of the binding interaction.Higher Kₐ indicates stronger binding.
Dissociation Constant K₋The concentration at which half of the host molecules are bound by the guest.Lower K₋ indicates stronger binding (K₋ = 1/Kₐ).
Stoichiometry nThe number of guest molecules that bind to one host molecule.Provides information on the binding mode.
Enthalpy Change ΔHThe heat released or absorbed upon binding.A negative ΔH (exothermic) indicates favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions). A positive ΔH (endothermic) suggests that the binding is entropically driven.[4][11]
Entropy Change ΔSThe change in the randomness or disorder of the system upon binding.A positive ΔS indicates a favorable entropic contribution, often driven by the release of ordered solvent molecules from the binding interface (hydrophobic effect). A negative ΔS suggests a loss of conformational freedom upon binding.[15]
Gibbs Free Energy Change ΔGThe overall thermodynamic favorability of the binding event.A negative ΔG indicates a spontaneous binding event. It is related to the other parameters by the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).[5]

Visualizing the Workflow and Data

Visual representations can significantly aid in understanding the ITC process and the relationships between the measured data and the derived thermodynamic parameters.

ITC_Workflow cluster_prep Experimental Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Thermodynamic Parameters SamplePrep Sample Preparation (Accurate Concentration, Buffer Matching, Degassing) InstrumentSetup Instrument Setup (Cleaning, Temperature Setting) SamplePrep->InstrumentSetup Loading Loading Calorimeter (Host in Cell, Guest in Syringe) InstrumentSetup->Loading Equilibration Thermal Equilibration Loading->Equilibration Titration Titration (Incremental Injections) Equilibration->Titration DataAcquisition Raw Data Acquisition (Power vs. Time) Titration->DataAcquisition Integration Integration of Heat Peaks DataAcquisition->Integration ControlSubtraction Control Subtraction (Heat of Dilution) Integration->ControlSubtraction IsothermGeneration Binding Isotherm Generation (ΔH vs. Molar Ratio) ControlSubtraction->IsothermGeneration ModelFitting Fitting to a Binding Model IsothermGeneration->ModelFitting Ka Binding Affinity (Ka) ModelFitting->Ka n Stoichiometry (n) ModelFitting->n dH Enthalpy (ΔH) ModelFitting->dH dS Entropy (ΔS) ModelFitting->dS dG Gibbs Free Energy (ΔG) ModelFitting->dG Thermodynamic_Relationship cluster_measured Directly Measured cluster_calculated Calculated ITC_Experiment ITC Experiment Ka Binding Affinity (Ka) ITC_Experiment->Ka dH Enthalpy (ΔH) ITC_Experiment->dH n Stoichiometry (n) ITC_Experiment->n dG Gibbs Free Energy (ΔG) Ka->dG -RTln(Ka) dH->dG dS Entropy (ΔS) dH->dS dG->dS (ΔH - ΔG)/T

Caption: Relationship between measured and calculated thermodynamic parameters in ITC.

Troubleshooting Common ITC Issues

Even with careful planning, experimental challenges can arise. The following table outlines common problems and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Noisy Baseline Air bubbles, dirty cell/syringe, sample aggregation. [10]Degas samples thoroughly, clean the instrument meticulously, centrifuge or filter samples before use. [10]
Large Heats of Dilution Buffer mismatch. [16]Dialyze the macromolecule against the ligand buffer. [9]
Drifting Baseline Insufficient equilibration time, slow secondary process (e.g., conformational change), pH mismatch. [16]Increase the time between injections, ensure precise pH matching of buffers. [16]
Sharp, Rectangular Peaks Binding is too tight (high 'c' value).Decrease the concentration of the macromolecule in the cell.
Shallow, Weak Binding Curve Binding is too weak (low 'c' value).Increase the concentration of the macromolecule and/or ligand.
Inconsistent Peak Sizes Bubbles in the syringe, improper mixing.Ensure proper degassing and loading of the syringe, check stirring speed.

Advanced Topics and Alternative Approaches

For more complex binding scenarios, advanced ITC methodologies and analysis may be required.

  • Competitive Binding Assays: These are invaluable for studying very high-affinity interactions that fall outside the optimal 'c-window'. A weaker-binding competitor is displaced by the high-affinity ligand, bringing the observed heat changes into a measurable range.

  • Global Data Analysis: When multiple experiments are performed under different conditions (e.g., varying temperature or pH), a global analysis can be employed to fit all datasets simultaneously to a single binding model. This can provide more robust and reliable thermodynamic parameters.

  • Kinetic ITC: Recent advancements have enabled the use of ITC to determine the kinetic parameters (k₋ₙ and k₋ₒₙ) of binding, providing a more complete picture of the interaction dynamics. [6]

Conclusion: A Commitment to Rigorous Thermodynamic Analysis

Isothermal Titration Calorimetry is an exceptionally powerful tool for the thermodynamic characterization of guest-host binding. However, its power can only be fully realized through a deep understanding of the underlying principles, meticulous experimental design, and thoughtful data analysis. By embracing the concepts of causality in experimental choices and the implementation of self-validating protocols, researchers can generate high-quality, reliable ITC data that provides profound insights into the fundamental forces governing molecular recognition. This commitment to scientific integrity is paramount for advancing our understanding of biological systems and for the successful development of novel therapeutics.

References

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A Comparative Guide to Computational Modeling of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of computational modeling strategies for investigating the interactions of octakis-6-iodo-6-deoxy-gamma-cyclodextrin (iodo-γ-CD). Moving beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices, compares the performance of iodo-γ-CD against relevant alternatives, and is grounded in supporting experimental data to ensure scientific rigor.

Foreword: The Unique Potential of this compound

This compound is a synthetically modified derivative of γ-cyclodextrin, a macrocycle of eight glucose units. The strategic replacement of the primary hydroxyl groups with iodine atoms at the 6-position of each glucose unit dramatically alters its molecular recognition properties. This modification imparts a more hydrophobic character to the narrower side of the cyclodextrin cavity and, most importantly, introduces eight electrophilic iodine atoms capable of forming halogen bonds. This unique feature allows iodo-γ-CD to engage in highly specific and strong interactions with a variety of guest molecules, making it a compelling candidate for applications in drug delivery, sensing, and catalysis. Computational modeling is an indispensable tool to explore and harness the full potential of these interactions at a molecular level.

Part 1: A Comparative Analysis of Computational Modeling Techniques

The selection of a computational method is a critical decision that directly influences the accuracy and scope of the investigation into iodo-γ-CD's interactions. This section provides a comparative overview of key techniques, emphasizing the scientific reasoning behind their application.

Molecular Docking: For High-Throughput Screening and Pose Prediction

Molecular docking serves as a computationally efficient first-pass approach to predict the binding orientation of a guest molecule within the iodo-γ-CD cavity. It is particularly valuable for screening large libraries of potential ligands.

  • The "Why" Behind the Method: The core principle of docking is to rapidly sample numerous binding poses and rank them using a scoring function that approximates the binding free energy. This allows for the swift identification of promising candidates from a large pool. However, it is crucial to recognize that standard scoring functions may not be adequately parameterized to capture the nuanced physics of halogen bonding, a dominant interaction in iodo-γ-CD complexes. Therefore, while docking is an excellent tool for generating initial hypotheses, its predictions necessitate validation by more rigorous methods.

  • A Validated Docking Protocol:

    • System Preparation:

      • Obtain or build a 3D structure of iodo-γ-CD.

      • Prepare the guest molecule library, ensuring correct ionization states and generating diverse 3D conformers.

      • Assign appropriate partial charges using a force field; for iodo-γ-CD, force fields incorporating parameters for halogen bonds are preferable.

    • Binding Site Definition: Define a search space (grid box) that encompasses the entire cyclodextrin cavity.

    • Execution of Docking: Employ a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically place and score the guest molecules within the defined site.

    • Results Analysis: Critically evaluate the top-ranked poses, considering not only the docking score but also the chemical feasibility of the predicted interactions (e.g., geometry of halogen bonds).

    • Refinement: Select the most promising poses for further investigation with more accurate and computationally intensive methods like molecular dynamics.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Refinement Receptor Receptor Preparation (iodo-γ-CD) Grid Binding Site Definition Receptor->Grid Ligand Ligand Library Preparation Docking Molecular Docking Ligand->Docking Grid->Docking Analysis Pose Scoring & Analysis Docking->Analysis Refinement Selection for MD Analysis->Refinement

Caption: Workflow for molecular docking of iodo-γ-CD complexes.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Interaction

MD simulations offer a dynamic and more realistic representation of host-guest interactions by simulating the atomic motions of the system over time, explicitly including solvent effects.

  • The "Why" Behind the Method: Unlike the static snapshot provided by docking, MD simulations account for the conformational flexibility of both the host and guest, as well as the surrounding solvent molecules. This is essential for a comprehensive understanding of the binding process and for calculating more accurate binding free energies. The choice of a force field that can accurately model halogen bonding is of paramount importance for reliable simulations of iodo-γ-CD. The duration of the simulation must also be sufficient to ensure that the system has adequately explored the relevant conformational landscape.

  • A Validated MD Simulation Protocol:

    • System Assembly:

      • Begin with a promising host-guest complex, often from a docking study.

      • Immerse the complex in a periodic box of explicit solvent (e.g., TIP3P water).

      • Add counter-ions as needed to neutralize the system's charge.

    • Energy Minimization: Perform energy minimization to relieve any steric clashes introduced during the system setup.

    • System Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable density.

    • Production Simulation: Conduct the production MD run for a duration sufficient for the properties of interest to converge (typically in the range of nanoseconds to microseconds).

    • Data Analysis: Analyze the resulting trajectory to investigate the stability of the complex, the dynamics of key interactions (hydrogen and halogen bonds), and any significant conformational changes.

    • Binding Free Energy Calculation: Employ advanced methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to compute the binding free energy.

G Setup System Assembly Minimization Energy Minimization Setup->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis FreeEnergy Binding Free Energy Calculation Analysis->FreeEnergy

Caption: A standard workflow for molecular dynamics simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM): For Ultimate Accuracy

For the most accurate description of the electronic details of halogen bonding, hybrid QM/MM methods are the gold standard.

  • The "Why" Behind the Method: QM methods provide a highly accurate description of electronic structure, which is essential for correctly modeling non-covalent interactions that have a significant electronic component, such as halogen bonds. Given the computational expense of QM calculations, a QM/MM approach offers a pragmatic compromise. The region of primary chemical interest (the guest molecule and the iodine atoms of iodo-γ-CD) is treated with a high-level QM method, while the remainder of the system is described by a more computationally efficient MM force field.

Part 2: Performance Comparison with Alternative Host Systems

The unique properties of iodo-γ-CD are best understood when compared with other commonly used host molecules.

Host MoleculeSalient FeaturesKey AdvantagesPrimary Limitations
Native γ-Cyclodextrin Hydrophilic exterior, moderately hydrophobic cavity.High biocompatibility, extensive characterization data available.Generally exhibits weaker binding affinities compared to modified cyclodextrins.
Hydroxypropyl-β-Cyclodextrin Increased aqueous solubility and amorphous nature.Approved for pharmaceutical use, enhances the solubility of poorly soluble drugs.A heterogeneous mixture of isomers, which can complicate detailed structural modeling.
Sulfobutylether-β-Cyclodextrin Anionic, with high water solubility.FDA-approved excipient (Captisol®), excellent for solubilizing cationic drugs.Strong electrostatic interactions can dominate binding, potentially reducing selectivity.
Iodo-γ-CD Hydrophobic cavity with halogen bond donating capabilities.Offers strong and highly directional interactions, leading to enhanced binding affinity and selectivity for specific guests.More complex and costly synthesis compared to native cyclodextrins.

Part 3: The Imperative of Experimental Validation

Computational models must be rigorously validated against experimental data to ensure their predictive power.

Experimental MethodData ProvidedRole in Validating Computational Models
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.Provides a direct quantitative benchmark for calculated binding free energies.
Nuclear Magnetic Resonance (NMR) Information on binding stoichiometry, guest orientation, and association constants.Crucial for validating the predicted binding poses and assessing the dynamics of the complex.
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the host-guest complex.Considered the definitive standard for validating the accuracy of predicted binding modes.

A Self-Validating Framework: A robust computational workflow should be inherently self-validating. Before embarking on the study of novel systems, the chosen computational protocol should be benchmarked against a set of known iodo-γ-CD-guest complexes for which reliable experimental data (e.g., from ITC or NMR) is available. Successful reproduction of these experimental observables builds confidence in the model's ability to make accurate predictions for new, uncharacterized systems.

Concluding Remarks and Future Outlook

Computational modeling provides an exceptionally powerful lens through which to investigate the intricate interactions of this compound. The judicious selection of computational techniques, from high-throughput docking to high-accuracy QM/MM, is essential for achieving meaningful and reliable results. The distinctive halogen bonding ability of iodo-γ-CD distinguishes it from other host molecules, paving the way for the rational design of novel supramolecular systems with tailored recognition properties. The future of this field will likely see the development of more sophisticated force fields specifically parameterized for halogen bonding and the integration of machine learning approaches to accelerate the discovery of new and potent guest molecules for this remarkable host.

References

  • Gilday, J., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195. [Link]

  • Dass, D., et al. (2021). Cyclodextrins in drug delivery: a comprehensive review. Journal of Drug Delivery Science and Technology, 66, 102762. [Link]

A Senior Application Scientist's Guide to Validating the Degree of Substitution in Per-iodinated Cyclodextrins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Precision in Cyclodextrin Functionalization

Per-iodinated cyclodextrins represent a unique class of modified cyclodextrins, where the substitution of hydroxyl groups with iodine atoms dramatically alters the molecule's physicochemical properties. This modification is pivotal in enhancing their utility as synthons for further chemical derivatization, acting as heavy-atom derivatives in X-ray crystallography, or for specific therapeutic applications. The degree of substitution (DS)—the average number of iodine atoms per cyclodextrin molecule—is not merely a quality control parameter; it is the primary determinant of the derivative's performance, solubility, complexation efficiency, and toxicological profile.[1][2] An inaccurate or incomplete understanding of the DS can lead to failed experiments, inconsistent product performance, and significant hurdles in regulatory approval.

This guide provides an in-depth comparison of the primary analytical techniques for validating the DS of per-iodinated cyclodextrins. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that the data you generate is not only accurate but also defensible. We will dissect three core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA), providing the technical insights and experimental protocols necessary for robust validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is arguably the most powerful technique for this application as it provides not only a quantitative measure of the average DS but also invaluable insights into the substitution pattern.[3] The fundamental principle relies on measuring the ratio of signals from the cyclodextrin's core structure to those of the remaining, unsubstituted positions.

Causality of Experimental Choices

The choice of solvent is paramount. While D₂O is common for cyclodextrin analysis, for determining the DS of a starting material or a partially iodinated intermediate, a solvent like DMSO-d₆ is superior. This is because it allows for the direct observation of the hydroxyl protons, whose disappearance upon substitution provides a direct marker for the reaction's progress. For a per-iodinated sample, where few to no hydroxyls remain, D₂O or CDCl₃ may be suitable depending on the sample's solubility. The use of a quantitative NMR (qNMR) approach, with a certified internal standard, transforms the technique from a qualitative tool into a precise quantitative assay.[4]

Experimental Protocol: ¹H NMR for DS Determination
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried per-iodinated cyclodextrin sample into an NMR tube.

    • Add a precise mass of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that are well-resolved from the analyte signals.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using gentle vortexing or sonication if necessary.[4]

  • Instrumental Parameters:

    • Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

    • Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T₁ of the protons being integrated) for full signal relaxation, which is critical for accurate quantification. A typical starting value is 30 seconds.

    • Acquire a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.[4]

  • Data Processing and DS Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signal of the internal standard and set its value to the known number of protons it represents (e.g., 2 for the vinyl protons of maleic acid).

    • Integrate the signals corresponding to the anomeric protons (H1) of the cyclodextrin, which typically appear around 5.0-5.2 ppm.[4] This integration value represents the total number of glucopyranose units.

    • To determine substitution, one can monitor the disappearance of the hydroxyl proton signals (if starting from a non-iodinated material) or changes in the chemical shifts of the H2, H3, and H6 protons, which are directly attached to the carbons bearing the substituents.

    • The average DS is calculated based on the relative integrals of the cyclodextrin backbone protons versus the remaining OH protons or by analyzing the complex, shifted signals of the substituted glucopyranose units.

Workflow for NMR-Based DS Validation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Weigh Sample & Internal Standard prep2 Add Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Ensure Complete Dissolution prep2->prep3 acq1 Load Sample into Spectrometer (>400 MHz) prep3->acq1 acq2 Set Quantitative Parameters (Long d1) acq1->acq2 acq3 Acquire Spectrum (NS >= 32) acq2->acq3 proc1 Phase and Baseline Correction acq3->proc1 proc2 Calibrate Integral to Internal Standard proc1->proc2 proc3 Integrate Key CD Proton Signals (e.g., H1) proc2->proc3 proc4 Calculate DS from Integral Ratios proc3->proc4 result Validated DS & Structural Info proc4->result node_box node_box node_end node_end start What information is needed? q1 q1 start->q1 Structural Confirmation & Average DS q2 q2 start->q2 Distribution of Substituted Species q3 q3 start->q3 Bulk Composition for Lot Release end_nmr Use NMR q1->end_nmr Yes validate For comprehensive validation, use orthogonal methods (e.g., NMR + MS) end_nmr->validate end_ms Use Mass Spec q2->end_ms Yes end_ms->validate end_ea Use Elemental Analysis q3->end_ea Yes end_ea->validate

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Cyclodextrins in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation and drug delivery, enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) is a perpetual challenge. Among the arsenal of excipients available, cyclodextrins (CDs) stand out as remarkably versatile tools. These cyclic oligosaccharides, produced from starch, possess a unique truncated cone structure with a hydrophilic exterior and a lipophilic internal cavity.[1][2][3] This architecture allows them to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes that can profoundly alter the physicochemical properties of the guest.[1][4][5]

However, not all cyclodextrins are created equal. The choice between the native forms—alpha (α-CD), beta (β-CD), and gamma (γ-CD)—and their chemically modified derivatives is a critical decision in formulation development, with significant implications for efficacy and safety. This guide provides an in-depth comparison of different cyclodextrins, supported by experimental principles, to empower researchers to make informed decisions in their drug development endeavors.

Part 1: The Cyclodextrin Family: A Structural and Functional Overview

The primary difference between the native cyclodextrins lies in the number of glucopyranose units that form their ring structure: α-CD has six, β-CD has seven, and γ-CD has eight.[1][6] This variation directly dictates the dimensions of the internal cavity, which is the fundamental determinant of which guest molecules can be effectively encapsulated.[1]

The formation of an inclusion complex is a dynamic equilibrium, primarily driven by the displacement of high-energy water molecules from the hydrophobic cavity by a less polar guest molecule.[5][6] The stability of this complex is crucial for its function.

dot graph TD { rankdir="LR"; node[shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Inclusion Complex Formation" Guest [label="Hydrophobic Guest Molecule (Drug)"]; CD [label="Cyclodextrin (Host)"]; Complex [label="Host-Guest Inclusion Complex | (Enhanced Solubility & Stability)"]; end

} caption { label="Diagram 1: The fundamental principle of cyclodextrin encapsulation."; font-size: 12px; fill: #5F6368; }

Native Cyclodextrins: The Foundation

A direct comparison of the native cyclodextrins reveals a trade-off between cavity size, solubility, and toxicity.

Propertyα-Cyclodextrin (α-CD)β-Cyclodextrin (β-CD)γ-Cyclodextrin (γ-CD)
Glucopyranose Units 678
Cavity Diameter (Å) 4.7 - 5.36.0 - 6.57.5 - 8.3
Aqueous Solubility (g/100mL) 14.51.8523.2
Primary Guest Molecules Small molecules, aliphatic chainsAromatic rings, steroidsLarger molecules, macrocycles
Key Limitation Small cavity size limits applicationsLow solubility , potential nephrotoxicity[7][8]High cost, sometimes too large for optimal fit

Expert Insight: The low aqueous solubility of β-cyclodextrin is a significant hurdle in formulation, particularly for parenteral applications.[7] This is due to the rigidity of its structure and strong intramolecular hydrogen bonding, which hinders its interaction with water molecules. Its association with nephrotoxicity upon parenteral administration has further limited its use.[7][9]

Cyclodextrin Derivatives: Engineering Superior Performance

To overcome the limitations of native CDs, particularly β-CD, chemically modified derivatives have been developed. These modifications, typically involving the substitution of hydroxyl groups, are designed to disrupt the intramolecular hydrogen bonding, thereby increasing aqueous solubility and reducing toxicity.[7]

Two of the most successful and widely used derivatives are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), commercially known as Captisol®.[10][11]

PropertyNative β-CDHP-β-CDSBE-β-CD (Captisol®)
Modification NoneHydroxypropyl groupsSulfobutylether groups
Aqueous Solubility (g/100mL) 1.85>60>70[8]
Parenteral Safety Limited (Nephrotoxicity)Good, well-tolerated[7][12]Excellent, used in multiple FDA-approved injectables[13][14][15]
Complexation Strength ModerateGoodExcellent, especially for cationic (nitrogen-containing) drugs[10][11]
Charge NeutralNeutralAnionic[11]

Expert Insight: The anionic nature of SBE-β-CD provides a significant advantage when formulating positively charged, nitrogen-containing drug molecules, as it adds electrostatic interaction to the hydrophobic forces, often resulting in stronger and more stable complexes.[10][11] This makes it a go-to excipient for many challenging APIs. HP-β-CD, being neutral, is an excellent all-purpose choice, particularly for neutral or acidic compounds.[10]

Part 2: Experimental Workflow for Cyclodextrin Selection and Efficacy Comparison

The theoretical properties of cyclodextrins provide a starting point, but empirical testing is non-negotiable for selecting the optimal candidate for a specific API. The following experimental workflow outlines the critical steps to characterize and compare the efficacy of different cyclodextrins.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#202124"];

} caption { label="Diagram 2: A systematic workflow for selecting and validating an optimal cyclodextrin."; font-size: 12px; fill: #5F6368; }

Foundational Experiment: Phase-Solubility Studies

The cornerstone of cyclodextrin screening is the phase-solubility study, as described by Higuchi and Connors.[16] This experiment quantifies the increase in a drug's apparent solubility as a function of increasing cyclodextrin concentration, providing critical data on the stoichiometry and stability of the complex.

Objective: To determine the binding constant (Kc) and complexation efficiency (CE) of an API with various cyclodextrins.

Protocol: Step-by-Step

  • Preparation: Prepare a series of aqueous solutions (typically in a buffered medium at a relevant pH) with increasing concentrations of the cyclodextrin to be tested (e.g., 0 to 20 mM).

  • Equilibration: Add an excess amount of the API to each solution. The amount should be sufficient to ensure that a solid phase of the drug remains at equilibrium.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the samples to settle. Carefully withdraw an aliquot from the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved drug particles.

  • Quantification: Analyze the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[17]

  • Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).

Interpreting the Results: For a 1:1 complex, the binding constant (Kc) can be calculated from the slope and the intrinsic solubility (S₀) of the drug from the y-intercept of the linear portion of the phase-solubility diagram.[16]

  • Kc = Slope / (S₀ * (1 - Slope))

A higher Kc value indicates a more stable complex. The phase-solubility profile, most commonly an AL-type, shows a linear increase in drug solubility with CD concentration, confirming the formation of a soluble complex.[18]

In Vitro Performance: Dissolution and Release Studies

After identifying a promising cyclodextrin candidate, the next step is to evaluate its impact on the drug's release profile from a solid dosage form.

Objective: To compare the dissolution rate of the pure API versus the API-CD complex.

Protocol: Step-by-Step

  • Formulation: Prepare tablets or capsules containing the pure API and the API-CD complex.

  • Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2 - Paddle) with a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

  • Testing: Place the dosage form in the dissolution vessel and begin the test at a constant temperature (37°C) and paddle speed (e.g., 50 rpm).

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analysis: Analyze the drug concentration in each sample and calculate the cumulative percentage of drug released over time.

Expected Outcome: A successful cyclodextrin formulation will exhibit a significantly faster and more complete drug dissolution profile compared to the drug alone, which is a strong indicator of potentially enhanced bioavailability.[17][19]

The Ultimate Test: In Vivo Pharmacokinetic Studies

The definitive measure of a cyclodextrin's efficacy is its ability to improve drug absorption and bioavailability in a living system.[20][21]

Objective: To compare the pharmacokinetic profile (Cmax, Tmax, AUC) of an API administered with and without the selected cyclodextrin in an animal model.

Protocol: High-Level Overview

  • Dosing: Administer the drug formulation (e.g., oral gavage or intravenous injection) to a cohort of test animals (e.g., rats or dogs). A control group receives the unformulated API.

  • Blood Sampling: Collect blood samples at specific time points post-administration.

  • Bioanalysis: Process the blood samples (e.g., to plasma) and quantify the drug concentration using a sensitive method like LC-MS/MS.

  • Data Analysis: Plot the plasma drug concentration versus time and calculate key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

Interpreting the Results: A significant increase in Cmax and AUC for the cyclodextrin-formulated group compared to the control group provides definitive evidence of enhanced bioavailability, which is the primary goal of using cyclodextrins for poorly soluble drugs.[19][20][22]

Part 3: Final Considerations and Conclusion

The selection of a cyclodextrin is a multi-faceted process that balances the physicochemical properties of the drug with the performance and safety profile of the excipient.

  • For poorly soluble, neutral, or acidic drugs, HP-β-CD is often an excellent starting point due to its high solubility and strong safety record.[10][12]

  • For poorly soluble, cationic (basic) drugs, SBE-β-CD (Captisol®) is frequently the superior choice, leveraging its anionic nature to form highly stable complexes, leading to dramatic improvements in solubility and stability.[10][11]

  • Native β-CD should be approached with caution for parenteral formulations due to its low solubility and potential for toxicity, though it remains a viable and cost-effective option for some oral and topical applications.[7][8][9]

  • α-CD and γ-CD serve more niche applications where the specific cavity size is a perfect match for the guest molecule, such as the use of α-CD in some curcumin formulations.[23]

Ultimately, there is no universal "best" cyclodextrin. Efficacy is context-dependent and must be proven through a rigorous, logical progression of experiments, from fundamental phase-solubility studies to conclusive in vivo pharmacokinetic evaluations. By understanding the distinct properties of each cyclodextrin and applying the experimental workflows described, researchers can effectively harness these powerful tools to overcome formulation challenges and advance the development of safer, more effective medicines.

References

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. National Institutes of Health (NIH).[Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.[Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.[Link]

  • 2-Hydroxypropyl-b-cyclodextrin (HP-b-CD): A toxicology review. The Addi and Cassi Fund.[Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST).[Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series.[Link]

  • Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. PubMed.[Link]

  • Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. ResearchGate.[Link]

  • Recent Findings on Safety Profiles of Cyclodextrins, Cyclodextrin Conjugates, and Polypseudorotaxanes. ResearchGate.[Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI.[Link]

  • Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). PubMed Central.[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.[Link]

  • Comparative interaction of 2-hydroxypropyl-beta-cyclodextrin and sulfobutylether-beta-cyclodextrin with itraconazole: phase-solubility behavior and stabilization of supersaturated drug solutions. PubMed.[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Semantic Scholar.[Link]

  • Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration. ResearchGate.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central.[Link]

  • Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design. National Institutes of Health (NIH).[Link]

  • PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal.[Link]

  • Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency. PubMed.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Comparative interaction of 2-hydroxypropyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin with itraconazole: Phase-solubility behavior and stabilization of supersaturated drug solutions. ResearchGate.[Link]

  • A BRIEF REVIEW ON CAPTISOL. Jetir.Org.[Link]

  • Cyclodextrins in drug delivery: An updated review. National Institutes of Health (NIH).[Link]

  • Captisol. Captisol.com.[Link]

  • Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation.[Link]

  • Pharmacokinetics and pharmacodynamics of cyclodextrin-based oral drug delivery formulations for disease therapy. PubMed.[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.[Link]

  • Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. PubMed.[Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health (NIH).[Link]

  • Sulfobutylether-β-cyclodextrin. PubMed Central.[Link]

  • Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Ajel.so.[Link]

  • Comparison and correlation of in vitro, in vivo and in silico evaluations of alpha, beta and gamma cyclodextrin complexes of curcumin. ResearchGate.[Link]

  • A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. PubMed Central.[Link]

  • Comparative evaluation of polymeric and amphiphilic cyclodextrin nanoparticles for effective camptothecin delivery. ResearchGate.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin (CAS No. 168296-33-1). As a specialized cyclodextrin derivative, its unique structure—containing a significant number of carbon-iodine bonds—necessitates a specific and regulated disposal pathway. This document outlines the principles and step-by-step procedures to ensure safety, compliance, and environmental stewardship in your laboratory.

Essential Identification and Hazard Assessment

This compound is a white to off-white solid powder.[1] It is a key intermediate in the synthesis of other cyclodextrin derivatives.[2] While it is not classified as a dangerous good for transport and may not have acute toxicity warnings on all safety data sheets, it must be handled with the care afforded to all laboratory chemicals.[1][3] The primary considerations for handling and disposal are its physical form as a fine powder and its chemical classification as a halogenated organic compound.

Key Chemical Properties:

  • CAS Number: 168296-33-1[4]

  • Molecular Formula: C₄₈H₇₂I₈O₃₂[4]

  • Solubility: Soluble in DMF and DMSO; insoluble in water, methanol, and chloroform.[4][5]

  • Physical State: Solid powder.[1]

The most significant risk during handling is the potential for inhalation of airborne dust.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

The Core Principle: Classification as Halogenated Organic Waste

The defining characteristic of this compound for disposal purposes is its molecular structure, which contains eight carbon-iodine (C-I) bonds. This unequivocally places it in the category of halogenated organic waste .[6] This classification is critical because the disposal methods for halogenated and non-halogenated waste streams are fundamentally different and separately regulated.

Why this classification matters:

  • Incineration Requirements: Halogenated organic compounds require disposal via high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[6][7] During combustion, the iodine atoms can form hydrogen iodide (HI) and other corrosive, toxic gases, which must be neutralized to prevent release into the atmosphere. Standard incinerators are not equipped for this.

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, strictly prohibit the land disposal of hazardous wastes containing significant concentrations of halogenated organic compounds (HOCs).[8][9]

  • Cost and Efficiency: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more complex and expensive halogenated disposal process.[7] Proper segregation is therefore both environmentally responsible and cost-effective.

Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe and compliant disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, always wear appropriate PPE to minimize exposure risks.

  • Respiratory Protection: In case of dust formation, use a fine dust mask or a respirator.[1]

  • Hand Protection: Wear nitrile or other chemically resistant rubber gloves.[1]

  • Eye Protection: Use tight-fitting safety goggles to protect against airborne particles.[1]

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Characterization and Segregation

Properly segregating waste at the point of generation is the most critical step.

  • Pure/Unused Solid Waste: Collect any unneeded or expired solid this compound in a dedicated waste container.

  • Solutions: If the compound is dissolved in a solvent (e.g., DMF, DMSO), the entire solution is classified as halogenated organic liquid waste . Do not mix with non-halogenated solvents like acetone or ethanol.[7]

  • Grossly Contaminated Labware: Items heavily contaminated with the solid compound (e.g., weigh boats, spatulas, flasks with significant residue) should be considered solid halogenated waste. Scrape out as much material as possible into the solid waste container.

  • Lightly Contaminated Materials: Items like gloves, bench paper, and wipes with trace contamination should be placed in a separate solid waste stream for hazardous materials, clearly labeled with the chemical contaminant.

Step 3: Containerization and Labeling
  • Use Designated Containers: Use only compatible, properly designated hazardous waste containers. Many institutions use specifically colored containers to help distinguish waste streams (e.g., green for halogenated organics).[6]

  • Label Immediately and Clearly: The container must be labeled with the words "Hazardous Waste" and a full description of the contents. For this specific waste, the label must include:

    • "this compound"

    • The words "Halogenated Organic Waste"

    • An estimate of the quantities of each component if it is a mixture (e.g., "this compound (~5g) in 500mL DMF").

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1]

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of heat, direct light, and incompatible materials.[1][2]

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup of the hazardous waste. They are responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste management company to a permitted treatment, storage, and disposal facility (TSDF).

Disposal Best Practices Summary

For quick reference, the following table summarizes the essential do's and don'ts for disposing of this compound.

Do'sDon'ts
DO classify this compound as Halogenated Organic Waste .DON'T mix it with non-halogenated organic waste.[7]
DO wear appropriate PPE, especially a dust mask.[1]DON'T dispose of it down the drain or in regular trash.[10]
DO collect waste in a clearly labeled, sealed container.DON'T leave waste containers open in the lab.
DO segregate solid waste, liquid solutions, and contaminated labware.DON'T pour aqueous solutions containing this compound into a landfill.[11]
DO contact your EHS office for pickup and final disposal.DON'T attempt to neutralize or treat the waste yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 Disposal Workflow for this compound Start Waste Generated Characterize Characterize Waste Form Start->Characterize Solid Pure Solid or Grossly Contaminated Material Characterize->Solid Solid Solution Solution in Solvent (e.g., DMF, DMSO) Characterize->Solution Liquid Labware Lightly Contaminated Labware (Gloves, Wipes) Characterize->Labware Trace Contamination SolidContainer Collect in Labeled 'Solid Halogenated Organic Waste' Container Solid->SolidContainer LiquidContainer Collect in Labeled 'Liquid Halogenated Organic Waste' Container Solution->LiquidContainer DryHazContainer Collect in Labeled 'Dry Hazardous Waste' Container Labware->DryHazContainer Store Store Sealed Container in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store DryHazContainer->Store EHS Contact EHS for Pickup and Final Disposal by Incineration Store->EHS

Caption: Decision workflow for proper waste segregation.

Alternative Disposal Pathways: Recycling

For pharmaceutical manufacturers and other large-scale users, recycling may be a viable and sustainable alternative to disposal. Specialized companies can recover and purify iodine from various industrial waste streams.[12] This approach supports a circular economy by diverting usable iodine compounds from destruction and reintroducing them into the supply chain. If you generate significant quantities of this waste, it is worth investigating potential partnerships with industrial recycling services.[12]

Emergency Procedures for Spills

In the event of an accidental spill of the solid powder:

  • Avoid Dust Formation: Do not sweep up dry powder. Do not use a standard vacuum cleaner.[1][13]

  • Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Clean-up: Gently cover the spill with an inert absorbent material. Carefully scoop the material up mechanically (e.g., with a dustpan and brush) and place it into a labeled hazardous waste container.[1][13]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, maintaining a high standard of laboratory safety and regulatory compliance.

References

  • Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

  • California Code of Regulations - Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

Sources

Personal protective equipment for handling Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Safe Handling of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin

As researchers and drug development professionals, our work with novel compounds like this compound is foundational to innovation. This large, iodinated cyclodextrin derivative holds significant promise as a versatile intermediate in organic synthesis.[1][2] However, its unique physical and chemical properties demand a rigorous and well-understood safety protocol.

This guide moves beyond a simple checklist. It is designed to provide a deep, procedural understanding of how to manage this compound safely, explaining the scientific rationale behind each recommendation. Our goal is to ensure that your handling, operational, and disposal plans are not just compliant, but are self-validating systems of safety.

Hazard Assessment: Understanding the Compound

While official GHS classification data for this compound is not currently available[3][4], a comprehensive safety plan is built on a proactive assessment of its known properties and the potential risks associated with its chemical class. The primary hazards are not related to acute toxicity but are rooted in its physical form and chemical structure.

Key Considerations:

  • Physical Form: The compound is a fine, off-white powder.[5] This makes inhalation of airborne particulates a primary exposure route. Fine organic powders can also pose a dust explosion risk under specific conditions, which necessitates careful handling to avoid creating dust clouds.[6]

  • Chemical Structure: As a high-molecular-weight organoiodine compound, there are two key considerations. First, upon combustion, it can release hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[7] Second, the carbon-iodine bond is the weakest of the carbon-halogen bonds, suggesting that degradation, while not an immediate risk under proper storage, is a possibility.

  • Solubility: The compound is soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1] These solvents have their own significant hazard profiles, including being skin-penetrable, and must be handled with appropriate engineering controls and PPE.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 168296-33-1[1][2][5]
Molecular Formula C₄₈H₇₂I₈O₃₂[1][3]
Molecular Weight 2176.3 g/mol [1]
Appearance Off-white solid powder[5]
Solubility Soluble in DMF, DMSO; Insoluble in water, methanol, chloroform[1][5]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is dictated by the specific task and the associated risks. Handling the dry powder requires a different focus than working with its solutions in DMF or DMSO.

Handling the Solid Compound (Weighing, Aliquoting)

The primary goal is to prevent inhalation and skin contact with the fine powder.

  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood or a powder containment hood to control airborne particulates.[8]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9] For operations with a higher risk of dust generation, chemical splash goggles provide a more complete seal.[6]

  • Hand Protection: For incidental contact with the solid, standard disposable nitrile gloves (minimum 5-mil thickness) are acceptable.[10] Always inspect gloves for tears or defects before use.[11]

  • Body Protection: A professional lab coat must be worn and fully fastened.[12]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 respirator (or equivalent) is required to prevent inhalation of fine particles.[7]

Handling Solutions (in DMF or DMSO)

When the compound is dissolved, the hazard profile is dominated by the solvent. Both DMF and DMSO can facilitate the absorption of chemicals through the skin.

  • Engineering Controls: All work with solutions must be conducted in a certified chemical fume hood to prevent inhalation of solvent vapors.[8]

  • Eye Protection: Chemical splash goggles are required due to the risk of splashes from the liquid solution.[6]

  • Hand Protection: Standard nitrile gloves are NOT sufficient for prolonged contact with DMF or DMSO. [13] The recommended glove material for direct or prolonged contact with these solvents is Butyl rubber .[10] If using a double-gloving technique, a thin inner nitrile glove can be worn, but the outer glove must be Butyl rubber or another material rated for high resistance to the specific solvent.

  • Body Protection: A lab coat is mandatory. For larger volumes, a chemically resistant apron over the lab coat provides an additional layer of protection.[12]

Table 2: Summary of PPE Requirements

OperationEye ProtectionHand ProtectionRespiratory Protection
Handling Solid Powder Safety glasses with side shields (Goggles recommended for high dust)Nitrile gloves (for incidental contact)N95 respirator (if outside fume hood)
Preparing/Handling Solutions Chemical splash gogglesButyl rubber glovesNot required if in a fume hood

Procedural Guidance: Step-by-Step Operational Plans

Adherence to a strict, logical workflow is critical for safety. The following protocols provide a self-validating system for handling the compound from preparation to disposal.

Protocol: Workspace Preparation & PPE Donning
  • Designate Area: Cordon off a specific area within the laboratory for handling the compound. Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.[11]

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) inside the fume hood before beginning work to minimize traffic in and out of the containment area.

  • Don PPE: Put on PPE in the following order: lab coat, safety glasses/goggles, and finally, gloves. This ensures the gloves remain as clean as possible before the procedure begins.

Protocol: Weighing and Handling the Solid
  • Perform in Fume Hood: Conduct all weighing and transfer operations within the fume hood to contain any airborne powder.

  • Use Anti-Static Weigh Boats: To prevent powder from clinging and becoming airborne due to static electricity, use anti-static weigh boats or an ionizing bar.

  • Handle Gently: Use smooth, deliberate motions when scooping and transferring the powder. Avoid dropping or tapping containers in a way that could create a dust cloud.

  • Immediate Cleanup: Use a HEPA-filtered vacuum or wet-wiping to clean up any minor spills immediately. Never dry sweep chemical powders.[8]

Protocol: PPE Doffing and Decontamination
  • Remove Outer Gloves: If double-gloved, remove the outer (most contaminated) pair of gloves first and dispose of them in the designated halogenated waste container.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your street clothes.

  • Remove Eye Protection: Remove goggles or safety glasses.

  • Remove Inner Gloves: Remove the final pair of gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid skin contact.[14]

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[15]

Operational and Disposal Plan

Proper segregation and disposal are crucial for safety and environmental compliance. As an iodinated organic compound, all waste associated with this compound must be treated as halogenated organic waste .

  • Solid Waste: Unused compound, contaminated weigh boats, and contaminated wipes must be placed in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions of the compound in DMF or DMSO, as well as solvent rinses of contaminated glassware, must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."

  • Contaminated PPE: Used gloves, disposable lab coat sleeves, or other heavily contaminated items should be disposed of as solid halogenated waste.

Never mix halogenated and non-halogenated waste streams. This is critical for proper disposal procedures and cost management.

Workflow Visualization

The following diagram outlines the complete, self-validating workflow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal prep_area Designate & Prepare Work Area verify_hood Verify Fume Hood Operation prep_area->verify_hood don_ppe Don PPE (Coat, Goggles, Gloves) verify_hood->don_ppe weigh_solid Weigh Solid in Hood don_ppe->weigh_solid prep_solution Prepare Solution (Use Butyl Gloves) weigh_solid->prep_solution If making solution spill Spill? weigh_solid->spill prep_solution->spill spill_kit Use Spill Kit spill->spill_kit Yes doff_ppe Doff PPE Correctly spill->doff_ppe No spill_kit->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands solid_waste Dispose Solid Waste (Halogenated) liquid_waste Dispose Liquid Waste (Halogenated)

Caption: Safe Handling and Disposal Workflow for this compound.

References

  • Unisafe Gloves. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Kemski, F. (2020, December 21). Handling and Storing Chemicals. Lab Manager. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Cyclodextrin-Shop. (n.d.). Octakis-(6-deoxy-6-iodo)-gamma-Cyclodextrin. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • CAVCON. (n.d.). Octakis-(6-Iodo-6-Deoxy)-γ-Cyclodextrin. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 6-BROMO-6-DEOXY-GAMMA-CYCLODEXTRIN (USP). Retrieved from [Link]

  • University of Nevada, Reno EH&S. (2025, January). Glove Selection Guidelines. Retrieved from [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic pathology, 36(1), 30–42. Retrieved from [Link]

  • European Medicines Agency (EMA). (2017, October 9). Cyclodextrins used as excipients. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.